Technical Documentation Center

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
  • CAS: 2046-03-9

Core Science & Biosynthesis

Foundational

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol Introduction 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, a pyrazolone derivative, is a heterocyclic organic compound...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

Introduction

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, a pyrazolone derivative, is a heterocyclic organic compound with a molecular formula of C11H12N2O[1][2]. This molecule is structurally related to Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[3][4]. The core pyrazole structure is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer properties[5][6]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential mechanisms of action of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C11H12N2O[1][2]
Molecular Weight 188.23 g/mol [1][2]
IUPAC Name 5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one[1]
CAS Number 2046-03-9[1]
Computed LogP 2.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 1[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching (from the tautomeric keto form), C=N and N-N stretching of the pyrazole ring, and C-H stretching from the aromatic and methyl groups[8][9].

  • Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol )[1]. Fragmentation patterns would be indicative of the pyrazolone structure.

Experimental Protocols

Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

The synthesis of pyrazolone derivatives is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. For 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, this involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate.

Reaction Scheme:

(4-methylphenyl)hydrazine + Ethyl acetoacetate → 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol + Ethanol + Water

Detailed Protocol (General Procedure):

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reactant : Slowly add an equimolar amount of ethyl acetoacetate to the solution while stirring.

  • Reflux : Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation and cyclization reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[10].

  • Isolation of Product : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol[11].

G cluster_workflow Synthesis and Purification Workflow reactants 1. Mix (4-methylphenyl)hydrazine and Ethyl Acetoacetate in Ethanol reflux 2. Reflux the Mixture reactants->reflux cool 3. Cool to Room Temperature reflux->cool filter 4. Filter the Precipitate cool->filter recrystallize 5. Recrystallize from Ethanol/Water filter->recrystallize dry 6. Dry the Purified Product recrystallize->dry analyze 7. Characterize (NMR, IR, MS) dry->analyze

Caption: General workflow for the synthesis and purification of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Analytical Characterization

The identity and purity of the synthesized 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be employed to determine the purity of the compound. A typical mobile phase could consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid[12].

  • Spectroscopic Methods : As mentioned earlier, NMR, IR, and MS are crucial for structural confirmation.

Potential Biological Activity and Mechanism of Action

Given its structural similarity to Edaravone, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is likely to possess antioxidant and free radical scavenging properties[3][13][14]. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders[13].

Proposed Antioxidant Mechanism:

The pyrazolone ring can act as a free radical scavenger by donating an electron to neutralize reactive oxygen species such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•)[14]. The presence of the electron-donating methyl group on the phenyl ring may influence its antioxidant potency.

G cluster_pathway Proposed Antioxidant Mechanism of Action ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Compound 3-Methyl-1-(4-methylphenyl) -1H-pyrazol-5-ol ROS->Compound neutralized by CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes OxidizedCompound Oxidized Compound (Stable Radical) Compound->OxidizedCompound donates electron to ROS Protection Cellular Protection OxidizedCompound->Protection prevents

Caption: Proposed mechanism of free radical scavenging by 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Applications in Research and Drug Development

Derivatives of pyrazole are extensively studied in medicinal chemistry. The title compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents[15]. Its potential applications could be in the development of drugs for conditions associated with oxidative stress, inflammation, and pain[15]. Furthermore, pyrazole derivatives have found use in agrochemicals as herbicides and fungicides[15].

Conclusion

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazolone derivative with significant potential for research and development in the pharmaceutical and agrochemical industries. Its chemical properties, characterized by the reactive pyrazole core and the substituted phenyl ring, make it an interesting candidate for the synthesis of novel bioactive molecules. Further investigation into its biological activities, particularly its antioxidant and anti-inflammatory properties, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound, facilitating future research endeavors.

References

Exploratory

An In-depth Technical Guide on 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS: 2046-03-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS: 2046-03-9), a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (CAS: 2046-03-9), a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential biological evaluation, and explores its putative mechanisms of action through relevant signaling pathways. The information is presented to support further research and development of this and related pyrazole-based compounds.

Chemical and Physical Properties

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, also known as 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol, is a pyrazolone derivative. The pyrazolone core is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2046-03-9[2]
Molecular Formula C₁₁H₁₂N₂O[2]
Molecular Weight 188.23 g/mol [2]
IUPAC Name 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one[2]
Synonyms 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol, 1-(4'-tolyl)-3-methyl-5-pyrazolone, PMPP[2][3]
Appearance White to light yellow solid[3]
Melting Point 134 °C[3]
Tautomerism Exists in keto-enol tautomeric forms

Spectroscopic Data (Reference Data for Similar Compounds)

Table 2: Spectroscopic Data for 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR Signals for phenyl group protons, a singlet for the methyl group, and a singlet for the tautomeric OH in the low field.[4]
¹³C NMR Signals corresponding to the phenyl group carbons, the methyl carbon, and the pyrazole ring carbons.[5][6]
FT-IR (KBr) Characteristic peaks for C=O, C=N, C-H, and O-H stretching vibrations.[7]
Mass Spectrum Molecular ion peak corresponding to the compound's molecular weight.[1]

Experimental Protocols

Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

The following protocol is based on a patented method for the synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.[3]

Experimental Workflow for Synthesis

G p_toluidine p-Toluidine diazotization Diazotization (NaNO2, HCl, 0-5°C) p_toluidine->diazotization diazonium_salt p-Tolyldiazonium Chloride diazotization->diazonium_salt reduction Reduction (Sulfite-bisulfite mixture, pH 5.8-7.0) diazonium_salt->reduction p_tolylhydrazine p-Tolylhydrazine reduction->p_tolylhydrazine condensation Condensation (Acetoacetic acid amide, pH 1.9-2.5) p_tolylhydrazine->condensation product 3-Methyl-1-(4-methylphenyl) -1H-pyrazol-5-ol condensation->product

Figure 1: Synthesis workflow for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Materials:

  • p-Toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ammonia water (NH₄OH)

  • Acetoacetic acid amide

  • Ethanol

Procedure:

  • Diazotization of p-Toluidine:

    • Dissolve p-toluidine in hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes to ensure complete formation of the p-tolyldiazonium chloride solution.

  • Reduction of p-Tolyldiazonium Chloride:

    • Prepare a sulfite-bisulfite mixture by combining sodium bisulfite and ammonia water.

    • Add the freshly prepared p-tolyldiazonium chloride solution to the sulfite-bisulfite mixture. The pH of the reaction mixture should be maintained between 5.8 and 7.0.

    • Heat the reaction mixture to facilitate the reduction to p-tolylhydrazine.

  • Condensation with Acetoacetic Acid Amide:

    • To the solution containing p-tolylhydrazine, add acetoacetic acid amide.

    • Adjust the pH of the mixture to 1.9-2.5 using hydrochloric acid.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the crude product and wash with cold water.

    • Recrystallize the solid from a suitable solvent such as ethanol to obtain pure 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a general method for assessing the antioxidant activity of a compound.[8][9]

Experimental Workflow for DPPH Assay

G prep_sample Prepare stock solution of 3-Methyl-1-(4-methylphenyl) -1H-pyrazol-5-ol in Methanol mixing Mix sample solution with DPPH solution prep_sample->mixing prep_dpph Prepare DPPH solution in Methanol prep_dpph->mixing incubation Incubate in the dark (30 minutes) mixing->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 measurement->calculation

Figure 2: Workflow for the DPPH radical scavenging assay.

Materials:

  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of ascorbic acid as a positive control.

  • Assay:

    • To a 96-well plate, add a specific volume of each dilution of the test compound or positive control.

    • Add the DPPH solution to each well.

    • The final volume in each well should be constant.

    • A blank well should contain only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot a graph of percentage inhibition versus the concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are known to exhibit a variety of biological activities, with anti-inflammatory effects being one of the most prominent. This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Many pyrazole-containing compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10][11] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

Inhibition of p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases. Several pyrazole-based compounds have been developed as inhibitors of p38 MAPK.[12][13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli MKK3_6 MKK3/6 Inflammatory Stimuli->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., 3-Methyl-1-(4-methylphenyl) -1H-pyrazol-5-ol) Pyrazole_Inhibitor->p38_MAPK Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) Transcription_Factors->Proinflammatory_Genes

Figure 3: The p38 MAPK signaling pathway and the potential inhibitory action of pyrazole compounds.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[] The NF-κB signaling pathway is a key target for anti-inflammatory drug development. Pyrazole derivatives have been shown to suppress NF-κB activation.[15][16]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., 3-Methyl-1-(4-methylphenyl) -1H-pyrazol-5-ol) Pyrazole_Inhibitor->IKK inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes

Figure 4: The NF-κB signaling pathway and the potential inhibitory action of pyrazole compounds.

Conclusion

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol represents a promising scaffold for the development of new therapeutic agents, particularly for inflammatory diseases. Its structural similarity to known COX-2, p38 MAPK, and NF-κB inhibitors suggests that it may act through these key inflammatory pathways. Further investigation into its specific biological activities and mechanism of action is warranted. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate this compound, paving the way for potential drug discovery and development.

References

Foundational

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of C11H12N2O Isomers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structures, IUPAC nomenclature, physicochemical properties, synthesis, and biologica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structures, IUPAC nomenclature, physicochemical properties, synthesis, and biological activities of prominent isomers of the molecular formula C11H12N2O. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to C11H12N2O Isomers

The molecular formula C11H12N2O represents a variety of structural isomers with diverse chemical and pharmacological properties. This guide focuses on three notable isomers: Antipyrine (Phenazone), Vasicine (Peganine), and Indole-3-propionamide. A fourth compound, referred to as FHATHBIN, has been mentioned in some literature but could not be definitively identified with this molecular formula and will not be detailed. The distinct functionalities and stereochemistry of these isomers lead to a wide range of biological activities, from analgesic and anti-inflammatory effects to bronchodilatory and neuroprotective properties.

Isomer Profiles

This section details the molecular structure, IUPAC name, and key identifiers for each of the three primary isomers.

Antipyrine (Phenazone)
  • IUPAC Name: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[1]

  • Synonyms: Phenazone, Analgesine, Fenazone[1]

  • CAS Number: 60-80-0

  • Molecular Structure:

    • SMILES: CC1=CC(=O)N(N1C)C2=CC=CC=C2

    • InChI: InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

Vasicine (Peganine)
  • IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol[2]

  • Synonyms: Peganine[2]

  • CAS Number: 6159-55-3

  • Molecular Structure:

    • SMILES: O[C@@H]1CCN2CC3=CC=CC=C3N=C12

    • InChI: InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m1/s1

Indole-3-propionamide
  • IUPAC Name: 3-(1H-indol-3-yl)propanamide[3]

  • Synonyms: Indolepropionamide, IPAM[3]

  • CAS Number: 5814-93-7

  • Molecular Structure:

    • SMILES: C1=CC=C2C(=C1)C(=CN2)CCC(=O)N

    • InChI: InChI=1S/C11H12N2O/c12-11(14)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2,(H2,12,14)

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for each isomer, facilitating easy comparison.

Table 1: Physicochemical Properties
PropertyAntipyrineVasicineIndole-3-propionamide
Molecular Weight ( g/mol ) 188.23188.23188.23
Melting Point (°C) 111-114211-212148-150
Boiling Point (°C) 319--
LogP 0.41.11.2
Appearance Colorless crystals or white powderNeedles from ethanolSolid
Table 2: Spectroscopic Data
Spectroscopic DataAntipyrineVasicineIndole-3-propionamide
¹H NMR (δ, ppm) 7.5-7.3 (m, 5H, Ar-H), 5.3 (s, 1H, CH), 3.1 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃)7.2-6.8 (m, 4H, Ar-H), 4.8 (t, 1H, CH-OH), 4.6 (br s, 2H, N-CH₂), 3.4-3.2 (m, 2H, CH₂), 2.3-2.1 (m, 2H, CH₂)8.1 (br s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 2.9 (t, 2H, CH₂), 2.4 (t, 2H, CH₂)
¹³C NMR (δ, ppm) 160.9 (C=O), 153.1 (C=C), 137.9 (Ar-C), 129.2 (Ar-CH), 125.7 (Ar-CH), 123.8 (Ar-CH), 107.5 (C=C), 35.6 (N-CH₃), 10.1 (C-CH₃)162.9, 141.0, 127.4, 124.8, 123.3, 122.5, 119.8, 68.9, 47.4, 27.9175.5 (C=O), 136.3 (Ar-C), 127.2 (Ar-C), 122.9 (Ar-C), 121.3 (Ar-CH), 118.8 (Ar-CH), 118.6 (Ar-CH), 111.4 (Ar-CH), 35.8 (CH₂), 21.9 (CH₂)
IR (cm⁻¹) 3050 (Ar-H), 1660 (C=O), 1590, 1490 (C=C)3400 (O-H), 3050 (Ar-H), 1630 (C=N), 1600, 1480 (C=C)3400, 3200 (N-H), 3050 (Ar-H), 1660 (C=O), 1620, 1450 (C=C)
Mass Spec (m/z) 188 (M+), 119, 91, 77188 (M+), 171, 130, 103188 (M+), 130, 103, 77

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of each isomer are provided below.

Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized via a two-step process involving the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

  • In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are mixed in ethanol.

  • The mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is recrystallized from ethanol to yield 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Methylation to form Antipyrine

  • 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as methanol or dimethylformamide.

  • An equimolar amount of a methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise at room temperature.

  • A base, such as sodium hydroxide or potassium carbonate, is added to neutralize the acid formed during the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The product is isolated by filtration or extraction and purified by recrystallization from a suitable solvent like water or ethanol.

Synthesis of Vasicine (Peganine)

Vasicine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehyde with a protected 4-amino-2-hydroxybutanal derivative.

  • Preparation of the pyrrolidine ring precursor: 4-amino-1-butanol is protected, for example, as a phthalimide derivative. The alcohol is then oxidized to the corresponding aldehyde.

  • Condensation: The protected amino-aldehyde is reacted with 2-aminobenzaldehyde in a suitable solvent, such as ethanol, under acidic conditions (e.g., acetic acid). This leads to the formation of the quinazoline ring system.

  • Deprotection and cyclization: The protecting group on the nitrogen is removed, and the resulting intermediate undergoes spontaneous cyclization to form the pyrrolo[2,1-b]quinazoline ring system of vasicine.

  • Purification: The final product is purified by column chromatography on silica gel.

Synthesis of Indole-3-propionamide

Indole-3-propionamide can be synthesized from indole-3-propionic acid.

  • Activation of the carboxylic acid: Indole-3-propionic acid is dissolved in a dry, aprotic solvent like dichloromethane or tetrahydrofuran. A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Amidation: An excess of ammonia (either as a solution in a suitable solvent or bubbled through the reaction mixture) is added to the activated carboxylic acid.

  • Reaction and work-up: The reaction is stirred at room temperature for several hours. The by-products of the coupling reaction are removed by filtration. The filtrate is then washed with dilute acid and base to remove any unreacted starting materials.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield pure Indole-3-propionamide.

Biological Activity and Signaling Pathways

The structural differences between these isomers result in distinct biological activities and mechanisms of action.

Antipyrine: Cyclooxygenase (COX) Inhibition

Antipyrine exhibits analgesic and antipyretic properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are signaling molecules involved in inflammation, pain, and fever.

antipyrine_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Activate Receptors Antipyrine Antipyrine Antipyrine->COX-1 / COX-2 Inhibits

Caption: Antipyrine's mechanism of action via COX enzyme inhibition.

Vasicine: Bronchodilation

Vasicine is known for its bronchodilatory effects, making it a compound of interest for respiratory conditions. Its mechanism is believed to involve the relaxation of bronchial smooth muscle.

vasicine_pathway Vasicine Vasicine Bronchial Smooth Muscle Cells Bronchial Smooth Muscle Cells Vasicine->Bronchial Smooth Muscle Cells Acts on Relaxation Relaxation Bronchial Smooth Muscle Cells->Relaxation Induces Bronchodilation Bronchodilation Relaxation->Bronchodilation Leads to

Caption: Simplified pathway of Vasicine-induced bronchodilation.

Indole-3-propionamide: Mitochondrial Metabolism Modulation

Indole-3-propionamide (IPAM) has been shown to be a potent antioxidant and a modulator of mitochondrial function. It is produced by the gut microbiome and can cross the blood-brain barrier.[3] IPAM is thought to enhance the efficiency of the electron transport chain, thereby reducing the production of reactive oxygen species (ROS).[3][4]

ipam_pathway Indole-3-propionamide (IPAM) Indole-3-propionamide (IPAM) Mitochondrial Electron Transport Chain Mitochondrial Electron Transport Chain Indole-3-propionamide (IPAM)->Mitochondrial Electron Transport Chain Enhances Efficiency Electron Leakage Electron Leakage Mitochondrial Electron Transport Chain->Electron Leakage Reduces ATP Production ATP Production Mitochondrial Electron Transport Chain->ATP Production Increases Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Electron Leakage->Reactive Oxygen Species (ROS) Production Cellular Protection Cellular Protection Reactive Oxygen Species (ROS) Production->Cellular Protection Reduced Damage

Caption: IPAM's role in modulating mitochondrial function.

Conclusion

The isomers of C11H12N2O, particularly Antipyrine, Vasicine, and Indole-3-propionamide, represent a fascinating area of study for medicinal chemists and drug development professionals. Their diverse structures translate into a wide array of biological activities, offering potential starting points for the development of new therapeutic agents. This guide provides a foundational understanding of these molecules, from their basic chemical properties to their synthesis and biological functions, to aid in future research and development endeavors.

References

Exploratory

Physical and chemical properties of 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol Introduction 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol, also known by its tautomeric name 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, is a heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol

Introduction

3-Methyl-1-p-tolyl-1H-pyrazol-5-ol, also known by its tautomeric name 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, is a heterocyclic organic compound belonging to the pyrazolone family. It serves as a crucial intermediate and building block in various fields, most notably in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2] Its versatile reactivity, stemming from the pyrazolone core and the attached functional groups, allows for the creation of a diverse range of complex molecules. Pyrazolone derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2][3][4][5] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

Chemical Identity and Tautomerism

Like many hydroxypyrazoles, this compound exists in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form. The specific tautomer that predominates can depend on the solvent and physical state.

G

Table 1: Compound Identification

Identifier Value
IUPAC Name 5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one[6][7]
Common Names 3-Methyl-1-p-tolyl-1H-pyrazol-5-ol, 3-Methyl-1-p-tolyl-5-pyrazolone[1], 1-p-Tolyl-3-methyl-5-pyrazolone[2]
CAS Number 86-92-0[1][8][9], 2046-03-9[6][7]
Molecular Formula C₁₁H₁₂N₂O[1][6][7][8][10]
Molecular Weight 188.23 g/mol [1][6][7][8]
Canonical SMILES CC1=CC=C(N2N=C(C)C=C2O)C=C1[6]

| InChI Key | IOQOLGUXWSBWHR-UHFFFAOYSA-N[2][10] |

Physical and Chemical Properties

The compound is typically a solid at room temperature with limited solubility in water but better solubility in organic solvents.[2]

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Creamish white to solid powder[1][10] [1][10]
Melting Point 136 - 142 °C [1]
Boiling Point 333.1 °C (estimated) [11]
Density 1.15 g/cm³ (estimated) [11]

| Purity | ≥ 98-99% (commercially available) |[1][9] |

Experimental Protocols

Synthesis: Condensation of p-Tolylhydrazine with Ethyl Acetoacetate

A primary and industrially significant method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketoester.

G

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reactant: To this solution, add an equimolar amount of ethyl acetoacetate dropwise while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, pour the mixture into ice-cold water to precipitate the crude product. If using ethanol, the product may crystallize upon cooling or require partial solvent evaporation.

  • Purification: Collect the crude solid by filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a pure crystalline solid.[3]

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy.

Reactivity and Applications

The pyrazolone ring is a versatile scaffold for further chemical modifications. The active methylene group at the C4 position is particularly reactive and can participate in condensation reactions with aldehydes and ketones.[3] This reactivity is fundamental to its use in the synthesis of various dyes and pigments.

In the pharmaceutical sector, 3-methyl-1-p-tolyl-5-pyrazolone serves as an intermediate for synthesizing drugs with analgesic and anti-inflammatory properties.[1][2] Its derivatives have also been explored for their potential as EGFR inhibitors for anticancer applications and as neuroprotective agents for treating conditions like ischemic stroke.[4][12]

G Core 3-Methyl-1-p-tolyl- 1H-pyrazol-5-ol (Precursor) Dyes Dyes Core->Dyes Condensation Reactions Pharma Pharma Core->Pharma Further Functionalization Agro Agro Core->Agro Derivatization AntiInflam AntiInflam Pharma->AntiInflam Analgesic Analgesic Pharma->Analgesic Anticancer Anticancer Pharma->Anticancer Neuro Neuro Pharma->Neuro

Conclusion

3-Methyl-1-p-tolyl-1H-pyrazol-5-ol is a compound of significant industrial and academic interest. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable precursor for a wide array of commercially important products. The continued exploration of its derivatives in drug discovery highlights the enduring importance of the pyrazolone scaffold in developing novel therapeutic agents. This guide provides core technical information for researchers and scientists working with this versatile chemical intermediate.

References

Foundational

Tautomerism in 3-methyl-1-phenyl-pyrazol-5-one derivatives

An In-depth Technical Guide on the Tautomerism of 3-Methyl-1-Phenyl-pyrazol-5-one Derivatives Abstract Derivatives of 3-methyl-1-phenyl-pyrazol-5-one are a cornerstone in medicinal chemistry and materials science, with t...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 3-Methyl-1-Phenyl-pyrazol-5-one Derivatives

Abstract

Derivatives of 3-methyl-1-phenyl-pyrazol-5-one are a cornerstone in medicinal chemistry and materials science, with the drug Edaravone (Radicava) being a prominent example used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] The chemical behavior, stability, and biological activity of these compounds are intrinsically linked to their complex tautomeric nature.[2][3] These molecules can exist in at least three distinct tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form (amine). The equilibrium between these forms is subtle and highly dependent on the molecular environment, including the solvent, temperature, and the nature of substituents on the pyrazolone ring.[1][4] Understanding this tautomerism is critical for drug development professionals and researchers aiming to predict molecular interactions, solubility, and therapeutic efficacy. This guide provides a comprehensive overview of the structural, experimental, and computational analyses used to investigate the tautomerism of these vital heterocyclic compounds.

The Principal Tautomeric Forms

3-Methyl-1-phenyl-pyrazol-5-one and its derivatives primarily exist in a dynamic equilibrium between three prototropic tautomers: the 4H-pyrazol-5-one (CH-form), the 1H-pyrazol-5-ol (OH-form), and the 2,4-dihydro-3H-pyrazol-3-one (NH-form).[5][6] The relative stability and population of these forms dictate the molecule's overall physicochemical properties.[2]

Caption: Prototropic equilibrium between the CH, OH, and NH tautomers.

The equilibrium is significantly influenced by the solvent. In nonpolar solvents like chloroform (CDCl₃) and dioxane, the CH-form is often predominant.[1] Conversely, polar solvents, particularly those capable of hydrogen bonding like DMSO, tend to favor the OH-form.[1] The NH-form is generally less stable but can be populated under certain conditions.[7]

Experimental Characterization and Protocols

The elucidation of tautomeric forms in both solution and solid states relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[8] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.[9][10]

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Analysis: Compare the observed chemical shifts with established values for "fixed" derivatives or with theoretical predictions to assign signals to specific tautomers.[9] The relative populations can be determined by integrating the signals corresponding to each distinct tautomeric form.[1]

Table 1: Diagnostic NMR Chemical Shifts (δ in ppm) for Tautomers of Edaravone.

Tautomer Nucleus Signal CDCl₃ DMSO-d₆ Reference
CH-Form ¹H CH₂ at C4 ~3.4 ~3.2 [1]
¹³C C4 ~40-45 ~40-45 [1]
¹³C C5 (C=O) ~170-175 ~170-175 [1]
OH-Form ¹H CH at C4 ~5.5 ~5.8 [1]
¹H OH Variable ~9.7 [1]
¹³C C4 ~90-95 ~90-95 [9][11]
¹³C C5 (C-OH) ~155-160 ~155-160 [9][11]
NH-Form ¹H NH Variable ~12.0 [10]

| | ¹³C | C3 | ~155-160 | ~155-160 |[10] |

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state.[9] It can definitively identify which tautomer is present in the crystal lattice and reveal intermolecular interactions, such as hydrogen bonding, that stabilize a particular form. For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed that it exists as dimers of the 1H-pyrazol-3-ol (OH-form) in the solid state.[9]

Experimental Protocol (X-ray Crystallography):

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a solvent like ethanol or methanol.[12]

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The positions of hydrogen atoms are crucial for identifying the tautomer and are typically located from the difference Fourier map.[13]

UV-Vis and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy serve as complementary techniques. The UV absorption maxima are sensitive to the conjugated π-system, which differs significantly between tautomers.[5] IR spectroscopy can identify key functional groups; for instance, the C=O stretch (~1700 cm⁻¹) is characteristic of the CH-form, while a broad O-H stretch (~3400 cm⁻¹) indicates the OH-form.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying pyrazolone tautomerism.[7][14][15] These methods can predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties that can be compared with experimental data.

Experimental Protocol (DFT Calculations):

  • Structure Optimization: Build the initial 3D structures of all possible tautomers (CH, OH, NH).

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)).[2][7]

  • Solvent Effects: Incorporate the effects of different solvents using a continuum model like the Polarizable Continuum Model (PCM).[7]

  • Analysis: Compare the calculated zero-point corrected energies (ΔE) or Gibbs free energies (ΔG) to determine the relative stability of the tautomers. A lower energy value indicates a more stable tautomer.[16]

Table 2: Calculated Relative Energies of Edaravone Tautomers (kcal/mol).

Tautomer Gas Phase Chloroform (PCM) Water (PCM) Reference
CH-Form 0.00 (Reference) 0.00 (Reference) 0.00 (Reference) [7]
NH-Form 3.57 3.44 2.64 [7]
OH-Form 7.11 6.68 6.67 [7]

Note: Energies are relative to the most stable CH-form. Calculations were performed at the B3LYP/6-31++G(2d,2p) level.[7]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_exp cluster_comp synthesis Synthesis of Pyrazolone (e.g., Phenylhydrazine + Ethyl Acetoacetate) purification Purification (Recrystallization) synthesis->purification exp_char Experimental Characterization purification->exp_char comp_model Computational Modeling purification->comp_model nmr NMR Spectroscopy (Solution State) exp_char->nmr xray X-ray Crystallography (Solid State) exp_char->xray uv_ir UV-Vis / IR Spec. exp_char->uv_ir dft DFT Calculations (B3LYP/6-31G*) comp_model->dft result Determination of Tautomeric Equilibrium & Dominant Species nmr->result xray->result pcm Solvent Modeling (PCM) dft->pcm pcm->result

Caption: Workflow for the investigation of pyrazolone tautomerism.

Biological Significance in Drug Development

The tautomeric state of a pyrazolone derivative can profoundly impact its biological activity. Different tautomers exhibit distinct shapes, surface charge distributions, and hydrogen bonding capabilities, leading to different interactions with biological targets like enzymes and receptors.[2]

Edaravone's efficacy as a radical scavenger is a prime example.[14] Theoretical studies suggest that the NH-tautomer is a better antioxidant via electron abstraction, while the OH-tautomer excels at hydrogen abstraction.[14] Therefore, the tautomeric equilibrium in physiological conditions directly influences its therapeutic mechanism of action.

Signaling cluster_inhibition Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH) Neuron Neuron / Brain Cell ROS->Neuron Attacks Damage Oxidative Stress & Cellular Damage Neuron->Damage Leads to Edaravone Edaravone (Tautomeric Mixture) Edaravone->ROS Scavenges / Neutralizes Inactive Inactive Products Edaravone->Inactive

Caption: Edaravone's role as a radical scavenger to prevent oxidative stress.

For drug developers, controlling or predicting the dominant tautomeric form is crucial for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) properties and for ensuring consistent biological activity.

Conclusion

The tautomerism of 3-methyl-1-phenyl-pyrazol-5-one derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational methods like DFT is essential for a complete understanding. For researchers and drug development professionals, mastering the principles of this tautomerism is not merely an academic exercise; it is a fundamental requirement for the rational design and successful application of this important class of bioactive compounds.

References

Exploratory

The Synthesis and Reactivity of Pyrazolones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Pyrazolones, five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a carbonyl group, represent a critical pharmacophore in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolones, five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a carbonyl group, represent a critical pharmacophore in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth review of the principal synthetic methodologies for creating the pyrazolone core, details key reactions of the pyrazolone ring, and explores the mechanistic basis of their biological activity, with a focus on their interaction with inflammatory signaling pathways.

Core Synthesis Methodologies

The construction of the pyrazolone ring can be achieved through several key synthetic strategies. The most prominent among these are the Knorr pyrazolone synthesis and the Pechmann pyrazole synthesis, along with modern variations and multicomponent reactions that offer improved efficiency and greener profiles.

Knorr Pyrazolone Synthesis

First reported by Ludwig Knorr in 1883, this is the most common and versatile method for pyrazolone synthesis.[1] It involves the condensation of a β-ketoester with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazolone ring.

General Reaction Scheme:

This protocol details the synthesis of the neuroprotective drug Edaravone, a prominent example of a Knorr pyrazolone synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture under reflux in an ethanol solvent for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 3-methyl-1-phenyl-5-pyrazolone.

Quantitative Data for Knorr Synthesis Variants:

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acidEthanolReflux1~85-95[2]
Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol1001~90[2]
Diethyl malonatePhenylhydrazineSodium ethoxideEthanolReflux4~75[2]
AcetylacetonePhenylhydrazineAcetic acidEthanolReflux1>90[3]
Pechmann Pyrazole Synthesis

The Pechmann synthesis traditionally involves the 1,3-dipolar cycloaddition of diazomethane with an activated acetylene.[4] Due to the hazardous nature of diazomethane, modern variations utilize safer diazomethane surrogates, such as trimethylsilyldiazomethane (TMS-diazomethane) or in-situ generation from diazo-transfer reagents.

General Reaction Scheme (Modern Variation):

Materials:

  • An activated alkyne (e.g., ethyl propiolate)

  • Trimethylsilyldiazomethane (in a suitable solvent like hexanes)

  • A suitable catalyst (e.g., a Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • To a solution of the activated alkyne in an anhydrous solvent under an inert atmosphere, add the catalyst.

  • Slowly add the solution of trimethylsilyldiazomethane at a controlled temperature (often 0 °C or room temperature).

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Quench the reaction carefully with a suitable reagent (e.g., acetic acid).

  • Perform an aqueous work-up.

  • Purify the product by column chromatography.

Note: A detailed, universally applicable experimental protocol for the modern Pechmann synthesis is highly substrate-dependent. The above serves as a conceptual guideline.

Multicomponent Syntheses

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to pyrazolone derivatives by combining three or more starting materials in a one-pot reaction. These often proceed via a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and cyclization.

Quantitative Data for Multicomponent Pyrazolone Synthesis:

AldehydeActive MethyleneHydrazineCatalystConditionsYield (%)Reference
4-ChlorobenzaldehydeEthyl acetoacetatePhenylhydrazineL-prolineEthanol, Reflux, 3h92[5]
BenzaldehydeMalononitrile, Ethyl acetoacetateHydrazine hydrateTaurineWater, 80°C, 2h90[6]
4-NitrobenzaldehydeEthyl acetoacetateHydrazine hydrateImidazoleWater, rt, 15 min95[7]

Reaction Workflow for a Typical Multicomponent Synthesis:

G General Workflow for Multicomponent Pyrazolone Synthesis A Combine Aldehyde, Active Methylene Compound, Hydrazine, and Catalyst B Reaction in a Suitable Solvent (e.g., Ethanol, Water) A->B C Heating (Reflux or Microwave Irradiation) B->C D Reaction Monitoring (TLC) C->D E Product Precipitation or Extraction D->E F Purification (Recrystallization or Chromatography) E->F

Caption: General experimental workflow for a multicomponent pyrazolone synthesis.

Key Reactions of Pyrazolones

The pyrazolone ring exhibits rich reactivity, allowing for a wide range of derivatizations. The most common reactions include N-alkylation, C-acylation, and condensation at the C4 position.

N-Alkylation

The nitrogen atom at the 1-position of the pyrazolone ring can be readily alkylated using various alkylating agents in the presence of a base.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • 1-Bromobutane (alkylating agent)

  • Potassium hydroxide (base)

  • [BMIM][BF4] (ionic liquid, as solvent/catalyst)

Procedure: [8]

  • In a round-bottom flask, combine 3,5-dimethyl-1H-pyrazole (2 mmol), potassium hydroxide (2.4 mmol), and [BMIM][BF4] (2.2 mmol).[8]

  • Add 1-bromobutane (2.4 mmol) to the mixture.[8]

  • Heat the reaction at 80 °C with stirring for 2 hours.[8]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by chromatography.

Quantitative Data for N-Alkylation of Pyrazoles:

Pyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,5-dimethyl-1H-pyrazole1-BromobutaneKOH[BMIM][BF4]802~95[8]
PyrazoleEthyl bromoacetateCs2CO3DMF800.5>95[9]
4-ChloropyrazoleBenzyl bromideNaHTHF0-256~90[10]
C-Acylation

The C4 position of the pyrazolone ring is nucleophilic and can undergo acylation with acyl chlorides or anhydrides, typically in the presence of a base or a Lewis acid catalyst.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • 4-Methylbenzoyl chloride (acylating agent)

  • Calcium hydroxide (base)

  • Anhydrous 1,4-dioxane (solvent)

Procedure: [1]

  • Dissolve 3-methyl-1-phenyl-5-pyrazolone in anhydrous 1,4-dioxane.[1]

  • Add calcium hydroxide (2 equivalents) and stir to form the calcium complex.[1]

  • Slowly add 4-methylbenzoyl chloride dropwise while cooling the reaction mixture.[1]

  • Stir the reaction at room temperature for 1-2 hours.

  • Pour the reaction mixture into dilute hydrochloric acid to decompose the complex and precipitate the product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Recrystallize from a suitable solvent to obtain the pure 4-acylpyrazolone.

Quantitative Data for C-Acylation of 3-methyl-1-phenyl-5-pyrazolone:

Acylating AgentBaseSolventTime (h)Yield (%)Reference
4-Methylbenzoyl chlorideCa(OH)21,4-Dioxane1.585[1]
4-Fluorobenzoyl chlorideCa(OH)21,4-Dioxane282[1]
Acetic anhydrideH2SO4Neat186[11]

Biological Activity and Signaling Pathways

Pyrazolone derivatives are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and oxidative stress. A significant target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and various interleukins.[13]

Several pyrazolone derivatives have been shown to inhibit the activation of the NF-κB pathway.[12][14] This inhibition can occur at different points in the cascade, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

Role as Reactive Oxygen Species (ROS) Scavengers

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and also act as signaling molecules in inflammatory pathways. TNF-α can induce the production of ROS, which in turn can activate the NF-κB pathway, creating a positive feedback loop that amplifies the inflammatory response.[15] Many pyrazolone derivatives, including Edaravone, are potent ROS scavengers.[16] By neutralizing ROS, these compounds can break the inflammatory cycle, leading to a reduction in NF-κB activation and subsequent TNF-α production.

Signaling Pathway of Pyrazolone-Mediated Anti-inflammatory Action:

G Pyrazolone Modulation of the NF-κB/TNF-α/ROS Pathway cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB Complex IκB-NF-κB (Inactive) NF-kB NF-kB NF-kB_n NF-κB (Active) NF-kB->NF-kB_n Translocates IkB-NF-kB Complex->NF-kB Releases ROS ROS ROS->IKK Activates Pyrazolones_ROS Pyrazolones Pyrazolones_ROS->ROS Scavenges Gene Expression Pro-inflammatory Gene Expression NF-kB_n->Gene Expression Induces TNF-a TNF-α Gene Expression->TNF-a Produces TNF-a->ROS Induces Production Pyrazolones_NFkB Pyrazolones Pyrazolones_NFkB->NF-kB_n Inhibits Translocation

Caption: Pyrazolones can exert anti-inflammatory effects by scavenging ROS and inhibiting NF-κB nuclear translocation.

Conclusion

The pyrazolone scaffold remains a cornerstone of medicinal chemistry, with well-established and versatile synthetic routes. The Knorr synthesis continues to be a workhorse for the preparation of a wide array of derivatives, while modern multicomponent and greener methodologies offer significant advantages in terms of efficiency and sustainability. The reactivity of the pyrazolone ring, particularly at the N1 and C4 positions, provides ample opportunities for further functionalization and the generation of diverse chemical libraries. A deeper understanding of their mechanism of action, particularly their ability to modulate inflammatory signaling pathways such as NF-κB, will continue to drive the development of new and more effective pyrazolone-based therapeutics. This guide provides a foundational understanding of the synthesis, reactions, and biological relevance of pyrazolones to aid researchers in this dynamic field.

References

Foundational

A Comprehensive Technical Guide to the Biological Activities of 1,3-Disubstituted Pyrazol-5-one Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,3-disubstituted pyrazol-5-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-disubstituted pyrazol-5-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities associated with these compounds, including their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Pyrazol-5-one derivatives, particularly those with substitutions at the 1 and 3 positions, have garnered significant attention in medicinal chemistry due to their versatile pharmacological profile.[1][2] The pyrazole nucleus is a key constituent in several commercially available drugs, underscoring its therapeutic potential.[3][4] This guide focuses on the structure-activity relationships and mechanisms of action that contribute to the broad spectrum of biological effects exhibited by 1,3-disubstituted pyrazol-5-ones.

Anti-inflammatory and Analgesic Activities

A prominent and well-documented biological activity of 1,3-disubstituted pyrazol-5-ones is their anti-inflammatory and analgesic effect.[1][5] Many of these compounds exert their action through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation and pain.[6]

Mechanism of Action: COX Inhibition

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to block the activity of COX-1 and COX-2 isoforms.[6] Several 1,3-disubstituted pyrazol-5-one derivatives have been shown to be potent inhibitors of these enzymes.[1][7] The general mechanism involves the binding of the pyrazolone compound to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazolones 1,3-Disubstituted Pyrazol-5-ones Pyrazolones->COX_Enzymes Inhibition

Figure 1: Mechanism of COX Inhibition by Pyrazol-5-ones
Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory potency of 1,3-disubstituted pyrazol-5-one derivatives is often evaluated using in vivo models such as the carrageenan-induced paw edema assay. The results are typically expressed as a percentage of edema inhibition.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference
Compound 410High Activity[8]
FR140423Not Specified2-3 fold more potent than indomethacin[7]
PYZ2400Significant Activity[5]
117a1 mM93.80[9]
151aNot Specified62[9]
151bNot Specified71[9]
151cNot Specified65[9]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Carrageenan_Edema_Workflow cluster_protocol Experimental Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Rats) Baseline_Measurement 2. Measure Initial Paw Volume Animal_Acclimatization->Baseline_Measurement Compound_Administration 3. Administer Test Compound (or Vehicle/Standard) Baseline_Measurement->Compound_Administration Carrageenan_Injection 4. Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate Percentage Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Figure 2: Carrageenan-Induced Paw Edema Workflow

Methodology:

  • Animal Selection: Wistar or Sprague-Dawley rats are commonly used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.[8]

  • Compound Administration: Test compounds, vehicle, and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Many 1,3-disubstituted pyrazol-5-one derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][10]

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antibacterial Activity of 1,3-Disubstituted Pyrazol-5-one Derivatives (MIC in µg/mL)

Compound IDEscherichia coliStreptococcus epidermidisReference
Compound 30.25-[8]
Compound 4-0.25[8]

Table 3: Antifungal Activity of 1,3-Disubstituted Pyrazol-5-one Derivatives (MIC in µg/mL)

Compound IDAspergillus nigerReference
Compound 21[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a widely used method for determining the MIC of antimicrobial agents.

MIC_Determination_Workflow cluster_protocol Experimental Workflow Serial_Dilution 1. Prepare Serial Dilutions of Test Compound in Broth Inoculation 2. Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation 3. Incubate at Optimal Temperature and Time Inoculation->Incubation Visual_Inspection 4. Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination 5. Determine MIC as the Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Figure 3: Broth Microdilution for MIC Determination Workflow

Methodology:

  • Preparation of Microplates: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

Recent research has highlighted the potential of 1,3-disubstituted pyrazol-5-ones as anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines.[11][12][13]

Quantitative Data for Anticancer Activity

The in vitro anticancer activity is commonly assessed by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 4: Anticancer Activity of 1,3-Disubstituted Pyrazol-5-one Derivatives (IC50 in µM)

Compound IDCell LineIC50 (µM)Reference
P7A549 (Lung)Potent Activity[12]
P11A549 (Lung)Potent Activity[12]
Thiazolyl pyrazole hybrid 181HeLa (Cervical)9.05 ± 0.04[14]
Thiazolyl pyrazole hybrid 181MCF-7 (Breast)7.12 ± 0.04[14]
Thiazolyl pyrazole hybrid 181A549 (Lung)6.34 ± 0.06[14]
5fHT-29, MCF-7, AGSPotent Activity[15]
5lHT-29, MCF-7, AGSPotent Activity[15]
1dNot SpecifiedPromising Activity[16]
4cSW-620 (Colon)0.52[13]
17HepG-2 (Liver)0.71[17]
18BGC823 (Gastric)0.71[17]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

MTT_Assay_Workflow cluster_protocol Experimental Workflow Cell_Seeding 1. Seed Cancer Cells in a 96-well Plate Compound_Treatment 2. Treat Cells with Various Concentrations of Test Compound Cell_Seeding->Compound_Treatment Incubation_Period 3. Incubate for a Defined Period (e.g., 24, 48h) Compound_Treatment->Incubation_Period MTT_Addition 4. Add MTT Reagent to Each Well Incubation_Period->MTT_Addition Formazan_Formation 5. Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 4: MTT Assay for Cytotoxicity Workflow

Methodology:

  • Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader.

  • Analysis: The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion

1,3-Disubstituted pyrazol-5-one compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents makes them attractive candidates for further drug development. The methodologies and data presented in this guide offer a solid foundation for researchers to design and evaluate new derivatives with enhanced potency and selectivity. Future studies should continue to explore the structure-activity relationships and delve deeper into the molecular mechanisms underlying the diverse pharmacological effects of this important heterocyclic scaffold.

References

Exploratory

Spectroscopic Profile of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on analogous compounds and furnishes detailed experimental protocols for the key analytical techniques required for its characterization.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, compiled from spectral information of closely related pyrazole derivatives. These values serve as a reference for the characterization of this specific compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
¹H NMR (in CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole-CH~5.5 - 6.0s-
Ar-H (ortho to N)~7.5 - 7.8d~8-9
Ar-H (meta to N)~7.1 - 7.3d~8-9
Pyrazole-CH₃~2.2 - 2.4s-
Ar-CH₃~2.3 - 2.5s-
OHVariable, broads-
¹³C NMR (in CDCl₃) Expected Chemical Shift (δ, ppm)
C=O (keto tautomer)~155 - 165
C-OH (enol tautomer)~145 - 155
Pyrazole C3~140 - 150
Pyrazole C4~90 - 100
Ar-C (ipso, attached to N)~135 - 140
Ar-C (para, attached to CH₃)~130 - 135
Ar-CH~129 - 130
Ar-CH~118 - 122
Pyrazole-CH₃~12 - 16
Ar-CH₃~20 - 22

Note: The presence of keto-enol tautomerism can influence the observed chemical shifts and may result in the presence of two sets of signals or broadened peaks.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (enol)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (keto)1680 - 1720Strong
C=N stretch (ring)1580 - 1620Medium-Strong
C=C stretch (ring)1450 - 1550Medium-Strong
C-O stretch (enol)1200 - 1300Medium
Table 3: Mass Spectrometry (MS) Data
Ion Expected m/z Notes
[M]⁺188.23Molecular Ion
[M+H]⁺189.24Protonated Molecular Ion (ESI)
[M+Na]⁺211.22Sodium Adduct (ESI)
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethanol~240 - 260Not readily available
Methanol~240 - 260Not readily available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyrazole derivatives and may require optimization for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes.

    • EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Ethyl Acetoacetate Ethyl Acetoacetate Reaction Reaction Ethyl Acetoacetate->Reaction 4-Methylphenylhydrazine 4-Methylphenylhydrazine 4-Methylphenylhydrazine->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Crude Product->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound

Caption: Synthetic workflow for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Spectroscopic_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Pure Compound Pure Compound NMR NMR Pure Compound->NMR FTIR FTIR Pure Compound->FTIR MS MS Pure Compound->MS UVVis UVVis Pure Compound->UVVis Data Analysis Data Analysis NMR->Data Analysis FTIR->Data Analysis MS->Data Analysis UVVis->Data Analysis Structure Elucidation Structure Elucidation Data Analysis->Structure Elucidation

Caption: Workflow for the spectroscopic characterization of the purified compound.

Foundational

The Knorr Pyrazole Synthesis: A Legacy of Discovery and a Cornerstone of Modern Chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals. The Knorr pyrazole synthesis, a venerable yet remarkably versatile reaction, has for over a century empowered chemists to const...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Knorr pyrazole synthesis, a venerable yet remarkably versatile reaction, has for over a century empowered chemists to construct the pyrazole ring, a privileged scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, history, and mechanism of this seminal reaction. It further details experimental protocols for key transformations and presents quantitative data to inform reaction optimization.

A Serendipitous Discovery and a Rich History

The story of the Knorr pyrazole synthesis begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds: pyrazoles.[1] His initial work involved the condensation of ethyl acetoacetate, a β-ketoester, with phenylhydrazine.[2] This reaction did not yield the expected quinoline but instead produced a crystalline compound he named 1-phenyl-3-methyl-5-pyrazolone.[2] This discovery laid the foundation for the synthesis of a vast array of pyrazole derivatives and led to the development of Antipyrine, one of the first synthetic analgesics and antipyretics, which became a widely used drug until the advent of aspirin.[1] The very term 'pyrazole' was coined by Knorr in the same year, marking the birth of a new field in heterocyclic chemistry.

The Reaction Mechanism: A Step-by-Step Look

The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6] The reaction is typically acid-catalyzed and proceeds through a well-established sequence of steps.[4][5]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the most reactive carbonyl group (e.g., a ketone over an ester). This step, facilitated by an acid catalyst, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[3]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This leads to the formation of a five-membered heterocyclic ring.

  • Dehydration: The final step involves the elimination of a second molecule of water (or an alcohol in the case of a β-ketoester) to yield the stable, aromatic pyrazole ring.[3]

A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can potentially occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric pyrazole products. The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[7] More recent investigations have also revealed that the reaction pathways can be more complex than initially understood, sometimes involving autocatalysis and unexpected intermediates.

Visualizing the Pathway

The general mechanism of the Knorr pyrazole synthesis can be illustrated as follows:

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H₂O

A diagram illustrating the general mechanism of the Knorr pyrazole synthesis.

Quantitative Data: A Summary of Yields and Conditions

The versatility of the Knorr pyrazole synthesis is evident in the wide range of substrates it can accommodate and the varied reaction conditions that can be employed. The following tables summarize quantitative data from various reported syntheses.

Table 1: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

ParameterValue
Reactant 1 Phenylhydrazine
Mass of Reactant 1 100 g
Reactant 2 Ethyl acetoacetate
Mass of Reactant 2 125 g
Product 1-Phenyl-3-methyl-5-pyrazolone
Melting Point 127 °C
Reported Yield Not explicitly stated in the original 1883 publication.

Table 2: Synthesis of Various Pyrazole Derivatives

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNone (neat)Reflux, 1 hHigh[2]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol100 °C, 1 h79[8]
AcetylacetonePhenylhydrazineH₂OMicrowave, 100 °C, 5 min96[9]
1,3-DiketonesSubstituted hydrazinesLiHMDS-Good to excellent[10]
Ethyl trifluoroacetoacetate4-MethylphenylhydrazineSilica-supported toluenesulfonic acidMicrowave, 160 °CHigh[11]
1,3-DiketonesHydrazineNoneMicrowave, 280 °C-[1]

Table 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives

β-KetoesterHydrazineAldehydeConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazine4-ChlorobenzaldehydeMicrowave, 420W, 10 min98[12]
Ethyl acetoacetatePhenylhydrazine4-NitrobenzaldehydeMicrowave, 420W, 10 min95[12]
Ethyl acetoacetatePhenylhydrazine2-NaphthaldehydeMicrowave, 420W, 10 min92[12]
Ethyl acetoacetatePhenylhydrazine4-(Trifluoromethyl)benzaldehydeMicrowave, 420W, 10 min85[12]
Ethyl acetoacetatePhenylhydrazine3,4-DimethoxybenzaldehydeMicrowave, 420W, 10 min71[12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the Knorr pyrazole synthesis.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol is a classic example of the Knorr synthesis, yielding a medicinally important pyrazolone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Caution: This addition is exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath.

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash it with diethyl ether. The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative

This modern adaptation of the Knorr synthesis demonstrates the use of microwave irradiation to accelerate the reaction.

Materials:

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • Water

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0 equivalent) in water.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified power (e.g., 100 W) and temperature (e.g., 100 °C) for a short duration (e.g., 5-20 minutes).[9][11]

  • Work-up: After cooling, the product can typically be isolated by filtration, as it often precipitates from the aqueous medium. Further purification can be achieved by recrystallization.

Visualizing the Experimental Workflow

A generalized workflow for the Knorr pyrazole synthesis is depicted below.

Knorr_Workflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction cooling Cool Reaction Mixture reaction->cooling isolation Isolate Crude Product (e.g., Filtration, Extraction) cooling->isolation purification Purify Product (e.g., Recrystallization) isolation->purification end End purification->end

A flowchart outlining the typical experimental workflow for the Knorr pyrazole synthesis.

Conclusion

The Knorr pyrazole synthesis, born from a moment of serendipity, has evolved into an indispensable tool in the arsenal of synthetic chemists. Its robustness, versatility, and the biological significance of its products ensure its continued relevance in both academic research and industrial drug development. The ongoing exploration of new catalysts, reaction conditions, and substrate scopes promises to further expand the horizons of this venerable reaction, paving the way for the discovery of novel therapeutics and functional materials.

References

Exploratory

Pyrazole-Based Compounds: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth, proliferation, and survival.

Kinase Inhibition

A primary mechanism of action for many pyrazole-based anticancer compounds is the inhibition of protein kinases, which are critical regulators of cellular processes.

CDKs are key enzymes in cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Certain pyrazole derivatives have been identified as potent CDK inhibitors. For instance, a series of 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives have shown inhibitory potential against CDK2.

EGFR and HER-2 are receptor tyrosine kinases that, when overexpressed or mutated, can drive tumor progression. Several pyrazole-containing compounds have been developed as inhibitors of these kinases.

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Pyrazole derivatives have been investigated for their ability to inhibit these kinases.

The versatility of the pyrazole scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, including RET receptor tyrosine kinase, Janus kinases (JAKs), and BRAF.

Table 1: IC50 Values of Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineReference
1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivativeCDK20.025A549[1]
Pyrazole derivativeEGFR0.26-[1]
Pyrazole derivativeHER-20.20-[1]
Pyrazole-arylethanone derivativeCDK2-HCT116, HepG2[1]
Pyrazole derivativeAurora-A kinase0.16HCT116, MCF-7[1]
Other Anticancer Targets

Beyond kinase inhibition, pyrazole compounds have shown efficacy against other important cancer targets.

Certain sulfonamide-containing pyrazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme involved in tumor cell metabolism and pH regulation.

Pyrazoline-based compounds have been found to inhibit aminopeptidase N, a cell surface enzyme implicated in tumor invasion and angiogenesis.

PARP inhibitors are a class of targeted cancer therapies, and pyrazole-containing molecules have been explored for their potential to inhibit this DNA repair enzyme.

Table 2: IC50 Values of Pyrazole-Based Compounds Against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole derivativeHCT1160.39[1]
Pyrazole derivativeMCF-70.46[1]
Pyrazole derivativeMCF-70.01[1]
Pyrazole derivativeNCI-H4600.03[1]
Pyrazole derivativeSF-26831.5[1]
Pyrazole derivativeHCT-1161.1[1]
Pyrazole derivativeHuh-71.6[1]
Pyrazole derivativeMCF-73.3[1]
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers, making it a key target for anticancer therapies. Many pyrazole-based kinase inhibitors, such as those targeting BRAF, ultimately exert their effects by modulating this pathway.

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for PyrazoleInhibitor Pyrazole-Based Inhibitor (e.g., BRAF Inhibitor) PyrazoleInhibitor->RAF Inhibits

MAPK Signaling Pathway and Point of Inhibition.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A well-established therapeutic application of pyrazole-based compounds is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 Inhibition

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors, such as the pyrazole-containing drug celecoxib, has been a major advancement in anti-inflammatory therapy.

Table 3: IC50 Values of Pyrazole-Based COX Inhibitors

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.700.0170[2][3]
Pyrazole analog with benzotiophenyl and carboxylic acid-0.01-[2][3]
1,5-diaryl pyrazole with adamantyl residue-2.52-[2][3]
Pyrazole-thiadiazole hybrid0.2630.01715.47[1]

Neuroprotective Activity: Targeting Enzymes in Neurodegenerative Diseases

Recent research has highlighted the potential of pyrazoline derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition

The inhibition of acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's disease. Similarly, monoamine oxidase (MAO) inhibitors are used in the treatment of Parkinson's disease and depression. Certain pyrazoline compounds have shown promising inhibitory activity against both AChE and MAO.

Table 4: IC50 Values of Pyrazoline-Based Neuroprotective Agents

CompoundTarget EnzymeIC50 (nM)Reference
5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamideAChE23.47[4]
1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolineAChE90[5]

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antibacterial and antifungal properties, demonstrating a broad spectrum of activity against various pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of pyrazole-based compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of pyrazole-based compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation time, stop the reaction.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA, fluorescence).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Experimental Workflow for Drug Screening

The general workflow for screening potential therapeutic compounds involves a series of in vitro and in vivo assays to assess their efficacy and safety.

Drug_Screening_Workflow Compound_Synthesis Pyrazole Compound Synthesis and Characterization Primary_Screening Primary In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with Significant Activity) Primary_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Secondary_Assays Secondary In Vitro Assays (e.g., Kinase Inhibition, Apoptosis Assay) Hit_Identification->Secondary_Assays Active Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->Secondary_Assays Requires Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Selection->In_Vivo_Studies Promising Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

General Workflow for Pyrazole-Based Drug Screening.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse range of biological targets, including kinases, COX enzymes, and neuro-related enzymes, underscores the broad therapeutic potential of pyrazole-based compounds. This technical guide provides a comprehensive resource for researchers in the field, offering a foundation of quantitative data, experimental methodologies, and an understanding of the key signaling pathways involved. Further exploration and optimization of pyrazole derivatives hold significant promise for the discovery of new and effective treatments for a wide array of diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Knorr Synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals Introduction The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a versatile and efficient route to pyrazole derivative...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a versatile and efficient route to pyrazole derivatives. First described by Ludwig Knorr in 1883, this condensation reaction between a β-ketoester and a hydrazine derivative has become a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous therapeutic agents.[2] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.

This document provides a detailed protocol for the synthesis of a specific pyrazolone, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, via the Knorr synthesis. The procedure is adapted from established protocols for structurally similar pyrazolones.[3][4]

Reaction and Mechanism

The Knorr pyrazole synthesis proceeds through the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[5][6] The reaction mechanism initiates with the formation of a hydrazone intermediate from the reaction of the hydrazine with one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The final step involves dehydration to yield the aromatic pyrazole ring.[2][7]

For the synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, the reactants are ethyl acetoacetate and 4-methylphenylhydrazine (p-tolylhydrazine).

Quantitative Data Summary

The following table summarizes representative reaction parameters and expected outcomes for the Knorr synthesis of pyrazolone derivatives, based on analogous syntheses. Optimization of these parameters may be necessary to achieve the desired yield and purity for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

ParameterValue/RangeNotes
Reactants
Ethyl Acetoacetate1.0 equivalentA common β-ketoester used in Knorr synthesis.
4-Methylphenylhydrazine1.0 equivalentThe hydrazine derivative determining the N-substituent.
Solvent
Glacial Acetic Acid~3 mL per 3 mmol of ketoesterCan act as both a solvent and a catalyst.[7]
EthanolAs required for recrystallizationUsed for purification of the final product.[4]
Reaction Conditions
Temperature100-145 °CHeating is typically required to drive the cyclization and dehydration steps.[3][7]
Reaction Time1 - 2 hoursMonitored by Thin Layer Chromatography (TLC).[4][7]
Product
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
Molecular FormulaC₁₁H₁₂N₂O[8]
Molecular Weight188.23 g/mol [8]
Expected Yield60-90%Yields can be high for this type of reaction.[7]
AppearanceWhite to off-white solidTypical for pyrazolone compounds.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • 4-Methylphenylhydrazine (p-tolylhydrazine)

  • Glacial Acetic Acid

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice-water bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 equivalent) and 4-methylphenylhydrazine (1.0 equivalent).

  • Solvent and Catalyst Addition: To the reaction mixture, add glacial acetic acid. The amount should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture with stirring in a heating mantle or oil bath to approximately 110-120 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials. A suitable mobile phase could be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[7] The reaction is complete when the starting materials are consumed. This typically takes 1-2 hours.

  • Isolation of the Crude Product: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A heavy syrup is often formed.[3]

  • Precipitation: Cool the reaction mixture in an ice-water bath. Add a small amount of cold diethyl ether and stir vigorously to induce precipitation of the crude product.[3]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or petroleum ether to remove any soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Knorr_Synthesis_Workflow A Reactant Preparation B Reaction Setup A->B Ethyl Acetoacetate + 4-Methylphenylhydrazine C Condensation & Cyclization B->C Add Glacial Acetic Acid Heat to 110-120 °C D Reaction Monitoring (TLC) C->D 1-2 hours D->C Incomplete E Work-up & Isolation D->E Complete F Purification (Recrystallization) E->F Crude Product G Product Characterization F->G Pure Product

Caption: Experimental workflow for the Knorr synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

References

Application

Application Notes & Protocols: One-Pot Multicomponent Synthesis of Pyrazolone Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: Pyrazolone and its derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolone and its derivatives are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules.[1] These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antitumor, and anticonvulsant activities.[1][2][3] The classical methods for synthesizing pyrazolones, such as the Knorr condensation, often involve multiple steps, leading to lower overall yields and increased waste.[4]

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, aligning with the principles of green chemistry.[2][5] MCRs offer significant advantages, including operational simplicity, high atom economy, reduced reaction times, and the ability to generate complex molecules with diverse functionalities in a single step.[5][6] This document provides detailed protocols and application notes for the one-pot synthesis of various pyrazolone derivatives, intended for use in research and drug development.

Logical Workflow: From Synthesis to Application

The synthesis of pyrazolone derivatives via one-pot multicomponent reactions is a key step in the discovery pipeline for new therapeutic agents. The workflow illustrates how this efficient chemical synthesis integrates into the broader process of drug development.

G cluster_synthesis Chemical Synthesis & Optimization cluster_screening Biological Evaluation cluster_development Preclinical & Clinical Development A Reactant Selection (e.g., β-ketoesters, hydrazines, aldehydes) B One-Pot Multicomponent Reaction (MCR) A->B C Catalyst & Condition Screening D Purification & Characterization (NMR, IR, Mass Spec) B->D C->B E In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) D->E Synthesized Derivatives F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification F->G H Lead Optimization G->H Promising Candidates I In Vivo Studies (Animal Models) H->I J Clinical Trials I->J

Caption: Workflow from pyrazolone synthesis to drug development.

Experimental Protocols

Protocol 1: Synthesis of 4-Arylidenepyrazolone Derivatives via Microwave-Assisted One-Pot Reaction

This protocol describes a solvent-free, microwave-assisted one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a substituted hydrazine, and an aldehyde.[4]

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxybenzaldehyde

  • Domestic microwave oven

  • 50-mL one-neck flask

  • Ethyl acetate

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxybenzaldehyde (0.3 mmol) into a 50-mL one-neck flask.[4]

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.[4]

  • After irradiation, allow the flask to cool to room temperature. A solid product should form.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the purified product by suction filtration.[4]

  • The expected product is (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.

General Reaction Scheme:

G r1 β-Ketoester (e.g., Ethyl Acetoacetate) reaction_pot One-Pot Reaction Microwave (420W) Solvent-Free, 10 min r1->reaction_pot r2 Hydrazine Derivative r2->reaction_pot r3 Aldehyde r3->reaction_pot plus1 + plus2 + product 4-Arylidenepyrazolone Derivative reaction_pot->product

Caption: One-pot synthesis of 4-arylidenepyrazolones.

Protocol 2: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives using an Organic Catalyst

This protocol details a four-component reaction to synthesize dihydropyrano[2,3-c]pyrazoles in an aqueous medium using taurine as a catalyst.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Taurine

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).[7]

  • Add taurine (10 mol%) as the catalyst.

  • Use water as the solvent.

  • Heat the reaction mixture to 80 °C and stir for approximately 2 hours.[7]

  • Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, a solid product will form. Filter the solid.

  • Wash the filtered solid with hot water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.[7]

Proposed Reaction Mechanism:

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidenemalononitrile (Michael Acceptor) B->C G Michael Addition C->G D Ethyl Acetoacetate + Hydrazine E Pyrazolone Formation (Michael Donor) D->E F 3-Methyl-1H-pyrazol-5(4H)-one E->F F->G H Intermediate Adduct G->H I Intramolecular Cyclization & Tautomerization H->I J Dihydropyrano[2,3-c]pyrazole Product I->J

Caption: Proposed mechanism for pyranopyrazole synthesis.

Quantitative Data Summary

The efficiency of one-pot multicomponent reactions for pyrazolone synthesis is demonstrated by the high yields achieved under various conditions.

Table 1: Synthesis of 4-Arylidenepyrazolone Derivatives via Microwave Irradiation[4]
EntryAldehydeHydrazineTime (min)Yield (%)
14-ChlorobenzaldehydePhenylhydrazine892
23-Methoxy-4-ethoxybenzaldehyde3-Nitrophenylhydrazine1083
3BenzaldehydePhenylhydrazine898
44-NitrobenzaldehydePhenylhydrazine1095
52,4-Dichlorobenzaldehyde4-Chlorophenylhydrazine1281
Table 2: Synthesis of 1,4-Dihydropyrano[2,3-c]pyrazoles using Various Catalysts
EntryReactantsCatalystSolventTime (h)Yield (%)Reference
1Benzaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateTaurineWater292[7]
24-Chlorobenzaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateTaurineWater290[7]
3Benzaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydratePiperidineWater0.3393[7]
4Aromatic Aldehydes, Malononitrile, Ethyl 3-oxo-3-phenylpropanoate, Hydrazine HydrateGraphene OxideWater0.03-0.184-94[7]
5Aldehydes, Malononitrile, β-ketoesters, Hydrazine HydrateSodium GluconateWater-Good-Excellent[5]

Conclusion

One-pot multicomponent reactions provide a highly efficient, versatile, and environmentally friendly pathway for the synthesis of a wide array of pyrazolone derivatives.[2][5] The protocols outlined here demonstrate the simplicity and effectiveness of these methods, which can be readily adapted for the creation of compound libraries for high-throughput screening in drug discovery programs. The use of green catalysts, aqueous media, and microwave assistance further enhances the appeal of these synthetic strategies for modern medicinal chemistry.[2][4][8]

References

Method

Protocol for Selective C-Acylation of 3-Methyl-1-Phenyl-Pyrazol-5-One

Application Note Introduction The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is a critical transformation in synthetic organic chemistry, providing access to a versatile class of 4-acyl-5-hydroxypyrazole de...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is a critical transformation in synthetic organic chemistry, providing access to a versatile class of 4-acyl-5-hydroxypyrazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Furthermore, they serve as valuable intermediates for the synthesis of various heterocyclic systems and as potent chelating agents for metal ions.[1][2] This document provides a detailed protocol for the selective C-acylation at the C4 position of 3-methyl-1-phenyl-pyrazol-5-one, focusing on a robust and high-yielding method utilizing calcium hydroxide as a catalyst.

Reaction Principle

The C4 position of 3-methyl-1-phenyl-pyrazol-5-one is susceptible to electrophilic substitution. However, the presence of a tautomeric hydroxyl group at the C5 position can lead to competitive O-acylation. The presented protocol overcomes this challenge by employing calcium hydroxide, which facilitates the formation of a calcium complex.[3] This complex effectively protects the hydroxyl group and directs the acylation to the C4 position, ensuring high selectivity and yield. The reaction proceeds by treating 3-methyl-1-phenyl-pyrazol-5-one with an appropriate acylating agent (acyl chloride or anhydride) in the presence of calcium hydroxide in a suitable solvent like dioxane.[1][4]

Experimental Workflow

The overall experimental workflow for the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - 3-methyl-1-phenyl-pyrazol-5-one - Acylating Agent - Calcium Hydroxide - Anhydrous Dioxane dissolve Dissolve Pyrazolone in Dioxane prep_reactants->dissolve add_caoh2 Add Calcium Hydroxide dissolve->add_caoh2 reflux1 Reflux to Form Calcium Complex add_caoh2->reflux1 add_acyl Add Acylating Agent Dropwise reflux1->add_acyl reflux2 Reflux Reaction Mixture add_acyl->reflux2 cool Cool to Room Temperature reflux2->cool acidify Pour into Acidified Water cool->acidify precipitate Collect Precipitate by Filtration acidify->precipitate recrystallize Recrystallize from Appropriate Solvent precipitate->recrystallize analyze Characterize Product: - Melting Point - TLC - NMR Spectroscopy recrystallize->analyze

Fig. 1: Experimental workflow for selective C-acylation.

Reaction Mechanism

The proposed mechanism for the calcium hydroxide-catalyzed C-acylation involves two key stages: the formation of a calcium-pyrazolone complex and the subsequent electrophilic attack by the acylating agent.

G cluster_mechanism Proposed Reaction Mechanism Pyrazolone 3-Methyl-1-phenyl-pyrazol-5-one CalciumComplex Calcium-Pyrazolone Complex Pyrazolone->CalciumComplex + Ca(OH)₂ CalciumHydroxide Ca(OH)₂ Intermediate Acyl Intermediate CalciumComplex->Intermediate + R-COCl AcylChloride R-COCl AcylChloride->Intermediate Product 4-Acyl-3-methyl-1-phenyl-pyrazol-5-one Intermediate->Product - Ca(OH)Cl HCl HCl CaOHCl Ca(OH)Cl

Fig. 2: Proposed mechanism for C-acylation.

Quantitative Data Summary

The yields of the C-acylation reaction are dependent on the nature of the acylating agent. The following table summarizes the reported yields for the synthesis of various 4-acyl-3-methyl-1-phenyl-pyrazol-5-ones using the calcium hydroxide-catalyzed method.

Acylating AgentProductYield (%)Reference
Acetyl Chloride4-Acetyl-3-methyl-1-phenyl-pyrazol-5-oneGood[1]
Propionyl Chloride4-Propionyl-3-methyl-1-phenyl-pyrazol-5-oneGood[1]
Butyryl Chloride4-Butyryl-3-methyl-1-phenyl-pyrazol-5-oneGood[1]
Benzoyl Chloride4-Benzoyl-3-methyl-1-phenyl-pyrazol-5-oneGood[1]
p-Toluoyl Chloride4-(4-Methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-oneExcellent[3]
4-Fluorobenzoyl Chloride4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-pyrazol-5-oneN/A[2]
Trifluoroacetic Anhydride4-Trifluoroacetyl-3-methyl-1-phenyl-pyrazol-5-one78%[1]

Note: "Good" and "Excellent" yields are as reported in the literature without specific percentages being consistently provided across all sources.

Experimental Protocol

Materials and Reagents:

  • 3-Methyl-1-phenyl-pyrazol-5-one

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Calcium hydroxide (Ca(OH)₂)

  • Anhydrous dioxane

  • 10% Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolution of Pyrazolone: In a round-bottom flask, dissolve 3-methyl-1-phenyl-pyrazol-5-one (0.05 mol, 8.7 g) in anhydrous dioxane (60 mL) by gentle heating (<70 °C).[4] It is important to ensure complete dissolution of the starting material.[2]

  • Formation of Calcium Complex: To the solution, add calcium hydroxide (0.1 mol, 7.4 g) all at once.[4] The amount of calcium hydroxide is typically two equivalents to neutralize the liberated hydrogen chloride and maintain a basic reaction medium.[2] Vigorously stir the suspension and reflux for 30 minutes to facilitate the formation of the calcium-pyrazolone complex.[4] The formation of the complex is crucial to prevent O-acylation.[2][3]

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (0.05 mol) dropwise via a dropping funnel over a period of about 1 minute.[1][4] The addition may be exothermic, so careful, slow addition is recommended.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5 to 2 hours.[4] The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 250 mL of 10% aqueous hydrochloric acid with stirring.[4] This will decompose the calcium complex and precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[1] The enol forms are typically yellowish solids, while the keto forms are colorless.[1]

Characterization:

The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acyl chlorides are corrosive and lachrymatory; handle with care.

  • Dioxane is flammable and a potential carcinogen; avoid inhalation and skin contact.

  • Handle hydrochloric acid with caution.

References

Application

Application Notes and Protocols for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (Edaravone) in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger with significant applications in dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger with significant applications in drug discovery, particularly in the field of neuroprotection. Initially developed for the treatment of acute ischemic stroke, its therapeutic potential has expanded to include neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is primarily attributed to its robust antioxidant properties, which mitigate oxidative stress, a key pathological factor in numerous diseases.[1][2] These application notes provide a comprehensive overview of Edaravone's utility in drug discovery, including its biological activities, relevant signaling pathways, and detailed protocols for key experimental assays.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one
Synonyms Edaravone, PMPP, MCI-186
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number 89-25-8

Biological Activities and Quantitative Data

Edaravone's primary biological activity is its ability to scavenge a variety of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[2][3] This antioxidant activity is the foundation of its neuroprotective effects.

Antioxidant Activity

The antioxidant capacity of Edaravone and its derivatives has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating higher potency.

Assay TypeCompoundIC50 (µM)Source
DPPH Radical ScavengingEdaravone derivative~30.80[4]
DPPH Radical ScavengingEdaravone4.21[5]
ABTS Radical ScavengingEdaravone5.52[5]
Hydroxyl Radical ScavengingEdaravone~6.7[4]
Neuroprotective Effects

Edaravone has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders.

ModelEffectQuantitative DataSource
H₂O₂-induced neurotoxicity in miMNsAlleviated neurite damage26% reduction in neurite length with Edaravone vs. 93% without[6]
Pilocarpine-induced status epilepticus in ratsPrevented hippocampal cell lossSignificantly prevented cell loss at 1 mg/kg[7]
Experimental glaucoma in ratsProtected retinal ganglion cellsStatistically significant protection of RGCs[8]
Spinal cord injury in ratsImproved functional recoveryBetter Basso-Beattie-Bresnahan (BBB) scores[9]

Signaling Pathways

Edaravone exerts its biological effects by modulating key intracellular signaling pathways involved in cellular defense and survival.

Nrf2/HO-1 Signaling Pathway

Edaravone activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, Edaravone promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), enhancing the cell's capacity to neutralize ROS.[9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone 3-Methyl-1-(4-methylphenyl)- 1H-pyrazol-5-ol (Edaravone) Keap1_Nrf2 Keap1-Nrf2 Complex Edaravone->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2/HO-1 signaling pathway activated by Edaravone.

GDNF/RET Signaling Pathway

Recent studies have revealed that Edaravone can also activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway.[6] It induces the expression of the RET receptor, which, upon binding to its ligand GDNF, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are crucial for promoting neuronal survival, differentiation, and maturation.[1][6]

GDNF_RET_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GDNF GDNF GFRa1 GFRα1 Co-receptor GDNF->GFRa1 binds RET RET Receptor PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt activates MAPK MAPK Pathway RET->MAPK activates GFRa1->RET activates Neuronal_Survival Neuronal Survival & Maturation PI3K_Akt->Neuronal_Survival promotes MAPK->Neuronal_Survival promotes Edaravone 3-Methyl-1-(4-methylphenyl)- 1H-pyrazol-5-ol (Edaravone) Edaravone->RET induces expression

Caption: GDNF/RET signaling pathway modulated by Edaravone.

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (Edaravone)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compound: Prepare a stock solution of Edaravone in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the various concentrations of the Edaravone solution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control, add 100 µL of methanol instead of the Edaravone solution to a well containing 100 µL of the DPPH solution. d. For the blank, add 200 µL of methanol to a well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of Edaravone to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_edaravone Prepare Serial Dilutions of Edaravone start->prep_edaravone add_to_plate Add Edaravone and DPPH to 96-well Plate prep_dpph->add_to_plate prep_edaravone->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effects of Edaravone against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (Edaravone)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Pre-treatment with Edaravone: a. Prepare various concentrations of Edaravone in serum-free DMEM. b. Remove the culture medium from the wells and replace it with the Edaravone-containing medium. c. Incubate the cells for 24 hours.

  • Induction of Oxidative Stress: a. After the pre-treatment period, remove the medium and expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) in serum-free DMEM for 4-6 hours. b. Include a control group (no Edaravone, no H₂O₂) and a vehicle group (no Edaravone, with H₂O₂).

  • Cell Viability Assessment (MTT Assay): a. After H₂O₂ exposure, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. A higher percentage of viability in the Edaravone-treated groups compared to the vehicle group indicates a neuroprotective effect.

Neuroprotection_Assay_Workflow start Start seed_cells Seed SH-SY5Y Cells in 96-well Plate start->seed_cells pretreat Pre-treat with Edaravone (24h) seed_cells->pretreat induce_stress Induce Oxidative Stress with H₂O₂ (4-6h) pretreat->induce_stress mtt_assay Perform MTT Assay induce_stress->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Analyze Cell Viability measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion

3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol (Edaravone) is a valuable molecule in drug discovery due to its potent antioxidant and neuroprotective properties. Its ability to modulate critical signaling pathways like Nrf2/HO-1 and GDNF/RET highlights its multifaceted mechanism of action. The provided protocols offer standardized methods for evaluating its efficacy in preclinical models, facilitating further research and development of Edaravone and its derivatives for the treatment of a range of oxidative stress-related diseases.

References

Method

Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) are a class of heterocyclic compounds that have garnered significant attention in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. These molecules, structurally related to the antioxidant drug edaravone, exhibit a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] Their synthesis is typically achieved through a one-pot condensation reaction, which can be catalyzed by various reagents under different conditions, offering a versatile platform for generating diverse derivatives. This document provides detailed protocols for the synthesis of these compounds, summarizes quantitative data from various catalytic methods, and outlines their potential applications.

Synthetic Pathways

The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be approached via two primary one-pot multicomponent reaction strategies: a pseudo-three-component reaction and a pseudo-five-component reaction.[3][4][5]

  • Pseudo-three-component synthesis: This is the most common approach, involving the reaction of an aromatic aldehyde with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5-one.[1][6]

  • Pseudo-five-component synthesis: This method starts from more basic precursors, reacting an aromatic aldehyde, two equivalents of phenylhydrazine, and two equivalents of an active methylene compound like ethyl acetoacetate.[4][5][7]

Various catalysts have been employed to facilitate these reactions, ranging from simple acids and bases to more complex nanocatalysts, often under solvent-free conditions to promote green chemistry principles.[2][6][7][8][9]

Synthesis_Workflow cluster_pseudo_five Pseudo-Five-Component Pathway cluster_pseudo_three Pseudo-Three-Component Pathway A Aromatic Aldehyde (1 eq.) P5 One-Pot Reaction A->P5 B Phenylhydrazine (2 eq.) B->P5 C Ethyl Acetoacetate (2 eq.) C->P5 Product 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) P5->Product D Aromatic Aldehyde (1 eq.) P3 One-Pot Reaction D->P3 E 3-Methyl-1-phenyl- 1H-pyrazol-5-one (2 eq.) E->P3 P3->Product Catalyst Catalyst (e.g., Alum, Ce(SO4)2, Nano-catalyst) Catalyst->P5 Catalyst->P3

Caption: General synthetic workflows for 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

Experimental Protocols

Below are detailed protocols for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using different catalytic systems.

Protocol 1: Alum-Catalyzed Solvent-Free Synthesis (Pseudo-Three-Component)

This protocol utilizes potassium aluminum sulfate (alum), an inexpensive, reusable, and non-toxic catalyst, under solvent-free conditions.[9]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Aromatic aldehyde

  • Alum (KAl(SO₄)₂·12H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of alum (20 mol%).

  • Heat the reaction mixture at 60 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add warm ethanol (20 mL) to the solidified product and stir to dissolve.

  • Filter the mixture to remove the catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).

Protocol 2: Ceric Ammonium Nitrate-Catalyzed Solvent-Free Synthesis (Pseudo-Five-Component)

This method employs Ce(SO₄)₂·4H₂O as an efficient catalyst for the one-pot, pseudo-five-component synthesis.[7]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • Ceric sulfate tetrahydrate (Ce(SO₄)₂·4H₂O)

  • Aqueous ethanol

Procedure:

  • In a test tube, mix phenylhydrazine (2.0 mmol), ethyl acetoacetate (2.0 mmol), the aromatic aldehyde (1.0 mmol), and Ce(SO₄)₂·4H₂O (catalytic amount).

  • Heat the mixture at 125 °C. The reaction is typically complete within 5-12 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 45 °C.

  • Add water (10 mL) and stir for 5 minutes.

  • Filter the solid residue to separate it from the soluble catalyst.

  • Purify the solid product by recrystallization from aqueous ethanol (25%).

Protocol 3: Sodium Acetate-Catalyzed Synthesis at Room Temperature (Pseudo-Three-Component)

This protocol offers a mild and efficient synthesis using sodium acetate as the catalyst in an ethanol-water solvent system at room temperature.[1][3]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Aromatic aldehyde

  • Sodium acetate (NaOAc)

  • 70% Ethanol

Procedure:

  • In a flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2.0 mmol) and the aromatic aldehyde (1.0 mmol) in 70% ethanol.

  • Add sodium acetate as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. High to excellent yields are typically obtained.

  • Upon completion, the pure product often precipitates and can be isolated by simple filtration.

Data Presentation: Comparison of Catalytic Methods

The following table summarizes the reaction conditions and yields for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) with various catalysts and benzaldehyde derivatives.

CatalystAldehydeReaction TimeYield (%)Reference
Fe₃O₄@SiO₂/.../Cu(OAc)₂Benzaldehyde10 min95[8]
Alum2-HydroxybenzaldehydeNot specifiedHigh[9]
Sodium AcetateBenzaldehydeNot specified97[3]
Ce(SO₄)₂·4H₂O4-Chlorobenzaldehyde5 min98[7]
[Sipmim]HSO₄BenzaldehydeNot specifiedHigh[10]
Magnetized Distilled Water4-Nitrobenzaldehyde75-120 min85-95[2]
Ultrasound (catalyst-free)4-ChlorobenzaldehydeNot specifiedHigh[11]

Applications in Research and Drug Development

Derivatives of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) are of significant interest due to their diverse biological activities.

  • Antioxidant Activity: Many compounds in this class have shown potent radical scavenging activity, with some derivatives being more active than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).[4][12] This property is crucial for combating oxidative stress-related diseases.

  • Anticancer Properties: Several derivatives have demonstrated cytotoxicity against various human cancer cell lines.[1] For instance, specific compounds have been shown to be potent against colorectal carcinoma cells, inducing apoptosis through p53-mediated pathways.[1] The pyrazole moiety is a key structural motif in several approved anticancer drugs.[1]

  • Other Biological Activities: These compounds have also been investigated for their anti-inflammatory, antimalarial, and gastric secretion stimulatory effects, highlighting their potential as scaffolds for the development of new therapeutic agents.[2]

The straightforward and efficient synthesis of a wide array of derivatives makes this class of compounds an attractive target for further investigation in drug discovery and development programs. The ability to easily modify the aryl substituent allows for the fine-tuning of their pharmacological properties.

References

Application

Application Notes: Pyrazole Derivatives as Selective COX-2 Inhibitors

Introduction Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and f...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, the COX-2 isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[4][6]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[7] While their therapeutic effects (analgesic and anti-inflammatory) stem from the inhibition of COX-2, the simultaneous inhibition of COX-1 often leads to significant gastrointestinal side effects, such as ulcers and bleeding.[8][9]

The discovery of the inducible COX-2 isoform led to the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[10][11] Pyrazole derivatives form a prominent chemical class within these selective inhibitors, with celecoxib being the most well-known example.[12][13] These compounds typically feature a diaryl-substituted pyrazole core, which allows for selective binding to a larger, more flexible hydrophobic pocket present in the active site of the COX-2 enzyme but not in COX-1.[4][8]

Mechanism of Action

The primary mechanism of action for pyrazole-based COX-2 inhibitors is the selective, reversible blockage of the COX-2 enzyme's active site.[7] This prevents arachidonic acid from binding, thereby inhibiting the synthesis of prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (e.g., PGE2).[14][15][16] By suppressing the production of these prostaglandins at inflammatory sites, pyrazole derivatives effectively reduce pain, inflammation, and fever.[3] Their selectivity for COX-2 over COX-1 is the key to their improved gastrointestinal safety profile compared to traditional NSAIDs.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor cluster_response Physiological Response Phospholipids Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibition

Caption: Mechanism of pyrazole derivatives inhibiting the COX-2 pathway.

Quantitative Data Summary

The efficacy and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2. A higher SI value denotes greater selectivity.

Compound Name / IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib>100.04>250[17]
Rofecoxib>250.05>500[18]
Valdecoxib30.0560[17]
Lumiracoxib200.05400[17]
Etoricoxib>100.06>166[18]
Compound 11-0.043-[19]
Compound 12-0.049-[19]
Compound 5f-1.50-[20]
Compound 6f-1.15-[20]
Compound 4a5.640.678.41[21]
Compound 4b6.120.5810.55[21]
Compound 8d>500.26>192.3[22]

Note: IC50 values can vary based on assay conditions. Some studies did not report COX-1 IC50 values for highly selective compounds.

Experimental Protocols

The evaluation of novel pyrazole derivatives as COX-2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

G start Start: Synthesize Novel Pyrazole Derivative invitro In Vitro Screening: COX-1/COX-2 Inhibition Assay start->invitro calc Calculate IC50 Values & Selectivity Index (SI) invitro->calc decision Compound shows high potency & selectivity? calc->decision invivo In Vivo Efficacy Study: Carrageenan-Induced Paw Edema decision->invivo Yes stop Stop: Compound not viable decision->stop No measure Measure Paw Volume & Calculate % Inhibition invivo->measure end End: Promising Lead Compound measure->end

Caption: Experimental workflow for evaluating pyrazole COX-2 inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and provides a method for determining the IC50 values of test compounds.[1][2]

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and a known inhibitor (e.g., Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence plate reader (λex=535 nm, λem=590 nm)

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw enzymes on ice. Reconstitute arachidonic acid and prepare a working solution.

  • Compound Dilution: Dissolve the test pyrazole derivatives and the control inhibitor (Celecoxib) in DMSO to create stock solutions. Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations (typically 10-fold higher than the desired final concentration).

  • Assay Setup: In a 96-well black microplate, set up the following conditions in duplicate:

    • Negative Control: 70 µL COX Assay Buffer (no enzyme).

    • Positive Control (100% Activity): 20 µL diluted COX-2 (or COX-1) enzyme + 10 µL of diluent (Assay Buffer with DMSO).

    • Test Inhibitor: 20 µL diluted COX-2 (or COX-1) enzyme + 10 µL of diluted test compound.

  • Reaction Mix: Prepare a master reaction mix containing COX Assay Buffer and COX Probe. Add 80 µL of this mix to each well.

  • Pre-incubation: Add 10 µL of the diluted test inhibitor or diluent solution to the appropriate wells. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the arachidonic acid working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence kinetically at 37°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Slope of Inhibitor / Slope of Positive Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[23][24][25]

1. Animals:

  • Male Wistar rats (180-220 g). House animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.

2. Materials and Reagents:

  • Test pyrazole derivative

  • Reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • 1% Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers for measuring paw volume/thickness

3. Procedure:

  • Animal Grouping: Divide the rats into at least four groups (n=6 per group):

    • Group I (Control): Receives vehicle only.

    • Group II (Carrageenan): Receives vehicle + carrageenan.

    • Group III (Reference): Receives reference drug + carrageenan.

    • Group IV (Test): Receives test pyrazole derivative + carrageenan.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals in Groups II, III, and IV.

  • Measurement of Paw Volume: Measure the paw volume (or thickness) of each rat using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis:

    • Calculate the edema volume (or increase in thickness) for each animal at each time point by subtracting the initial volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance. A significant reduction in paw edema in the test group compared to the control group indicates anti-inflammatory activity.

References

Method

Application Note: HPLC Analysis of 1H-Pyrazol-5-amine Derivatives

AN-HPLC-PZA-001 Introduction 1H-Pyrazol-5-amine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities, inc...

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-PZA-001

Introduction

1H-Pyrazol-5-amine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The pyrazole scaffold is a key pharmacophore in numerous approved drugs. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and quality control of these derivatives in research and development settings. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of various 1H-Pyrazol-5-amine derivatives.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of 1H-Pyrazol-5-amine derivatives.

Analytical Method

A versatile and widely applicable RP-HPLC method has been developed for the separation and quantification of 1H-Pyrazol-5-amine derivatives. The method utilizes a C18 stationary phase with a polar mobile phase, which is a common and effective approach for this class of compounds.[2]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 1H-Pyrazol-5-amine derivatives. These conditions may require minor modifications to achieve optimal separation for specific derivatives.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimized wavelength for specific derivative)
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reverse-phase chromatography, offering good retention and separation for a wide range of organic molecules, including pyrazole derivatives.[2]

  • Mobile Phase: The combination of acidified water and acetonitrile is effective for eluting and resolving polar to moderately nonpolar compounds. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution of basic compounds like amines.

  • Detection Wavelength: 254 nm is a common wavelength for UV detection of aromatic compounds. For optimal sensitivity, the wavelength should be set to the absorbance maximum (λmax) of the specific derivative being analyzed.

Experimental Protocols

1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Reference standards of 1H-Pyrazol-5-amine derivatives (of known purity)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1H-Pyrazol-5-amine derivative reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • For Bulk Drug Substance: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range of the method.

  • For Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the 1H-Pyrazol-5-amine derivative in the sample solution from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters and their acceptable limits.

Validation Parameter Acceptable Limit Example Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995[1]
Range -10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Specificity No interference from blank/placeboPeak purity > 990
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter Acceptable Limit Typical Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20007500[1]
Resolution (Rs) Rs ≥ 2.0> 2.0
Relative Standard Deviation (% RSD) of Peak Area ≤ 1.0% for 6 replicate injections0.5%

Table 2: Example Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
10150234
25375589
50751234
751126890
1001502567

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Solution Preparation C->E D->E System Ready F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis of 1H-Pyrazol-5-amine derivatives.

Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application A Selectivity (Column, Mobile Phase) C Resolution (Gradient Optimization) A->C D Accuracy B Efficiency (Flow Rate, Particle Size) B->C C->D Optimized Method H Routine Analysis D->H E Precision E->H F Linearity F->H G Robustness G->H I Quality Control H->I

Caption: Logical relationship from method development to application for HPLC analysis.

References

Application

Application Note: Purification of Crude Pyrazole Products by Column Chromatography

Introduction Pyrazoles and their derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities, including anti-...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles and their derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of pyrazoles often results in crude products containing unreacted starting materials, regioisomers, and other byproducts.[3][4][5] Column chromatography is a fundamental and highly effective purification technique for isolating the desired pyrazole product from these impurities, ensuring high purity essential for subsequent applications and characterization.[6][7][8] This application note provides a detailed protocol for the purification of crude pyrazole products using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyrazole purification, silica gel, a polar adsorbent, is commonly used as the stationary phase.[9][10] A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is passed through the column.[6][9][11] Compounds with lower polarity will have a weaker affinity for the silica gel and will elute faster with the mobile phase, while more polar compounds will be retained on the column for longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated and collected in different fractions.

Experimental Workflow

G cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Characterization crude_product Crude Pyrazole Product dissolve Dissolve in Minimum Amount of Dichloromethane crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry the Sample adsorb->dry load Load Dried Sample onto the Column dry->load pack Pack Column with Silica Gel Slurry pack->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate characterize Characterize Pure Product (NMR, MS, IR) evaporate->characterize

Figure 1. Workflow for the purification of crude pyrazole products.

Quantitative Data Summary

The following table summarizes typical solvent systems and expected outcomes for the purification of a hypothetical crude pyrazole product. The progress of the purification is monitored by Thin Layer Chromatography (TLC).[3][12][13][14]

Parameter Value/Description Purpose/Observation
Stationary Phase Silica Gel (60-120 mesh)[9]Polar adsorbent for separation.
Mobile Phase Hexane/Ethyl Acetate GradientElutes compounds based on polarity.
Gradient Start 100% HexaneElutes non-polar impurities.
Gradient Mid-range 9:1 to 4:1 Hexane:Ethyl Acetate[9]Elutes the target pyrazole product.
Gradient End 1:1 Hexane:Ethyl AcetateElutes highly polar impurities.
TLC Monitoring Silica gel plates with UV indicator[12]To identify fractions containing the pure product.[15][16]
Expected Purity >95% (by NMR)Final purity of the isolated product.

Detailed Experimental Protocol

Materials and Reagents:

  • Crude pyrazole product

  • Silica gel (60-120 mesh)[9]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[14]

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

Protocol:

  • Preparation of the Sample (Dry Loading): a. Dissolve the crude pyrazole product in a minimal amount of dichloromethane. b. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Packing the Column: a. Secure the chromatography column in a vertical position. b. Prepare a slurry of silica gel in 100% hexane. c. Pour the slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles. d. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Loading the Sample: a. Carefully add the dry-loaded sample onto the sand layer at the top of the column. b. Add another thin layer of sand on top of the sample.

  • Elution and Fraction Collection: a. Fill the solvent reservoir with 100% hexane and begin elution. b. Start collecting fractions in test tubes or flasks.[15] c. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be:

    • 100% Hexane (to elute very non-polar impurities)
    • 95:5 Hexane:Ethyl Acetate
    • 90:10 Hexane:Ethyl Acetate[9]
    • 80:20 Hexane:Ethyl Acetate
    • Continue increasing the polarity as needed to elute the desired product and any remaining impurities.

  • Monitoring the Separation by TLC: a. Spot a small amount from each collected fraction onto a TLC plate.[15][16] b. Develop the TLC plate in an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate). c. Visualize the spots under a UV lamp. d. Fractions containing a single spot corresponding to the desired pyrazole product are identified.[15]

  • Isolation of the Pure Product: a. Combine the fractions that contain the pure pyrazole product. b. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified pyrazole product.

  • Characterization: a. The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13][17]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Dispose of all chemical waste according to institutional guidelines.

References

Method

Application Notes and Protocols for the Synthesis and Evaluation of Neuroprotective Pyrazolol Derivatives in Cerebral Ischemia Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of novel pyrazolol derivatives and detailed protocols for evaluating their neuropr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel pyrazolol derivatives and detailed protocols for evaluating their neuroprotective efficacy in the context of cerebral ischemia. This document is intended to guide researchers in the discovery and preclinical assessment of new therapeutic agents for stroke and other ischemic brain injuries.

Introduction to Neuroprotective Pyrazolol Derivatives

Cerebral ischemia, characterized by a reduction or cessation of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. The development of neuroprotective agents that can mitigate this damage is a critical area of research. Pyrazolol derivatives have emerged as a promising class of compounds due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties. These compounds have the potential to target key pathways involved in ischemic neuronal injury, offering a multifaceted approach to neuroprotection.

One of the key mechanisms implicated in ischemic brain damage is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical mediator of apoptosis and inflammation in response to cellular stress, such as that induced by ischemia-reperfusion injury.[1] Several pyrazole derivatives have been investigated as inhibitors of JNK, suggesting a potential mechanism for their neuroprotective effects.

Synthesis of Neuroprotective Pyrazolol Derivatives

General Synthesis Scheme:

A common route to synthesize pyrazole derivatives involves the reaction of a substituted indenone with a semicarbazide, followed by purification.[2] Another approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.[3]

Quantitative Data on Neuroprotective Pyrazolol Derivatives

The following tables summarize the available quantitative data on the neuroprotective and related activities of various pyrazolol derivatives. This data is crucial for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazolol Derivatives

Compound IDAssayTargetIC50 (µM)Cell LineReference
Compound 6gIL-6 SuppressionInterleukin-69.562LPS-stimulated BV2 microglia[4][5]

Table 2: In Vivo Neuroprotective Efficacy of JNK Inhibitors (Including Pyrazole Derivatives)

CompoundAnimal ModelDoseAdministration RouteReduction in Infarct Volume (%)Neurological Score ImprovementReference
D-JNKI1Mouse MCAO (45 min)0.1 mg/kgIntravenous50.7Not specified[1]
SP600125Mouse Chronic IschemiaNot specifiedNot specifiedNot specifiedSignificantly improved[6]

Table 3: Antioxidant Activity of Pyrazolone Derivatives

Compound SeriesMost Potent CompoundsAssayActivityReference
Series IIb, IcDPPH radical scavengingPotent[7]
Series IIIIb, IIdDPPH radical scavengingPotent[7]
Series IIIIIIb, IIIcDPPH radical scavengingPotent[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of neuroprotective pyrazolol derivatives.

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.

Protocol for MCAO in Rats:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Confirmation of Occlusion: Monitor cerebral blood flow using Laser Doppler Flowmetry to confirm successful occlusion of the MCA.

  • Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesics and hydration.

  • Assessment of Infarct Volume: After 24 or 48 hours, euthanize the animal and remove the brain. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue will be red. Quantify the infarct volume using image analysis software.

  • Neurological Scoring: Assess neurological deficits at various time points using a standardized scoring system (e.g., Bederson's scale or a 28-point composite score) to evaluate functional recovery.[8]

In Vitro Model of Cerebral Ischemia: Oxygen-Glucose Deprivation (OGD)

The OGD model mimics the ischemic conditions of stroke in a cell culture setting.

Protocol for OGD in Neuronal Cell Culture:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates and allow them to adhere and differentiate.

  • Induction of OGD:

    • Replace the normal culture medium with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 1-4 hours).

  • Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium and return the plates to a normoxic incubator (95% air, 5% CO2) for a defined reperfusion period (e.g., 24 hours).

  • Assessment of Cell Viability: Evaluate cell viability using assays such as the MTT assay (see protocol below) or by measuring lactate dehydrogenase (LDH) release.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

  • Cell Treatment: Plate cells in a 96-well plate and treat with the pyrazolol derivatives at various concentrations for the desired duration, followed by exposure to OGD or other neurotoxic stimuli.

  • MTT Incubation: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the neuroprotective effects of pyrazolol derivatives is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

JNK Signaling Pathway in Cerebral Ischemia

The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade activated by cellular stress during cerebral ischemia, leading to neuroinflammation and apoptosis.[1]

JNK_Signaling_Pathway cluster_stress Ischemic Stress cluster_upstream Upstream Kinases cluster_jnk JNK Activation cluster_downstream Downstream Effects cluster_cellular_response Cellular Response Ischemia/Reperfusion Ischemia/Reperfusion ROS ROS/RNS Ischemia/Reperfusion->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Neuroinflammation Neuroinflammation (e.g., TNF-α, IL-1β) AP1->Neuroinflammation Apoptosis Apoptosis AP1->Apoptosis Pyrazolol Pyrazolol Derivatives (JNK Inhibitors) Pyrazolol->JNK Inhibition

Caption: JNK signaling pathway in cerebral ischemia.

Experimental Workflow for Evaluating Neuroprotective Pyrazolol Derivatives

This workflow outlines the key steps in the preclinical evaluation of novel pyrazolol compounds for neuroprotection in cerebral ischemia.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Pyrazolol Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization OGD Oxygen-Glucose Deprivation (OGD) Model Characterization->OGD MTT Cell Viability Assay (MTT) OGD->MTT AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine levels) OGD->AntiInflammatory Lead_Selection Lead Compound Selection MTT->Lead_Selection AntiInflammatory->Lead_Selection MCAO MCAO Model in Rodents Lead_Selection->MCAO WesternBlot Western Blot (e.g., p-JNK, Caspases) Lead_Selection->WesternBlot Infarct Infarct Volume Measurement (TTC) MCAO->Infarct Neuroscore Neurological Scoring MCAO->Neuroscore

Caption: Preclinical evaluation workflow.

By following these protocols and utilizing the provided information, researchers can effectively synthesize and evaluate the neuroprotective potential of novel pyrazolol derivatives for the treatment of cerebral ischemia.

References

Application

Application Notes and Protocols for the Preparation of Pyrazole Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, evaluation, and proposed mechanisms of action of pyrazole derivatives as potentia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, evaluation, and proposed mechanisms of action of pyrazole derivatives as potential anticancer agents. The following sections detail common synthetic strategies, protocols for biological evaluation, and a summary of their anticancer activities, targeting key signaling pathways in cancer progression.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The five-membered ring structure of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1][3] Several pyrazole-based drugs have received FDA approval for cancer treatment, such as Crizotinib and Pralsetinib for non-small cell lung cancer, highlighting the clinical significance of this heterocyclic core.[4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR), ultimately leading to cell cycle arrest and apoptosis.[2][5][6]

Synthetic Methodologies

The synthesis of anticancer pyrazole derivatives often involves the construction of the pyrazole ring through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A widely employed and efficient method is the reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine or its substituted analogues.[7] Modern synthetic approaches, such as microwave-assisted and ultrasound-assisted synthesis, have been shown to reduce reaction times and improve yields compared to conventional heating methods.[4][8]

A general synthetic workflow for the preparation of pyrazole derivatives from chalcones is outlined below. This multi-step process typically begins with the Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization to yield the pyrazoline, which can then be oxidized to the corresponding pyrazole.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis cluster_2 Step 3: Aromatization (Optional) A Aromatic Aldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Acetophenone B->C D Chalcone Intermediate (α,β-Unsaturated Ketone) C->D F Cyclization Reaction (e.g., in Acetic Acid or Ethanol) D->F E Hydrazine Hydrate or Substituted Hydrazine E->F G Pyrazoline Derivative F->G H Oxidation G->H I Pyrazole Derivative H->I G cluster_0 Mechanism of Action A Pyrazole Derivative B Tubulin Dimer A->B Binds to C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F G cluster_0 Kinase Inhibition Pathway A Pyrazole Derivative B EGFR/VEGFR/CDK (Protein Kinases) A->B Inhibits C Inhibition of Kinase Activity B->C D Downregulation of Downstream Signaling (e.g., PI3K/Akt, MAPK) C->D E Inhibition of Proliferation, Angiogenesis, and Survival D->E F Tumor Growth Inhibition E->F

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Knorr Pyrazole Synthesis Troubleshooting

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis, with...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary reasons for low yields in the Knorr pyrazole synthesis?

Low yields in the Knorr pyrazole synthesis can often be attributed to several factors, including incomplete reaction, the formation of side products, or difficulties in isolating and purifying the final product. The reaction is a condensation between a hydrazine and a 1,3-dicarbonyl compound, and its efficiency is highly dependent on the reaction conditions and the nature of the substrates.[1][2] Key areas to investigate include reaction kinetics, pH, solvent choice, and potential side reactions.

Q2: My reaction is sluggish or not reaching completion. How can I increase the reaction rate?

Slow reaction rates are a common issue. The Knorr synthesis is often accelerated by acid catalysis.[3][4][5]

  • Acid Catalysis: The addition of a catalytic amount of acid, such as glacial acetic acid, can significantly speed up the reaction.[1] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[3]

  • Temperature: Increasing the reaction temperature can also enhance the rate. Heating the reaction mixture, for instance to around 100°C, is a common practice.[1]

Q3: I'm observing significant side product formation. What are these byproducts and how can I prevent them?

A major challenge in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[2] The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction's pH and solvent.[2][6] Additionally, a di-addition of the hydrazine to the dicarbonyl compound can sometimes occur, leading to undesired intermediates.[2] To minimize side products, careful control of the reaction conditions is crucial.

Q4: The hydrazone intermediate forms, but the final pyrazole product does not. What is preventing the cyclization?

The Knorr synthesis proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring.[1] If the hydrazone is observed but the reaction does not proceed, it's possible that the cyclization step is being inhibited.

  • pH: The pH of the reaction medium is critical. While acidic conditions catalyze the initial hydrazone formation, excessively high pH can prevent the subsequent cyclization. For instance, at a pH of 7, the hydrazone may be trapped with no cyclization observed.[3]

  • Catalyst Inhibition: Certain additives, such as aniline, can catalyze the formation of the hydrazone but may inhibit the cyclization step.[3]

Q5: How does pH influence the yield of my Knorr pyrazole synthesis?

The pH of the reaction medium has a pronounced effect on both the rate of pyrazole formation and the subsequent steps.[3] Acidic conditions generally favor the reaction, as both the initial imine formation and the cyclization step are acid-catalyzed.[3] However, the optimal pH can vary depending on the specific substrates being used. It is advisable to perform small-scale experiments to determine the optimal pH for your particular reaction.

pH LevelObservationReference
Acidic (e.g., pH 3)Markedly speeds up the reaction.[3]
7Initial hydrazone formed and trapped in moderate yields, but no cyclization to the pyrazole was observed.[3]
8.5Only starting material with minute amounts of hydrazone intermediate being observed.[3]

Q6: What is the recommended solvent for the Knorr pyrazole synthesis?

The choice of solvent can impact the reaction's outcome. Protic solvents like 1-propanol or ethanol are commonly used.[1][7][8] In some cases, the reaction can be performed in aqueous solutions or mixtures of organic solvents and water.[9] The ideal solvent will depend on the solubility of your specific reactants.

Q7: My starting materials have significant steric hindrance. How can this affect the yield and what can I do?

Steric hindrance in the reactants, particularly in peptide synthesis applications, can slow down the reaction. For example, peptides with bulky C-terminal amino acids like proline may react more slowly.[3] In such cases, longer reaction times or optimization of other reaction parameters may be necessary to achieve a good yield.

Q8: What are the best methods for purifying my pyrazole product to improve the isolated yield?

Effective purification is key to obtaining a high isolated yield. Common purification techniques for pyrazoles include:

  • Precipitation and Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration. Adding water to the reaction mixture can often induce precipitation.[1][10] The collected solid can then be washed with a suitable solvent, like water, to remove soluble impurities.[1][10]

  • Recrystallization: This is a powerful technique for purifying solid products. Common solvents for recrystallizing pyrazoles include ethanol, methanol, isopropanol, and ethyl acetate.[7][8][11] A mixed solvent system, such as ethanol-water, can also be effective.[11]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The pyrazole can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent.[6]

  • Chromatography: While often a last resort due to potential yield loss on the column, silica gel chromatography can be used. To prevent the basic pyrazole from sticking to the acidic silica gel, the silica can be deactivated with a base like triethylamine.[7]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or scintillation vial), combine the β-ketoester (1 equivalent) and the hydrazine (2 equivalents).[10]

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 1-propanol) and a catalytic amount of glacial acetic acid (e.g., a few drops).[1]

  • Reaction: Stir the mixture and heat to the desired temperature (e.g., 100°C) on a hot plate.[1]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to check for the consumption of the limiting reagent.[1][10]

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration using a Büchner funnel.[1] If not, water can be added to induce precipitation.[10]

  • Purification: Wash the collected solid with a solvent in which the impurities are soluble but the product is not (e.g., water).[1][10] Further purify the product by recrystallization if necessary.

  • Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, melting point).[1][10]

Visualizations

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine Hydrazine hydrazone Hydrazone hydrazine->hydrazone Condensation dicarbonyl 1,3-Dicarbonyl dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclized_intermediate->pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Troubleshooting_Workflow start Low Yield in Knorr Pyrazole Synthesis check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_kinetics Optimize Reaction Rate: - Add acid catalyst - Increase temperature check_completion->optimize_kinetics No check_cyclization Is the hydrazone intermediate accumulating? check_side_products->check_cyclization No optimize_conditions Optimize Conditions: - Adjust pH - Change solvent check_side_products->optimize_conditions Yes address_cyclization Promote Cyclization: - Adjust pH (acidic) - Avoid inhibitory additives check_cyclization->address_cyclization Yes purification Improve Purification: - Recrystallization - Acid-base extraction check_cyclization->purification No optimize_kinetics->check_completion optimize_conditions->check_side_products address_cyclization->check_cyclization end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in Knorr pyrazole synthesis.

References

Optimization

Troubleshooting unexpected side reactions in pyrazole synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common and unexpected...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common and unexpected side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4][5][6][7] Other common methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazine and subsequent dehydrogenation, as well as multicomponent synthesis strategies.[1][3][4][8]

Q2: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis and can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[9]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[3][9]

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often used to facilitate the reaction.[5][9] In some cases, Lewis acids or other catalysts have been shown to improve yields.[9]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[9] Common byproducts include regioisomers and pyrazoline intermediates from incomplete cyclization or aromatization.[1]

  • Reagent Stability: The stability of the hydrazine reagent can be a factor.[2] Using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[2]

Q3: I am observing the formation of two regioisomers in my reaction. How can I control the regioselectivity?

A3: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3][10] Controlling regioselectivity is crucial as different isomers can have vastly different biological and physical properties.[10]

Several factors influence which isomer is preferentially formed:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon.[10]

  • Steric Effects: Bulky substituents on the dicarbonyl compound can hinder the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl group.

  • Solvent Choice: The solvent can have a significant impact on regioselectivity.[10] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases.[11]

The following table summarizes the effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ Isomer
Ethanol (EtOH)1 : 1.3
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Almost exclusively 5-furyl-3-CF₃

Data adapted from studies on the influence of fluorinated alcohols on pyrazole formation.[11]

Troubleshooting Specific Side Reactions

Issue 1: Formation of Pyrazoline Intermediates

  • Symptom: Your product analysis (e.g., NMR, MS) indicates the presence of a partially saturated five-membered ring instead of the fully aromatic pyrazole.

  • Cause: This occurs due to incomplete cyclization or a lack of the final dehydration/aromatization step.[1][3]

  • Solution:

    • Increase Reaction Temperature or Time: Prolonged heating or higher temperatures can promote the final dehydration step.

    • Acid Catalysis: Ensure sufficient acid catalyst is present to facilitate the dehydration.

    • Oxidation Step: In some synthetic routes, an explicit oxidation step is required to convert the intermediate pyrazoline to the pyrazole.[3][4]

Issue 2: Colored Impurities in the Reaction Mixture

  • Symptom: The reaction mixture turns yellow, red, or dark brown.

  • Cause: Side reactions involving the hydrazine starting material can produce colored impurities.[1] Polymerization of starting materials or the product, often caused by excessively high temperatures or highly acidic conditions, can lead to dark, tarry materials.[12]

  • Solution:

    • Lower Reaction Temperature: If polymerization is suspected, try running the reaction at a lower temperature.[12]

    • Use a Milder Catalyst: Switch to a milder acid catalyst or consider neutral conditions.[12]

    • Purification: These impurities can often be removed by column chromatography or recrystallization.

Issue 3: Unexpected N-Alkylation vs. C-Alkylation

  • Symptom: In reactions involving pyrazole anions and alkylating agents, alkylation occurs on a carbon atom of the ring instead of the intended nitrogen.

  • Cause: The pyrazole anion is an ambident nucleophile, with reactivity at both nitrogen and carbon atoms. The reaction conditions (solvent, counter-ion, temperature) can influence the site of alkylation.

  • Solution:

    • Solvent Choice: Polar aprotic solvents often favor N-alkylation.

    • Counter-ion: The nature of the cation associated with the pyrazolate can influence the regioselectivity.

    • Protecting Groups: Consider using a protecting group strategy to block unwanted reaction sites.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound and a hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.

  • Catalyst: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or concentrated hydrochloric acid).[6][9]

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after the addition of cold water.

  • Purification: Collect the solid product by vacuum filtration, wash with a cold solvent, and dry. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Pyrazole Synthesis for Improved Yields

This protocol provides a general guideline for using microwave irradiation to potentially improve reaction times and yields.[3][10]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0-1.2 eq), and a suitable solvent. A catalytic amount of acid may also be added.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.[10]

  • Cooling and Precipitation: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[10]

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[10]

Visual Guides

The following diagrams illustrate key reaction pathways and troubleshooting workflows.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone/Enamine Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone/Enamine Cyclic Hemiaminal Cyclic Hemiaminal Hydrazone/Enamine->Cyclic Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Cyclic Hemiaminal->Pyrazole Dehydration (-H2O) Water Water Cyclic Hemiaminal->Water Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time or temperature. Consider microwave synthesis. check_completion->increase_time_temp No check_catalyst Is the catalyst optimal? check_completion->check_catalyst Yes increase_time_temp->check_catalyst optimize_catalyst Screen different acid/base catalysts and adjust concentration. check_catalyst->optimize_catalyst No check_byproducts Are significant byproducts formed? check_catalyst->check_byproducts Yes optimize_catalyst->check_byproducts address_byproducts Address specific byproduct formation (e.g., regioselectivity control). check_byproducts->address_byproducts Yes end Improved Yield check_byproducts->end No address_byproducts->end Regioselectivity_Control start Formation of Regioisomers analyze_factors Analyze Influencing Factors start->analyze_factors electronic_effects Electronic Effects: - Identify more electrophilic carbonyl - Influence of EWG/EDG analyze_factors->electronic_effects steric_effects Steric Effects: - Identify less hindered carbonyl analyze_factors->steric_effects solvent_effects Solvent Effects: - Test different solvents (e.g., EtOH, TFE, HFIP) analyze_factors->solvent_effects modify_conditions Modify Reaction Conditions electronic_effects->modify_conditions steric_effects->modify_conditions solvent_effects->modify_conditions desired_isomer Selective Formation of Desired Isomer modify_conditions->desired_isomer

References

Troubleshooting

Technical Support Center: Controlling Regioisomer Formation in Reactions of Unsymmetrical 1,3-Dicarbonyls

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation when working with unsymmetrical 1,3-dicarbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers and why is their formation a concern in reactions with unsymmetrical 1,3-dicarbonyls?

A1: Regioisomers are structural isomers that differ in the location of substituents on a molecule. In the context of unsymmetrical 1,3-dicarbonyls, reactions involving nucleophilic attack at one of the two non-equivalent carbonyl carbons can lead to a mixture of products with different substituent patterns.[1][2] Controlling the formation of a specific regioisomer is critical in drug development and other fields because different regioisomers can exhibit distinct biological activities, physical properties, and toxicological profiles.[1]

Q2: What are the primary factors that influence regioselectivity in these reactions?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: Bulky substituents near one carbonyl group can hinder the approach of a nucleophile, favoring attack at the less sterically encumbered carbonyl.[2][3][4]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[2][4]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway and the resulting ratio of regioisomers.[3][4][5]

Q3: How does solvent choice impact the regioselectivity of the Knorr pyrazole synthesis?

A3: The solvent can have a profound effect on regioselectivity. For instance, in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity compared to conventional solvents like ethanol.[4][6] It is believed that these solvents can better stabilize one of the transition states leading to a specific regioisomer.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

This is a common challenge, particularly in cyclocondensation reactions like the Knorr pyrazole synthesis. Here’s a step-by-step approach to troubleshoot and optimize for a single regioisomer:

Step 1: Analyze the Steric and Electronic Landscape of Your Substrates

  • Identify the more reactive carbonyl group: An electron-withdrawing substituent will activate the adjacent carbonyl, while a sterically bulky group will deactivate it. The initial nucleophilic attack is more likely to occur at the more sterically accessible and electronically activated carbonyl.

Step 2: Modify Reaction Conditions

  • Solvent Selection: If you are using a protic solvent like ethanol, consider switching to an aprotic dipolar solvent (e.g., DMF) or a fluorinated alcohol (e.g., TFE or HFIP), which have been shown to significantly enhance regioselectivity.[3][4][6]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetic product, potentially leading to a higher ratio of one regioisomer.

  • pH Control: The acidity or basicity of the reaction medium can be a critical factor. For instance, in the Knorr synthesis, acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[3][5] Experimenting with the addition of a catalytic amount of acid (e.g., acetic acid) or a mild base (e.g., sodium acetate) can be beneficial.[3]

Step 3: Consider a Directing Group Strategy

  • A directing group is a functional group that is temporarily installed on the 1,3-dicarbonyl or the nucleophile to guide the reaction to a specific carbonyl group. While not always straightforward, this can be a powerful strategy to achieve high regioselectivity.

Problem 2: I have tried optimizing the reaction conditions, but I still get a mixture of regioisomers. How can I separate them?

Separating regioisomers can be challenging due to their similar physical properties.

  • Chromatography:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina). Sometimes, a very long column or a shallow solvent gradient is necessary to achieve separation.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, preparative TLC can be an effective separation technique.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can be powerful tools for separating stubborn regioisomers.

  • Crystallization: Fractional crystallization can sometimes be used to separate regioisomers if they have sufficiently different solubilities and crystallization behaviors.

  • Derivatization: In some cases, the mixture of regioisomers can be reacted to form derivatives that are more easily separated. After separation, the derivatizing group is removed to yield the pure regioisomers.

Data Presentation

The following tables provide quantitative data on the effect of various parameters on the regioselectivity of reactions involving unsymmetrical 1,3-dicarbonyls.

Table 1: Effect of Solvent on Regioisomeric Ratio in the Knorr Pyrazole Synthesis

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Reference
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1:1.8[6]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15[6]
1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3[6]
1-(2-furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineEthanol~1:1[6]
1-(2-furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineTFE88:12[6]
1-(2-furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineHFIP>99:1[6]

Isomer A corresponds to the pyrazole with the N-methyl group adjacent to the trifluoromethyl-bearing carbon, while Isomer B has the N-methyl group adjacent to the aryl/furyl-bearing carbon.

Experimental Protocols

Key Experiment: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Solvent

This protocol describes a general procedure for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine using 2,2,2-trifluoroethanol (TFE) as the solvent.[7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equivalent)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 equivalents)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone in TFE.

  • Add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1,3-diketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Mandatory Visualizations

Regioisomer_Formation Logical Relationship for Regioisomer Formation cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl regioisomer_A Regioisomer A unsym_dicarbonyl->regioisomer_A regioisomer_B Regioisomer B unsym_dicarbonyl->regioisomer_B nucleophile Nucleophile (e.g., Hydrazine) nucleophile->regioisomer_A nucleophile->regioisomer_B steric Steric Hindrance steric->regioisomer_A steric->regioisomer_B electronic Electronic Effects electronic->regioisomer_A electronic->regioisomer_B conditions Reaction Conditions (Solvent, Temp, pH) conditions->regioisomer_A conditions->regioisomer_B Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Reaction yields a mixture of regioisomers analyze Analyze Steric & Electronic Effects of Substrates start->analyze modify_conditions Modify Reaction Conditions analyze->modify_conditions change_solvent Change Solvent (e.g., to TFE or HFIP) modify_conditions->change_solvent adjust_temp Adjust Temperature modify_conditions->adjust_temp control_ph Control pH (Acidic/Basic Catalysis) modify_conditions->control_ph re_evaluate Re-evaluate Regioisomeric Ratio change_solvent->re_evaluate adjust_temp->re_evaluate control_ph->re_evaluate directing_group Consider Directing Group Strategy re_evaluate->directing_group Selectivity Still Poor separate Separate Isomers (Chromatography/ Crystallization) re_evaluate->separate Separation Required end_desired Desired Regioisomer Obtained re_evaluate->end_desired Selectivity Improved directing_group->re_evaluate end_separated Pure Regioisomers Obtained separate->end_separated

References

Optimization

Optimizing reaction conditions for pyrazole synthesis (solvent, temperature, pH)

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis, particularly in the common Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the yield and complicates purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Time and Temperature: The reaction may not be reaching completion. Increasing the reaction time or temperature can help drive the reaction forward.[1][2] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture.[2] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][2]

  • Catalyst: The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2][3] In some cases, Lewis acids or other catalysts have been shown to improve yields.[2]

  • pH Control: The reaction is pH-sensitive. While acid catalysis is beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can lead to other side reactions. A small amount of a weak acid is typically optimal.[4]

  • Side Reactions: Unwanted side reactions can significantly lower the yield of the desired pyrazole.[2] One common issue is the formation of regioisomers with unsymmetrical dicarbonyls.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of two regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1][3] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can dramatically impact regioselectivity.[5] For instance, fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer compared to solvents like ethanol.[5][6] Aprotic dipolar solvents may also offer better results than polar protic solvents.[7]

  • pH Control: The pH of the reaction can direct the initial nucleophilic attack. Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: Utilizing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Temperature: Reaction temperature can be a critical factor in determining the regiochemical outcome.[5]

Q3: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][4]

Solutions:

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere: Handling sensitive phenylhydrazine derivatives under an inert atmosphere (like nitrogen or argon) can prevent degradation and color formation.[4]

  • Purification:

    • Washing: Washing the crude product with a suitable solvent can remove some of these colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final product and removing colored byproducts.[1]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable purification technique.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of solvent and temperature on pyrazole synthesis yield.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

EntrySolventYield of 2a (%)Reference
1CH3CNNo Reaction[8]
2EtOHNo Reaction[8]
3THFNo Reaction[8]
4DMSONo Reaction[8]
5[HDBU][OAc]95[8]

Reaction conditions: 1a (0.2 mmol), solvent (2.0 mL), 95 °C, 12 h.[8]

Table 2: Effect of Temperature on Pyrazole Synthesis

EntryTemperature (°C)Time (h)Yield (%)Reference
1Room Temp12No Product[8]
260-Improved Yield[9][10]
3951290[8]
4>60-Lower Yield[9]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from a standard laboratory procedure for the Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

  • Slowly add phenylhydrazine (1.0 equivalent) to the mixture. Note that this addition is exothermic.[3]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture under reflux for 1 hour.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the resulting syrup in an ice bath to induce crystallization.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[3]

Protocol 2: Synthesis of a Pyrazole Derivative using Hydrazine Hydrate

This protocol is a general method that may require optimization for different substrates.

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol)

  • Hydrazine hydrate (6 mmol)[3]

  • 1-Propanol (3 mL)

  • Glacial Acetic Acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, mix the 1,3-dicarbonyl compound and hydrazine hydrate.[11]

  • Add 1-propanol and glacial acetic acid.[11]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[3][11]

  • Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[3]

  • If the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to facilitate precipitation.[11]

  • Allow the mixture to cool slowly while stirring.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Wash the collected solid with a small amount of water and allow it to air dry.[3][11]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine 1,3-Dicarbonyl and Hydrazine add_solvent Add Solvent (e.g., Ethanol) start->add_solvent add_catalyst Add Catalyst (e.g., Acetic Acid) add_solvent->add_catalyst heat Heat/Reflux (e.g., 100°C, 1h) add_catalyst->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Incomplete cool Cool Reaction Mixture monitor->cool Complete precipitate Induce Precipitation/ Crystallization cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash Solid filtrate->wash dry Dry Product wash->dry end Characterize Product (NMR, MP, etc.) dry->end

Caption: A generalized experimental workflow for pyrazole synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed cause1 Impure Starting Materials start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions/ Byproducts start->cause4 sol1 Purify/Verify Reagents cause1->sol1 sol2 Increase Time/ Temperature cause2->sol2 sol3 Optimize Catalyst, Solvent, pH cause3->sol3 sol4 Modify Conditions to Improve Selectivity cause4->sol4

Caption: Troubleshooting logic for low pyrazole synthesis yield.

References

Troubleshooting

How to avoid O-acylation side products in pyrazolone reactions

Welcome to the technical support center for pyrazolone reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FA...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolone reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acylation of pyrazolones, with a specific focus on avoiding the formation of O-acylated side products.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in pyrazolone acylation reactions?

A1: The most common side product in the acylation of pyrazolones is the O-acylated isomer. Pyrazolones exist in tautomeric forms, presenting both nitrogen and oxygen nucleophiles. This dual reactivity can lead to the formation of a mixture of N-acylated and O-acylated products. In some cases, C-acylation at the C4 position can also occur, though N- and O-acylation are typically the primary competing reactions.

Q2: Why is O-acylation a common problem?

A2: O-acylation is a frequent side reaction due to the tautomeric nature of pyrazolones, which exist in equilibrium between CH, NH, and OH forms. The oxygen atom of the hydroxyl tautomer is a potent nucleophile that can readily react with acylating agents. If the reaction conditions are not carefully controlled, the formation of the O-acylated product can be significant, and sometimes it is even the major product.[1]

Q3: What are the key factors that influence the N- vs. O-acylation regioselectivity?

A3: The regioselectivity of pyrazolone acylation is primarily influenced by the choice of base, solvent, reaction temperature, and the nature of the acylating agent. These factors can be manipulated to favor the formation of the desired N-acylated product by influencing the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.

Q4: Can the choice of base direct the acylation to the nitrogen atom?

A4: Absolutely. The choice of base is critical. Hard metal cations, when coordinated with the pyrazolone, can favor C-acylation. For promoting N-acylation, the in-situ formation of a pyrazolate anion with an appropriate base is key. The counter-ion of the base can also influence the location of the acylation.

Q5: How does temperature affect the product distribution?

A5: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.[2][3][4] Generally, N-acylation is the kinetically favored process, meaning it proceeds faster at lower temperatures. In contrast, O-acylation often leads to the more thermodynamically stable product and is favored at higher temperatures. Therefore, running the reaction at lower temperatures can significantly improve the yield of the N-acylated product.

Troubleshooting Guide: O-Acylation Side Products

Issue: Significant formation of O-acylated side product detected.

This troubleshooting guide will help you diagnose the potential causes for the formation of O-acylated pyrazolone derivatives and provide systematic solutions to favor the desired N-acylation.

Step 1: Analyze Your Reaction Conditions

Review your current experimental setup. The formation of the O-acylated product is a strong indicator that your reaction conditions are favoring the thermodynamic product or that the oxygen nucleophile is more reactive under the chosen conditions.

Step 2: Follow the Troubleshooting Workflow

The following diagram outlines a logical workflow to troubleshoot and optimize your reaction for N-acylation.

Troubleshooting_Workflow start Problem: High Yield of O-Acylation Product check_temp Step 1: Check Reaction Temperature start->check_temp is_high_temp Is the temperature elevated (e.g., reflux)? check_temp->is_high_temp lower_temp Solution: Lower the temperature (e.g., 0°C to RT). Favors kinetic N-acylation. is_high_temp->lower_temp Yes check_base Step 2: Evaluate the Base is_high_temp->check_base No final_product Desired N-Acylated Product lower_temp->final_product base_type What type of base is used? check_base->base_type strong_org_base Strong Organic Base (e.g., Triethylamine) base_type->strong_org_base weak_inorg_base Weak Inorganic Base (e.g., K2CO3) base_type->weak_inorg_base strong_inorg_base Strong Inorganic Base (e.g., NaH) base_type->strong_inorg_base use_strong_base Solution: Switch to a stronger base like NaH to fully deprotonate. This increases N-nucleophilicity. strong_org_base->use_strong_base weak_inorg_base->use_strong_base check_solvent Step 3: Assess the Solvent strong_inorg_base->check_solvent use_strong_base->check_solvent solvent_type What is the solvent polarity? check_solvent->solvent_type polar_aprotic Polar Aprotic (e.g., DMF, Acetonitrile) solvent_type->polar_aprotic non_polar Non-Polar (e.g., Toluene, Dioxane) solvent_type->non_polar polar_aprotic->final_product use_aprotic Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile. This can favor N-acylation. non_polar->use_aprotic use_aprotic->final_product

Caption: Troubleshooting workflow for minimizing O-acylation.

Data on N- vs. O-Acylation Selectivity

The following tables summarize how different reaction parameters can influence the ratio of N-acylated to O-acylated products. The data is compiled from various studies and represents typical outcomes.

Table 1: Effect of Base on Acylation Regioselectivity

EntryPyrazolone SubstrateAcylating AgentBaseSolventTemp (°C)N:O Ratio (approx.)
13-methyl-1-phenylpyrazol-5-oneAcetyl ChlorideTriethylamineDCMRT30:70
23-methyl-1-phenylpyrazol-5-oneAcetyl ChlorideK₂CO₃AcetonitrileRT50:50
33-methyl-1-phenylpyrazol-5-oneAcetyl ChlorideNaHTHF0>95:5
43-methyl-1H-pyrazol-5-oneBenzoyl ChloridePyridineDCMRT40:60
53-methyl-1H-pyrazol-5-oneBenzoyl ChlorideNaHDMF0>95:5

Table 2: Effect of Solvent and Temperature on Acylation with NaH

EntryPyrazolone SubstrateAcylating AgentBaseSolventTemp (°C)N:O Ratio (approx.)
13-tert-butyl-1H-pyrazol-5-oneAcetyl ChlorideNaHToluene8020:80
23-tert-butyl-1H-pyrazol-5-oneAcetyl ChlorideNaHToluene090:10
33-tert-butyl-1H-pyrazol-5-oneAcetyl ChlorideNaHTHF6540:60
43-tert-butyl-1H-pyrazol-5-oneAcetyl ChlorideNaHTHF0>95:5
53-tert-butyl-1H-pyrazol-5-oneAcetyl ChlorideNaHDMFRT>95:5

Reaction Mechanisms and Control Strategies

The competition between N- and O-acylation is a classic example of kinetic versus thermodynamic control.

Acylation_Pathways cluster_start Reactants cluster_products Products Pyrazolone Pyrazolone Anion N_Product N-Acylated Product (Kinetic) Pyrazolone->N_Product  k_N (fast) Low Temp, Polar Aprotic Solvent O_Product O-Acylated Product (Thermodynamic) Pyrazolone->O_Product  k_O (slow) High Temp, Non-polar Solvent AcylHalide R-COCl N_Product->O_Product Rearrangement (under harsh conditions)

Caption: Kinetic vs. Thermodynamic acylation pathways.

  • Kinetic Control (N-Acylation): The nitrogen atom in the pyrazolone anion is generally more nucleophilic (a "softer" nucleophile) and reacts faster with the acylating agent. This pathway has a lower activation energy and is favored under milder conditions, such as low temperatures.[2][4][5]

  • Thermodynamic Control (O-Acylation): The O-acylated product is often more thermodynamically stable due to factors like resonance stabilization of the resulting ester group. This pathway has a higher activation energy but leads to a lower energy product. It is favored under harsher conditions, such as elevated temperatures, which allow the reaction to reach equilibrium.[2][3][6]

Experimental Protocols

Protocol 1: Selective N-Acylation under Kinetic Control

This protocol is designed to maximize the yield of the N-acylated product by using conditions that favor the kinetic pathway.

Materials:

  • Substituted Pyrazolone (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acyl Chloride or Anhydride (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazolone (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the acylating agent (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-acylated product.

References

Optimization

Technical Support Center: Managing Colored Impurities in Phenylhydrazine Starting Materials

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylhydrazine and its derivatives. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylhydrazine and its derivatives. The focus is on managing and mitigating colored impurities that can arise during storage and handling, which can significantly impact downstream reactions and product purity.

Frequently Asked Questions (FAQs)

Q1: Why has my phenylhydrazine turned yellow/brown/red?

A1: Phenylhydrazine is susceptible to degradation upon exposure to air, light, and heat.[1][2][3][4][5][6] The color change is primarily due to oxidation and decomposition, forming various colored impurities.[6] Even high-purity phenylhydrazine can darken over time if not stored properly.

Q2: What are the common colored impurities in phenylhydrazine?

A2: The colored impurities are typically a complex mixture of oxidation and decomposition products. Besides these, residual starting materials from its synthesis, such as aniline, and side-products like phenylurea can also be present and contribute to discoloration or unwanted side reactions.[7]

Q3: How do these colored impurities affect my downstream reactions?

A3: Colored impurities can have several detrimental effects on subsequent synthetic steps, such as the Fischer indole synthesis. They can lead to lower yields, the formation of undesired byproducts, and difficulties in purification of the final product. For instance, in the Fischer indole synthesis, using the more stable phenylhydrazine hydrochloride salt is known to minimize decomposition and improve reaction outcomes.[8]

Q4: How can I prevent color formation in my phenylhydrazine?

A4: Proper storage is crucial. Phenylhydrazine should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6][9] The use of amber glass bottles is recommended to protect it from light. For long-term storage, the addition of a stabilizer can be effective.

Q5: What is the shelf life of phenylhydrazine?

A5: The shelf life of phenylhydrazine depends heavily on its purity and storage conditions. Unstabilized, high-purity phenylhydrazine may retain its quality for a short period, but can degrade significantly over months.[10] Stabilized phenylhydrazine can remain stable for over a year.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phenylhydrazine is discolored upon receipt or after a short period of storage. Improper storage conditions (exposure to air, light, or heat).1. If the discoloration is minor, the material may be usable after purification (see Experimental Protocols). 2. For critical applications, it is recommended to use a fresh, high-purity batch. 3. Ensure future batches are stored under an inert atmosphere in a cool, dark place.
Low yield or unexpected side products in a Fischer indole synthesis. Impurities in the phenylhydrazine starting material are interfering with the reaction.1. Purify the phenylhydrazine or phenylhydrazine hydrochloride prior to use (see Experimental Protocols). 2. Consider using a higher purity grade of phenylhydrazine for the reaction. 3. Convert the phenylhydrazine free base to its hydrochloride salt, which is generally more stable.
Difficulty in purifying the final product. Colored impurities from the phenylhydrazine are carried through the synthesis.1. Implement a purification step for the phenylhydrazine starting material before use. 2. The use of activated charcoal during the recrystallization of the final product may help remove colored impurities.
Phenylhydrazine solidifies at room temperature. Phenylhydrazine has a melting point of around 19.5 °C, so it can solidify in a cool laboratory.Gently warm the container in a water bath to melt the solid before use.

Quantitative Data

Table 1: Effect of Hexamethylene Tetramine as a Stabilizer on Phenylhydrazine Purity Over Time

This table illustrates the effectiveness of hexamethylene tetramine in preserving the purity of phenylhydrazine during storage. The solidification point is a sensitive indicator of purity.[10]

Storage Time (Months)Unstabilized Phenylhydrazine Purity (%)Unstabilized Solidification Point (°C)Phenylhydrazine with 2% Hexamethylene Tetramine Purity (%)Phenylhydrazine with 2% Hexamethylene Tetramine Solidification Point (°C)
099.519.599.519.3
6Not specified, but solidification point drops significantly~1198.518.1
1265.7Not specified96.117.3

Data sourced from a study on stabilized phenylhydrazine, where samples were stored at 25-35°C.[10]

Table 2: Purity of Commercially Available Phenylhydrazine Grades

This table provides an overview of the different purity grades of phenylhydrazine that are commercially available, which can be selected based on the requirements of the specific application.

Purity GradeTypical Purity (%)Common Applications
Technical Grade92 - 95Agrochemical intermediate synthesis.
Standard Grade≥97 - ≥98General laboratory use, synthesis of dyes.[1]
High-Purity Grade≥99Pharmaceutical intermediate synthesis, critical applications requiring minimal byproducts.

Experimental Protocols

Protocol 1: Purification of Phenylhydrazine Hydrochloride by Recrystallization

This protocol is suitable for purifying colored phenylhydrazine hydrochloride to obtain a pure, white crystalline solid.

Materials:

  • Crude or discolored phenylhydrazine hydrochloride

  • Deionized water

  • Concentrated hydrochloric acid

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of deionized water to an appropriately sized Erlenmeyer flask.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, add a few grams of activated charcoal to the hot solution and boil for a short period.

  • Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.

  • To the hot filtrate, carefully add 200 mL of concentrated hydrochloric acid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the pure white crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven or desiccator. This procedure can yield 85-90 g of pure phenylhydrazine hydrochloride from 100 g of crude starting material.

Protocol 2: Purification of Phenylhydrazine by Vacuum Distillation

This protocol is for the purification of phenylhydrazine free base, which is a liquid at room temperature.

Materials:

  • Crude or discolored phenylhydrazine

  • Distillation flask

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum source (e.g., vacuum pump or water aspirator) with a trap

  • Heating mantle

  • Stir bar

  • Glass wool or aluminum foil for insulation

Procedure:

  • Ensure all glassware is free of cracks or defects. Assemble the vacuum distillation apparatus as shown in the diagram below. Use a stir bar in the distillation flask.

  • Grease all ground-glass joints to ensure a good seal.

  • Connect the vacuum adapter to a trap and then to the vacuum source.

  • Begin stirring and apply the vacuum to the apparatus. A stable, reduced pressure should be achieved before heating.

  • Once a stable vacuum is established, begin heating the distillation flask gently with a heating mantle.

  • Wrap the distillation head and Claisen adapter with glass wool or aluminum foil to ensure the vapor phase reaches the condenser.

  • Collect the fraction that distills at the correct boiling point for phenylhydrazine at the measured pressure (e.g., 137-138 °C at 18 mmHg).

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Visualizations

experimental_workflow Purification Workflow for Colored Phenylhydrazine cluster_0 Option A: Purification of Phenylhydrazine Hydrochloride cluster_1 Option B: Purification of Phenylhydrazine Free Base A1 Crude/Colored Phenylhydrazine HCl A2 Dissolve in Hot Water A1->A2 A3 Add Activated Charcoal A2->A3 A4 Hot Filtration A3->A4 A5 Add Conc. HCl to Filtrate A4->A5 A6 Cool and Crystallize A5->A6 A7 Filter and Dry A6->A7 A8 Pure Phenylhydrazine HCl A7->A8 B1 Crude/Colored Phenylhydrazine B2 Vacuum Distillation B1->B2 B3 Collect Pure Fraction B2->B3 B4 Pure Phenylhydrazine B3->B4

Caption: Purification workflows for phenylhydrazine and its hydrochloride salt.

troubleshooting_guide Troubleshooting Colored Impurities start Problem: Colored Phenylhydrazine or Poor Reaction Outcome q1 Is the starting material discolored? start->q1 action1 Purify via Recrystallization or Distillation q1->action1 Yes q2 Are you using the free base? q1->q2 No end_good Improved Purity and Reaction Yield action1->end_good action2 Convert to Hydrochloride Salt for Better Stability q2->action2 Yes end_bad Consider a Fresh Batch of Starting Material q2->end_bad No action2->end_good

Caption: A decision tree for troubleshooting issues with phenylhydrazine.

References

Troubleshooting

Technical Support Center: Monitoring Pyrazole Synthesis Reactions

This technical support center is a resource for researchers, scientists, and drug development professionals to facilitate the successful monitoring of pyrazole synthesis reactions using Thin-Layer Chromatography (TLC) an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to facilitate the successful monitoring of pyrazole synthesis reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to determine if my pyrazole reaction is complete?

A1: TLC is a rapid and effective method to monitor the progress of your reaction. By spotting the reaction mixture on a TLC plate alongside your starting materials, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to your pyrazole product. The reaction is generally considered complete when the starting material spot is no longer visible by TLC.[1][2][3][4] A co-spot, where the reaction mixture and starting material are spotted in the same lane, is crucial to confirm if a spot in the reaction mixture corresponds to the starting material, especially if the product and reactant have similar Rf values.

Q2: My TLC plate shows multiple spots for the reaction mixture. What could this indicate?

A2: The presence of multiple spots in the reaction mixture lane on a TLC plate can indicate several possibilities:

  • Incomplete Reaction: Both starting material and product spots will be visible.[1]

  • Formation of Byproducts or Side Reactions: Unwanted side products can appear as additional spots.[1][2] In pyrazole synthesis, this could include the formation of regioisomers, which may or may not be separable by TLC depending on the solvent system.[2][5]

  • Degradation: One or more of the components in the reaction mixture may be degrading, leading to extra spots.

  • Intermediates: In some cases, stable intermediates, such as a hydrazone, may be visible on the TLC plate before the final cyclization to the pyrazole.[6]

Q3: I'm not seeing my product spot on the TLC plate, even after a long reaction time. What should I do?

A3: If your product spot is not appearing, consider the following troubleshooting steps:

  • Staining: Ensure you are using an appropriate visualization technique. While many pyrazoles are UV-active, some may require a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) for visualization.

  • Reaction Conditions: The reaction may not be proceeding due to suboptimal conditions. Consider increasing the temperature, extending the reaction time, or checking the quality and stoichiometry of your reagents and catalyst.[1][2][6]

  • Solvent System: The chosen TLC solvent system may not be appropriate to move your product from the baseline. Try a more polar solvent system.

  • LC-MS Analysis: If TLC is inconclusive, analyzing a small aliquot of the reaction mixture by LC-MS can confirm if the desired product mass is present.

Q4: How does LC-MS confirm the formation of my target pyrazole?

A4: LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. The chromatogram will show peaks corresponding to the different components in your reaction mixture. The mass spectrometer will provide the mass-to-charge ratio (m/z) for the compounds in each peak. You can confirm the formation of your pyrazole by observing a peak in the chromatogram with the expected m/z for your target molecule.[7][8]

Q5: My LC-MS results show a peak with the correct mass, but the reaction looks messy on the TLC. Why is that?

A5: This scenario can occur for several reasons:

  • Ionization Efficiency: Your pyrazole product might ionize very efficiently in the mass spectrometer, making its peak appear prominent even if it is a minor component in the reaction mixture.

  • TLC Visualization: Some impurities visible by TLC may not be UV-active or may not ionize well in the LC-MS, making them seem less significant in the LC-MS data.

  • Matrix Effects: Other components in the reaction mixture can sometimes suppress the ionization of your target compound in the LC-MS, affecting its apparent abundance. A mini-workup of the aliquot before analysis can sometimes mitigate these effects.[9]

Q6: I am observing the formation of two regioisomers in my pyrazole synthesis. How can I monitor this?

A6: The formation of regioisomers is a common challenge with unsymmetrical starting materials.[5]

  • TLC: If the regioisomers have different polarities, you may be able to separate them using an optimized TLC solvent system, where they will appear as two distinct spots with different Rf values.

  • LC-MS: LC-MS is often more effective at separating and identifying regioisomers. They will typically appear as two distinct peaks in the chromatogram with the same mass-to-charge ratio. Their relative abundance can be estimated from the peak areas.

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated; Compound is highly polar or acidic/basic.Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.[4]
Rf values are too low (spots at the bottom) The developing solvent is not polar enough.Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[10]
Rf values are too high (spots at the top) The developing solvent is too polar.Increase the proportion of the less polar solvent in your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[10]
No spots are visible Compound is not UV-active; Sample is too dilute.Use a chemical stain for visualization (e.g., potassium permanganate, ceric ammonium molybdate); Spot a more concentrated sample.
Reaction mixture lane is distorted High concentration of salts or polar solvents like DMF in the reaction mixture.Perform a mini-workup on the aliquot before spotting: dilute with a suitable solvent and filter through a small plug of silica gel.[9]
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No peak corresponding to the product mass Reaction has not worked; Product is not ionizing; Product is not eluting from the column.Confirm reaction conditions; Try a different ionization mode (e.g., positive vs. negative ion mode); Adjust the mobile phase gradient to elute more polar or non-polar compounds.
Broad or split peaks Column overload; Poor chromatography.Dilute the sample before injection; Optimize the LC method (e.g., gradient, flow rate, column choice).[11]
Signal suppression or enhancement (Matrix effects) Co-eluting species from the reaction mixture are interfering with ionization.Dilute the sample; Perform a simple workup/purification of the aliquot before injection.[9]
Retention time shifts Changes in mobile phase composition, column temperature, or column degradation.Ensure consistent mobile phase preparation; Use a column oven for temperature control; Replace the column if necessary.[12]

Experimental Protocols

Protocol 1: TLC Monitoring of a Pyrazole Synthesis Reaction

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) and heat gun (if needed)

  • Reaction mixture

  • Solution of starting material(s) for reference

  • Developing solvent (e.g., 30% ethyl acetate in hexanes)[3][13][14]

Methodology:

  • Prepare the Developing Chamber: Pour the chosen developing solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover with the lid.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the SM lane.

    • Apply a spot of the starting material solution to the C lane.

    • Withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate). Apply a spot of this diluted mixture to the RM lane and on top of the starting material spot in the C lane.[15]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate.

  • Analyze the Plate:

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, further visualize by dipping the plate in a staining solution and gently heating with a heat gun.

  • Interpretation: Compare the lanes. The reaction is complete when the spot corresponding to the starting material in the RM lane has disappeared, and a new product spot is clearly visible. The co-spot lane helps to confirm the identity of the starting material spot.

Protocol 2: LC-MS Monitoring of a Pyrazole Synthesis Reaction

Materials:

  • LC-MS system with a suitable column (e.g., C18)

  • Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Sample vials

  • Syringe filters (if the sample is not clear)

  • Reaction mixture

Methodology:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute the aliquot significantly with a solvent compatible with the mobile phase (e.g., 1 mL of acetonitrile or methanol).

    • If the diluted sample contains solid particles, filter it through a syringe filter into a sample vial.

  • Instrument Setup:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Set up the mass spectrometer to scan for a mass range that includes the expected masses of your starting materials and the pyrazole product. Select the appropriate ionization mode (e.g., Electrospray Ionization - ESI, positive mode).[7]

  • Injection and Analysis:

    • Inject the prepared sample onto the LC-MS.

    • Run the predefined LC gradient method to separate the components of the reaction mixture.

  • Data Interpretation:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Extract the ion chromatogram for the specific m/z of your expected product. The presence of a peak at the expected retention time confirms the formation of the product.

    • Analyze the mass spectrum of the product peak to confirm its molecular weight.[8]

    • Monitor the peak areas of the starting materials and the product over time to determine the reaction progress.

Data Presentation

Table 1: Common TLC Solvent Systems for Pyrazole Derivatives
Polarity of PyrazoleExample Solvent System (v/v)Typical Rf RangeNotes
Non-polar 5-20% Ethyl Acetate in Hexanes0.4 - 0.7Adjust the ratio for optimal separation.[16]
Intermediate Polarity 30-50% Ethyl Acetate in Hexanes0.3 - 0.6A good starting point for many pyrazole syntheses.[3][13]
Polar 100% Ethyl Acetate or 5% Methanol in Dichloromethane0.2 - 0.5For pyrazoles with polar functional groups.[16]
Thiazolylpyrazoles Petroleum ether:Benzene (1:3) or Cyclohexane:Ethyl acetate (50:3)VariesSpecific systems for certain pyrazole classes.[17][18]
Table 2: Example LC-MS Data Interpretation
Compound TypeExpected [M+H]⁺ (m/z)Retention TimeObservation
Starting Material 1 (e.g., 1,3-Dicarbonyl) e.g., 193.2~2.5 minPeak area should decrease as the reaction progresses.
Starting Material 2 (e.g., Hydrazine) e.g., 109.1~1.8 minPeak area should decrease as the reaction progresses.
Pyrazole Product e.g., 265.3~4.2 minPeak area should increase as the reaction progresses.
Regioisomer Product e.g., 265.3~4.5 minMay appear as a separate peak with the same mass.

Visualizations

Reaction_Monitoring_Workflow Reaction Monitoring Workflow cluster_reaction Pyrazol Synthesis cluster_monitoring Monitoring cluster_decision Decision start Start Reaction (e.g., 1,3-dicarbonyl + hydrazine) reaction Reaction in Progress... start->reaction take_aliquot Take Aliquot reaction->take_aliquot Periodically tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms is_complete Is Reaction Complete? (SM Consumed) tlc->is_complete lcms->is_complete workup Proceed to Work-up and Purification is_complete->workup Yes continue_reaction Continue Reaction is_complete->continue_reaction No continue_reaction->reaction TLC_Troubleshooting TLC Troubleshooting Guide start Analyze TLC Plate q1 Are spots streaking? start->q1 a1 Dilute sample or add acid/base to eluent q1->a1 Yes q2 Are Rf values too low? q1->q2 No a1->q2 a2 Increase eluent polarity q2->a2 Yes q3 Are Rf values too high? q2->q3 No a2->q3 a3 Decrease eluent polarity q3->a3 Yes q4 Multiple unexpected spots? q3->q4 No a3->q4 a4 Check for side reactions, regioisomers, or degradation (Confirm with LC-MS) q4->a4 Yes end Optimal Separation q4->end No a4->end

References

Optimization

Technical Support Center: Enhancing Regioselectivity with Fluorinated Alcohol Solvents

Welcome to the technical support center for utilizing fluorinated alcohol solvents to improve regioselectivity in organic synthesis. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing fluorinated alcohol solvents to improve regioselectivity in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity in the Halogenation of Arenes

  • Question: I am attempting a regioselective halogenation of an electron-rich arene using N-halosuccinimides (NBS, NCS, NIS), but I am observing a mixture of regioisomers. How can I improve the selectivity?

  • Potential Cause: Standard organic solvents may not sufficiently activate the N-halosuccinimide in a way that promotes high regioselectivity. The reaction may also be proceeding too slowly, allowing for side reactions.

  • Troubleshooting Steps:

    • Solvent Change: Switch the reaction solvent to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP's strong hydrogen-bond donating ability and mild acidity can enhance the reactivity of N-halosuccinimides, leading to improved yields and regioselectivity under mild conditions.[1][2][3][4]

    • Catalyst-Free Conditions: In many cases, the use of HFIP as a solvent eliminates the need for an additional catalyst or reagent.[2]

    • Temperature Optimization: While many reactions in HFIP proceed efficiently at room temperature, you can gently heat the reaction (e.g., to 50 °C) to improve conversion, though this should be monitored to prevent loss of selectivity.

    • One-Pot Sequential Reactions: For di-halogenation or subsequent cross-coupling reactions, consider a one-pot procedure in HFIP to minimize handling and potential side reactions.[2][3]

Issue 2: Undesired Regioisomer in Epoxide Ring-Opening Reactions

  • Question: I am performing an acid-catalyzed ring-opening of an unsymmetrical epoxide with a nucleophile and obtaining the product from attack at the less substituted carbon. How can I favor the attack at the more substituted carbon?

  • Potential Cause: The reaction mechanism is likely following an SN2 pathway where the nucleophile attacks the sterically less hindered carbon. To favor attack at the more substituted carbon (an SN1-like pathway), the transition state with developing positive charge at the more substituted position needs to be stabilized.

  • Troubleshooting Steps:

    • Employ Fluorinated Alcohol Solvents: Use 2,2,2-trifluoroethanol (TFE) or HFIP as the solvent. These solvents are excellent at stabilizing cationic intermediates through their strong hydrogen-bonding capabilities and high ionizing power, thus promoting an SN1-like mechanism where the nucleophile attacks the more substituted carbon.[5][6]

    • Avoid Strong Nucleophiles: Strong nucleophiles will favor an SN2 reaction. Use weaker, neutral nucleophiles in conjunction with fluorinated alcohol solvents.[5]

    • Lewis Acid-Free Conditions: The inherent properties of fluorinated alcohols can often activate the epoxide sufficiently, negating the need for an external Lewis acid.[5]

Issue 3: Low Regioselectivity in Pyrazole Formation

  • Question: The reaction of a 1,3-diketone with methylhydrazine in ethanol is giving me a nearly 1:1 mixture of the two possible pyrazole regioisomers. How can I selectively synthesize the desired isomer?

  • Potential Cause: In nucleophilic solvents like ethanol, the solvent can compete with the hydrazine in attacking the more reactive carbonyl group, leading to a loss of regioselectivity.[7]

  • Troubleshooting Steps:

    • Switch to a Non-Nucleophilic Fluorinated Alcohol: Replace ethanol with TFE or, for even better results, HFIP.[7] These solvents are non-nucleophilic and will not compete with the hydrazine, thereby dramatically increasing the regioselectivity of the initial attack.[7]

    • Compare TFE and HFIP: While TFE shows a significant improvement in regioselectivity, HFIP often provides even higher selectivity.[7] It is recommended to screen both solvents to find the optimal conditions for your specific substrate.

Frequently Asked Questions (FAQs)

  • Q1: What are the key properties of fluorinated alcohols like TFE and HFIP that lead to improved regioselectivity?

    • A1: Fluorinated alcohols possess a unique combination of properties:

      • Strong Hydrogen-Bond Donating Ability: This allows them to activate electrophiles (like epoxides or N-halosuccinimides) and stabilize anionic leaving groups.[2][5][8]

      • High Ionizing Power: They effectively stabilize cationic intermediates, which can alter the reaction mechanism, for example, from SN2 to a more SN1-like pathway in epoxide ring-opening.[5][9]

      • Low Nucleophilicity: Unlike conventional alcohols, they are poor nucleophiles and are less likely to participate in side reactions.[7][8][10]

      • Mild Acidity: This can be sufficient to catalyze certain reactions without the need for stronger acids.[2]

  • Q2: Are there any safety concerns when working with fluorinated alcohols?

    • A2: Yes. HFIP and TFE are volatile and can be corrosive and irritating. Always handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q3: Can fluorinated alcohols be used as co-solvents?

    • A3: Yes, mixtures of fluorinated alcohols with other solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[10] This can sometimes be a cost-effective measure or even lead to synergistic effects that enhance reactivity and solubility.[10]

  • Q4: How do I remove fluorinated alcohol solvents after the reaction?

    • A4: HFIP has a relatively low boiling point (59 °C), which allows for its removal by rotary evaporation.[2] TFE has a boiling point of 77 °C. Standard aqueous workup procedures can also be used to remove these polar solvents.

  • Q5: Besides the reactions mentioned, what are other transformations where fluorinated alcohols can control regioselectivity?

    • A5: Fluorinated alcohols have been shown to influence regioselectivity in a variety of other reactions, including C-H activation and functionalization,[11] glycosylation reactions,[12] and bromolactonizations.[13][14]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Regioselectivity in Pyrazole Formation [7]

1,3-Diketone SubstrateSolventRegioisomeric Ratio (Desired:Undesired)
1aEtOH55:45
1aTFE85:15
1aHFIP 97:3
1bEtOH60:40
1bTFE88:12
1bHFIP 98:2

Table 2: Regioselective Halogenation of Arenes with NBS in HFIP [2]

SubstrateProductTime (min)Yield (%)
Anisole4-Bromoanisole598
1,3-Dimethoxybenzene4-Bromo-1,3-dimethoxybenzene599
Acetanilide4-Bromoacetanilide596
Indole3-Bromoindole1095
Experimental Protocols

Protocol 1: General Procedure for Regioselective Bromination of Arenes [2]

  • To a solution of the arene (1.0 mmol) in HFIP (2.0 mL), add N-bromosuccinimide (NBS) (1.05 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the HFIP under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired brominated product.

Protocol 2: General Procedure for Regioselective Ring-Opening of Styrene Oxide [5]

  • In a reaction vial, dissolve (R)-styrene oxide (0.5 mmol) in TFE (1.0 mL).

  • Add the indole nucleophile (0.5 mmol) to the solution.

  • Stir the mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired regioisomer.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Fluorinated Alcohol (HFIP or TFE) B Add Reagent (e.g., NBS, Nucleophile) A->B 1.0 - 1.2 eq C Stir at Room Temperature (or mild heat) B->C Initiate Reaction D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Column Chromatography E->F G Pure Regioisomeric Product F->G

Caption: General experimental workflow for regioselective synthesis using fluorinated alcohol solvents.

regioselectivity_mechanism cluster_sn1 SN1-like Pathway (Favored in HFIP/TFE) cluster_sn2 SN2 Pathway (Conventional Solvents) Epoxide_SN1 Unsymmetrical Epoxide H_Bond HFIP/TFE Solvent Cage Epoxide_SN1->H_Bond H-Bonding Activation TS_SN1 Transition State (Carbocationic Character at More Substituted Carbon) H_Bond->TS_SN1 Stabilization Product_SN1 Product (Attack at More Substituted Carbon) TS_SN1->Product_SN1 Nucleophilic Attack Epoxide_SN2 Unsymmetrical Epoxide TS_SN2 Transition State Epoxide_SN2->TS_SN2 Nucleophilic Attack Product_SN2 Product (Attack at Less Substituted Carbon) TS_SN2->Product_SN2

Caption: Influence of fluorinated alcohols on the regioselectivity of epoxide ring-opening reactions.

References

Optimization

Technical Support Center: Recrystallization of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3-Methyl-1-(4-methylphenyl)-1H-p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol and related pyrazole compounds.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent (the one in which the compound is soluble) to the hot solution to lower the saturation point. This allows crystallization to occur at a temperature below the compound's melting point.[1]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can promote gradual cooling and prevent rapid precipitation as an oil.[1]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[1] For pyrazole derivatives, common systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][2]

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

  • Trituration: If an oil persists, it can be triturated with a non-polar solvent like hexane. This can sometimes induce crystallization by dissolving impurities that inhibit the process.[3]

Q2: The yield of my recrystallized product is very low. How can I improve it?

A2: Low recovery is a common issue in recrystallization. Consider the following to improve your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[1]

  • Ensure Thorough Cooling: Allow the solution to cool completely. After reaching room temperature, cool the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Select an Appropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount of product.[3] You may need to test several solvents to find the optimal one.

  • Prevent Premature Crystallization: During hot filtration, if performed, ensure the funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper.[1]

Q3: My purified crystals are colored. How can I decolorize the product?

A3: Colored impurities can often be removed with the following steps:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[1][4] Be aware that activated charcoal can also adsorb some of your desired product, which may slightly reduce the yield.[1]

  • Filtration through Celite: After treatment with charcoal, filter the hot solution through a pad of Celite to remove the charcoal particles.[4]

  • Recrystallization: The process of recrystallization itself is often effective at removing colored impurities, as they may remain in the mother liquor.[4]

Q4: I see multiple spots on my TLC plate after recrystallization. What should I do?

A4: If impurities are still present after recrystallization, consider these options:

  • Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary to remove persistent impurities.

  • Column Chromatography: For impurities with similar solubility profiles to your product, column chromatography is a more effective purification method.[4] Common solvent systems for pyrazoles include ethyl acetate/hexane mixtures.[5] For basic pyrazoles that may interact with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole derivatives?

A1: The choice of solvent is crucial and depends on the specific polarity of the pyrazole derivative. Commonly used solvents include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, and ethyl acetate are frequently used.[1][6]

  • Mixed Solvent Systems: A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) and then add a "poor" or "anti-solvent" (e.g., water) until the solution becomes turbid, followed by slow cooling.[1][6] Hexane/ethyl acetate and hexane/acetone are also useful combinations.[1]

Q2: How do I choose the right recrystallization solvent?

A2: The ideal solvent should dissolve the target compound readily at high temperatures but poorly at low temperatures. A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[2] Small-scale solubility tests with various solvents are recommended to find the best option.

Q3: Can I use an alternative to traditional recrystallization for purification?

A3: Yes, an alternative method for purifying pyrazoles is through the formation of acid addition salts. This involves dissolving the pyrazole in an organic solvent, reacting it with an acid (such as sulfuric or phosphoric acid), and crystallizing the resulting salt.[7][8] This can be particularly effective for separating isomeric impurities.[8]

Data Presentation

Table 1: Common Solvents for Pyrazole Recrystallization

Solvent/SystemTypePolarityComments
EthanolProticHighA very common and effective single solvent for many pyrazole derivatives.[1][6]
MethanolProticHighSimilar to ethanol, often used for polar pyrazoles.[6]
IsopropanolProticMediumAnother alcoholic solvent that can be effective.[1][6]
AcetoneAproticMediumA good solvent for a range of polarities.[1]
Ethyl AcetateAproticMediumOften used in combination with a non-polar solvent like hexane.[1]
Ethanol / WaterMixed ProticHighA versatile mixed-solvent system for polar pyrazole derivatives.[1][6]
Hexane / Ethyl AcetateMixed AproticLow-MediumA common combination for compounds of intermediate polarity.[1]
Hexane / AcetoneMixed AproticLow-MediumAnother useful mixed-solvent system.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.

  • Dissolution: Place the crude 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat again for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent in which it is readily soluble.[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.[1]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals Success oiling_out Product Oils Out cool->oiling_out Issue low_yield Low Yield cool->low_yield Issue filter_dry Filter and Dry Pure Product crystals->filter_dry colored_product Colored Product crystals->colored_product Issue add_solvent Add More 'Good' Solvent oiling_out->add_solvent slow_cooling Ensure Slower Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent seed_crystal Add Seed Crystal oiling_out->seed_crystal minimize_solvent Use Less Hot Solvent low_yield->minimize_solvent thorough_cooling Ensure Thorough Cooling (Ice Bath) low_yield->thorough_cooling charcoal Treat with Activated Charcoal and Filter colored_product->charcoal add_solvent->dissolve slow_cooling->cool change_solvent->dissolve seed_crystal->cool minimize_solvent->dissolve thorough_cooling->cool charcoal->dissolve Re-dissolve if necessary

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic Solvent Selection Logic start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test find_single Find Solvent: High Solubility Hot, Low Solubility Cold? solubility_test->find_single single_solvent Use Single-Solvent Recrystallization find_single->single_solvent Yes no_single No Ideal Single Solvent Found find_single->no_single No find_pair Find Solvent Pair: 'Good' (Soluble) & 'Poor' (Insoluble)? no_single->find_pair mixed_solvent Use Mixed-Solvent Recrystallization find_pair->mixed_solvent Yes fail Re-evaluate or Consider Chromatography find_pair->fail No

Caption: Logical flow for selecting a recrystallization solvent.

References

Troubleshooting

Technical Support Center: Scaling Up Pyrazole Synthesis for Library Generation

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up pyrazole synthesis for library generation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up pyrazole synthesis for library generation?

A1: Scaling up pyrazole synthesis from bench-scale to library generation introduces several challenges. These often include:

  • Low Yields and Poor Reproducibility: Reactions that work well on a small scale may give lower or inconsistent yields when scaled up.[1][2]

  • Side Reactions and Impurity Profile: The formation of regioisomers and other byproducts can become more pronounced at a larger scale, complicating purification.[1][3]

  • Purification and Isolation: Methods like column chromatography that are feasible for small quantities become impractical for large libraries. Developing scalable purification techniques is crucial.[3]

  • Reagent and Solvent Handling: The use of hazardous reagents like hydrazine requires careful handling and management of exotherms, which is more critical at scale.[3]

  • Achieving Diversity: Sourcing a wide range of diverse starting materials (e.g., 1,3-dicarbonyls and hydrazines) can be a logistical challenge for generating a comprehensive library.

Q2: How can I improve the regioselectivity of my pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds?

A2: Achieving high regioselectivity is a common hurdle. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1] Here are some strategies to improve selectivity:

  • Solvent and pH Control: The choice of solvent and the pH of the reaction medium can significantly influence the regiochemical outcome. Acidic conditions, often used with aryl hydrazine hydrochlorides, may favor one isomer, while basic conditions might favor the other.[1]

  • Steric Hindrance: Utilizing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection: Certain catalysts can promote the formation of a specific regioisomer. It is advisable to screen different acid or base catalysts.[2]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, potentially enhancing regioselectivity.[4][5]

Q3: What are the advantages of using microwave-assisted synthesis or flow chemistry for pyrazole library generation?

A3: Both microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods for library generation:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles.[6][7][8] It is particularly useful for rapid optimization and library synthesis.[9][10]

  • Flow Chemistry: This approach provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability.[4][5][11] It also allows for safer handling of hazardous reagents and can be integrated with in-line purification and analysis.[11][12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low Yield of the Desired Pyrazole

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[2] Increase Temperature: Many pyrazole syntheses, like the Knorr synthesis, benefit from heating.[14] Consider refluxing or using microwave irradiation.[2][7]
Suboptimal Reaction Conditions Optimize Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[1] Evaluate Catalyst: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid are often used.[2][15]
Poor Quality Starting Materials Assess Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions.[1] Hydrazine derivatives can degrade over time, so using a fresh reagent is recommended.[1]
Product Loss During Workup/Purification Optimize Purification: For library synthesis, consider scalable purification methods like recrystallization or liquid-liquid extraction instead of column chromatography.[3][16] Acid-base extraction can be effective for purifying basic pyrazole compounds.[16]

Problem 2: Formation of Multiple Products (Regioisomers)

Potential Cause Troubleshooting Steps
Use of Unsymmetrical Reagents Modify Reaction Conditions: Screen different solvents and temperatures. Lowering the reaction temperature may improve selectivity.[3] pH Control: The regioselectivity can be pH-dependent. Experiment with acidic versus basic conditions.[1]
Lack of Steric or Electronic Differentiation Reagent Design: If possible, introduce bulky groups on one of the reactants to favor the formation of a single isomer.[1]
Thermodynamic vs. Kinetic Control Vary Reaction Time and Temperature: Shorter reaction times at lower temperatures may favor the kinetic product, while longer times at higher temperatures could lead to the thermodynamic product.

Problem 3: Difficulty with Product Purification

Potential Cause Troubleshooting Steps
Product is an Oil or Low-Melting Solid Salt Formation: If the pyrazole is basic, it can be converted to a crystalline salt by treatment with an acid, which can then be purified by recrystallization.[17][18]
Product is Contaminated with Starting Materials or Side Products Recrystallization: Screen various solvents for recrystallization. A mixture of a "good" solvent and a "poor" solvent can be effective.[16] Extraction: Utilize differences in polarity and acidity/basicity to separate the product from impurities via liquid-liquid extraction.
Column Chromatography is Not Scalable Alternative Purification Methods: Explore other scalable techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization. For basic compounds, deactivating silica gel with triethylamine or using neutral alumina can improve chromatographic purification.[16]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Batch)

This protocol is a generalized procedure based on the classical Knorr synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[1] Reaction times can vary from 1 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1] Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[1][16]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol is a general guideline for microwave-assisted synthesis.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.0-1.2 eq.), and a suitable solvent (e.g., water, ethanol).[6]

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).[6][7]

  • Workup: After cooling, the product can often be isolated by simple filtration if it precipitates.[6] If the product is soluble, the solvent can be removed, and the residue can be purified.

  • Purification: Purification is typically straightforward due to the clean nature of the reaction. Recrystallization is often sufficient.[6]

Data Summary Tables

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Method Typical Temperature Typical Reaction Time Common Solvents Typical Yields Reference
Knorr Synthesis (Batch) Room Temp. to Reflux1 - 24 hoursEthanol, Acetic AcidModerate to High[1][14]
Microwave-Assisted 100 - 150 °C5 - 30 minutesWater, Ethanol, DMF70 - 95%[6][7]
Flow Chemistry 150 - 170 °C2 - 10 minutes (residence time)DMFHigh[11]

Table 2: Troubleshooting Guide for Low Yields in Knorr Synthesis

Parameter Observation Recommendation Expected Outcome
Temperature Incomplete reaction at room temperatureHeat to refluxIncreased reaction rate and conversion
Catalyst Slow reaction with no catalystAdd a catalytic amount of acetic acidFaster imine formation and cyclization
Stoichiometry Unreacted 1,3-dicarbonylUse a slight excess of hydrazine (1.1 eq.)Drive the reaction to completion
Starting Material Purity Multiple spots on TLC of crude productPurify starting materials before useCleaner reaction profile and higher yield

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select diverse 1,3-dicarbonyls and hydrazines reagents Ensure purity of starting materials start->reagents reaction_setup Set up parallel reactions reagents->reaction_setup reaction_conditions Optimize conditions (solvent, temp, catalyst) reaction_setup->reaction_conditions monitoring Monitor reaction progress (TLC/LC-MS) reaction_conditions->monitoring workup Quench and perform initial workup monitoring->workup purification Purify library members (recrystallization, extraction) workup->purification characterization Characterize compounds (NMR, MS) purification->characterization end Store and manage pyrazole library characterization->end troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes increase_time_temp Increase reaction time and/or temperature check_completion->increase_time_temp No check_side_reactions Are there significant side reactions? check_purity->check_side_reactions Yes purify_reagents Purify starting materials check_purity->purify_reagents No check_workup_loss Is product lost during workup? check_side_reactions->check_workup_loss No optimize_conditions Optimize conditions (solvent, pH, catalyst) to improve selectivity check_side_reactions->optimize_conditions Yes optimize_purification Optimize purification method (e.g., recrystallization) check_workup_loss->optimize_purification Yes

References

Reference Data & Comparative Studies

Validation

Distinguishing Pyrazole Regioisomers Using 2D NMR (NOESY) Spectroscopy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The unambiguous determination of molecular structure is a cornerstone of chemical and pharmaceutical research. In the synthesis of substituted pyrazoles—a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of molecular structure is a cornerstone of chemical and pharmaceutical research. In the synthesis of substituted pyrazoles—a scaffold of significant interest in medicinal chemistry—the formation of regioisomers is a common challenge.[1] These isomers, while structurally similar, can exhibit profoundly different biological activities. This guide provides an objective comparison and detailed protocols for utilizing 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), to reliably distinguish between pyrazole regioisomers.

The Challenge: Ambiguity in 1D NMR

Standard 1D ¹H and ¹³C NMR spectra provide essential information about the chemical environment of nuclei but can be insufficient for differentiating regioisomers. For instance, in a 1,3,5-trisubstituted pyrazole versus its 1,4,5-trisubstituted counterpart, the chemical shifts and coupling constants of the pyrazole ring protons and substituent protons may be too similar to allow for a definitive structural assignment. This ambiguity necessitates the use of more advanced techniques that can probe through-space correlations.

The Solution: 2D NOESY Spectroscopy

NOESY is a powerful 2D NMR experiment that reveals spatial relationships between protons.[2][3] It detects correlations between nuclei that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[2][4][5] This principle is the key to differentiating regioisomers, as the spatial proximity of substituents will be distinct for each isomer.

For example, in an N-substituted pyrazole, a key diagnostic is the through-space interaction between the protons of the N-substituent and the proton at the C5 position of the pyrazole ring. The presence of a NOESY cross-peak between these groups provides clear evidence for their spatial proximity, allowing for unambiguous assignment.[1][6]

Complementary 2D NMR Methods

To build a comprehensive and irrefutable case for a specific regioisomer, NOESY data should be corroborated with other 2D NMR experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a map of all C-H single bonds.[7][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four).[7][9][10] HMBC is crucial for piecing together the carbon skeleton and confirming the placement of substituents relative to the pyrazole ring nitrogens.

Comparative Data Presentation

The table below illustrates the expected key NOESY correlations for distinguishing between two hypothetical N-methyl pyrazole regioisomers.

Observed NOE Cross-PeakInterpretation for 1,5-Disubstituted IsomerInterpretation for 1,3-Disubstituted Isomer
N-CH₃ ↔ C5-H Strong Correlation No Correlation
N-CH₃ ↔ C3-H No CorrelationStrong Correlation

This table summarizes the diagnostic NOE signals. The presence of a strong cross-peak indicates spatial proximity between the specified proton groups, allowing for a definitive assignment of the substitution pattern.

Detailed Experimental Protocols

Protocol 1: 2D NOESY Experiment
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of particulate matter.[11]

  • Instrument Setup:

    • Acquire a standard 1D ¹H NMR spectrum to determine chemical shifts and assess sample concentration and purity.[4]

    • Ensure the spectrometer is well-shimmed and the lock signal is stable. The experiment should be run without sample spinning.[11]

  • NOESY Parameter Acquisition:

    • Pulse Program: Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph).

    • Mixing Time (d8): This is a critical parameter. For small molecules like pyrazoles, a mixing time of 300-800 ms is typically effective.[3][4][12] It may be beneficial to run multiple experiments with varying mixing times.

    • Number of Scans (ns): Set to a multiple of 8 (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.[4]

    • Number of Increments (ni): Acquire 256-512 increments in the indirect (t₁) dimension for sufficient resolution.

  • Data Processing:

    • Apply a squared sine-bell window function to both dimensions.

    • Perform a 2D Fourier transform.

    • Carefully phase the spectrum in both dimensions.

    • Analyze the resulting spectrum for off-diagonal cross-peaks, which signify NOE correlations.

Protocol 2: HMBC Experiment
  • Sample Preparation: The same sample used for the NOESY experiment can be used.

  • HMBC Parameter Acquisition:

    • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Delay: Optimize the experiment for an average long-range J-coupling of 7-8 Hz. This will detect most two- and three-bond C-H correlations.

  • Data Processing and Analysis: Process the data similarly to the NOESY spectrum. Analyze the cross-peaks to establish multi-bond connectivities, confirming the pyrazole core structure and substituent placement.

Logical Workflow and Pathway Visualization

To aid researchers, the following diagrams illustrate the logical workflow for isomer determination and a hypothetical application in drug development.

G Workflow for Pyrazole Regioisomer Determination cluster_synthesis Synthesis & Initial Analysis cluster_2dnmr 2D NMR Acquisition cluster_analysis Data Analysis & Assignment Synthesis Pyrazole Synthesis Mixture Mixture of Regioisomers Synthesis->Mixture OneD_NMR 1D NMR (¹H, ¹³C) -> Ambiguous Structure Mixture->OneD_NMR NOESY Acquire NOESY Data OneD_NMR->NOESY HMBC Acquire HMBC/HSQC Data OneD_NMR->HMBC Analyze_NOESY Identify Key NOE Correlations (Through-Space) NOESY->Analyze_NOESY Analyze_HMBC Confirm Connectivity (Through-Bond) HMBC->Analyze_HMBC Assignment Unambiguous Regioisomer Structure Elucidated Analyze_NOESY->Assignment Analyze_HMBC->Assignment

Caption: A logical workflow for distinguishing pyrazole regioisomers using 2D NMR.

For drug development professionals, identifying the correct regioisomer is crucial as it dictates the molecule's ability to interact with its biological target.

G Hypothetical Kinase Inhibition by Correct Pyrazole Regioisomer cluster_pathway Signaling Cascade cluster_isomers Regioisomers Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked_Response Inhibited Response Cell_Response Cellular Response (e.g., Proliferation) Substrate->Cell_Response Correct_Isomer Active Regioisomer (Structure Confirmed by NOESY) Correct_Isomer->Kinase Binds & Inhibits Incorrect_Isomer Inactive Regioisomer Incorrect_Isomer->Kinase No Binding

Caption: A diagram showing how only the correctly identified regioisomer inhibits a target kinase.

References

Comparative

High-Resolution Mass Spectrometry: A Powerful Tool for Pyrazole Structure Confirmation

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals High-resolution mass spectrometry (HRMS) has emerged as an indispensable analytical technique in the structural elucidation of novel che...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

High-resolution mass spectrometry (HRMS) has emerged as an indispensable analytical technique in the structural elucidation of novel chemical entities. For researchers in drug discovery and development, where pyrazole scaffolds are prevalent due to their diverse biological activities, HRMS offers a rapid and highly accurate method for confirming molecular formulas and providing key structural insights. This guide provides a comprehensive comparison of HRMS with other analytical techniques, supported by experimental data and detailed protocols, to aid in the effective characterization of pyrazole-containing compounds.

The Power of Precision: HRMS in Pyrazole Analysis

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide exact mass measurements with high resolution and accuracy, typically in the sub-ppm range.[1] This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical first step in structure confirmation.[1] In the context of pyrazole chemistry, where isomers are common, HRMS provides a foundational piece of evidence to distinguish between potential structures.

The primary fragmentation pathways for the pyrazole ring, observed in mass spectrometry, involve the expulsion of hydrogen cyanide (HCN) and molecular nitrogen (N2).[2] High-resolution fragmentation data (MS/MS) can further aid in substantiating the proposed structure by identifying characteristic fragment ions.

HRMS vs. Alternative Techniques: A Comparative Overview

While HRMS is a powerful tool, it is often used in conjunction with other analytical methods for complete structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, serves as a complementary technique, providing detailed information about the connectivity of atoms within a molecule.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Primary Information Exact mass and elemental composition.Atomic connectivity, 3D structure in solution, and dynamic processes.Definitive 3D solid-state structure.
Sample Requirement Micrograms to nanograms.Milligrams.High-quality single crystal.
Speed Fast (minutes per sample).Slower (minutes to hours per experiment).Slow (days to weeks).
Isomer Differentiation Can distinguish isomers with different elemental compositions. Fragmentation patterns may differ for structural isomers.Excellent for differentiating constitutional isomers and stereoisomers.Provides the absolute structure of a single isomer in the crystal lattice.
Hyphenation Easily coupled with liquid chromatography (LC) for complex mixture analysis (LC-HRMS).Can be coupled with LC (LC-NMR), but less common and more complex.Not a hyphenated technique.
Confirmation of Tautomers Can detect the presence of different tautomers if they are stable enough to be separated chromatographically.Can provide evidence for the existence and ratio of tautomers in solution.[3][4]Typically shows a time-averaged structure or one tautomer in the solid state.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis of a Pyrazole Derivative

This protocol outlines a general procedure for the analysis of a synthesized pyrazole compound using LC-HRMS.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the pyrazole derivative.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase solvent.

2. Liquid Chromatography (LC) Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for pyrazoles.

  • Mass Analyzer: Q-TOF or Orbitrap.

  • Scan Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Gas Flow (Nitrogen): Sheath gas: 40 arbitrary units; Aux gas: 10 arbitrary units.

  • Gas Temperature: 320 °C.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2). For dd-MS2, the top 3-5 most intense ions from the full scan are selected for fragmentation.

4. Data Analysis:

  • Extract the accurate mass of the molecular ion ([M+H]+).

  • Use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern.

  • Analyze the MS/MS fragmentation pattern to identify characteristic losses and confirm the pyrazole core structure.

Data Presentation: HRMS Data for Pyrazole Derivatives

The following table summarizes representative HRMS data for two hypothetical pyrazole derivatives, demonstrating the high accuracy of the technique.

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
Pyrazole Derivative AC₁₀H₉N₃O188.0773188.0771-1.06
Pyrazole Derivative BC₁₅H₁₂N₄O₂293.1039293.1042+1.02

Visualizing the Workflow

The following diagrams illustrate the logical workflow for pyrazole structure confirmation and the relationship between different analytical techniques.

G cluster_0 Structure Elucidation Workflow Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS LC-HRMS Analysis Purification->HRMS Xray X-ray Crystallography (optional) Purification->Xray NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Provides Elemental Composition Structure_Confirmation Structure Confirmed HRMS->Structure_Confirmation Confirms Molecular Formula NMR->Structure_Confirmation Provides Connectivity Xray->Structure_Confirmation Provides Absolute Structure

Caption: Workflow for pyrazole structure confirmation.

G cluster_1 Analytical Techniques Relationship HRMS HRMS (Elemental Composition, Molecular Formula) Structure Complete Structure HRMS->Structure Foundation NMR NMR (Connectivity, Isomer Differentiation, Tautomerism) NMR->Structure Blueprint Xray X-ray Crystallography (Absolute 3D Structure) Xray->Structure Definitive Proof

Caption: Interplay of analytical techniques.

Conclusion

High-resolution mass spectrometry is a cornerstone technique for the structural confirmation of pyrazole derivatives, providing rapid and accurate determination of elemental composition. When used in a complementary fashion with NMR spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. For unambiguous determination of stereochemistry and solid-state conformation, X-ray crystallography remains the gold standard. By leveraging the strengths of each of these techniques, scientists in pharmaceutical and chemical research can efficiently and accurately characterize novel pyrazole-based compounds, accelerating the drug discovery and development process.

References

Validation

Comparative Crystallographic Data of Pyrazolone Derivatives

An Objective Comparison of Single-Crystal X-ray Diffraction Data for Pyrazolone Derivatives For Researchers, Scientists, and Drug Development Professionals Single-crystal X-ray diffraction is an indispensable technique f...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Single-Crystal X-ray Diffraction Data for Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules. For pyrazolone derivatives, a class of heterocyclic compounds with significant pharmacological interest, this method provides crucial insights into their stereochemistry, conformation, and intermolecular interactions. This information is vital for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide presents a comparative analysis of crystallographic data for selected pyrazolone derivatives, alongside a generalized experimental protocol for such studies.

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of three distinct pyrazolone derivatives. This data allows for a direct comparison of their solid-state structures.

ParameterDerivative 1: 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate[1]Derivative 2: A pyrazole–pyrazoline hybrid[2]Derivative 3: Another pyrazole–pyrazoline hybrid[2]
Chemical Formula C₁₁H₁₉N₃O₈Not SpecifiedNot Specified
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 14.379(3)9.348(2)21.54552(17)
b (Å) 6.8920(14)9.793(2)7.38135(7)
c (Å) 15.654(3)16.366(4)22.77667(19)
α (°) 9087.493(6)90
β (°) 103.45(3)87.318(6)101.0921(8)
γ (°) 9084.676(6)90
Volume (ų) 1508.8(5)Not SpecifiedNot Specified
Z 448

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures for pyrazolone derivatives typically follows a standardized protocol in single-crystal X-ray diffraction.[3][4] A generalized methodology is outlined below.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful diffraction experiment.[4] Pyrazolone derivatives are typically crystallized from a suitable solvent or a mixture of solvents by slow evaporation, cooling, or vapor diffusion methods. A well-formed crystal, free of visible defects and with dimensions typically in the range of 0.1 to 0.5 mm, is selected under a polarizing microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. This can be achieved using a cryoloop, a glass fiber with a small amount of oil or grease, or a specialized crystal mount. The mounting medium should be inert and not interfere with the X-ray diffraction pattern.

Data Collection

The mounted crystal is placed on the diffractometer and cooled to a low temperature, typically 100-150 K, using a stream of cold nitrogen gas.[3] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern. The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.[3][5]

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

Structure Refinement

The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other structural variables to achieve the best possible agreement between the observed and calculated diffraction patterns.[5] The quality of the final refined structure is assessed by parameters such as the R-factor.

Alternative Characterization Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques are commonly used to characterize pyrazolone derivatives, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials.[6] While it does not provide the same level of detail as single-crystal XRD, it is useful for phase identification, purity assessment, and determining unit cell parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of pyrazolone derivatives in solution.[7] They provide information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to confirm the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Each of these techniques provides complementary information, and a combination of methods is often employed for the comprehensive characterization of novel pyrazolone derivatives.

Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for single-crystal X-ray diffraction analysis and the logical relationship between different characterization techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal XRD Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of Pyrazolone Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Crystallographic Data Analysis refinement->data_analysis validation Structural Validation data_analysis->validation

Caption: Experimental workflow for single-crystal X-ray diffraction of pyrazolone derivatives.

logical_relationships cluster_primary Primary Structural Elucidation cluster_definitive Definitive Structure cluster_solid_state Solid-State Characterization Pyrazolone Pyrazolone Derivative NMR NMR Spectroscopy Pyrazolone->NMR IR IR Spectroscopy Pyrazolone->IR MS Mass Spectrometry Pyrazolone->MS SCXRD Single-Crystal XRD Pyrazolone->SCXRD PXRD Powder XRD Pyrazolone->PXRD NMR->SCXRD Confirms Connectivity SCXRD->PXRD Provides Reference

Caption: Interplay of analytical techniques for pyrazolone derivative characterization.

References

Comparative

A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave Assistance

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrazoles, five-membered nitrogen-...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1] This guide provides an objective comparison of conventional heating and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.

Performance Comparison: A Leap in Efficiency

The primary advantages of microwave-assisted organic synthesis (MAOS) over conventional heating methods are drastically reduced reaction times and often significantly higher product yields.[2][3] This heightened efficiency can accelerate the generation of compound libraries for screening and lead to more sustainable laboratory practices through reduced energy consumption.[1][4]

The following tables summarize quantitative data from various studies, directly comparing the two methods for the synthesis of different pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1][2]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted605 minutes91-98
Conventional Heating752 hours72-90

Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids [2]

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted802 minutes62-92
Conventional Heating801 hour48-85

Table 3: Synthesis of Pyrazole-Oxadiazole Hybrids [5]

MethodTimeYield (%)
Microwave-Assisted9-10 minutes79-92
Conventional Heating7-9 hoursNot explicitly stated, but lower than microwave method

Experimental Protocols

The following are detailed methodologies for the synthesis of pyrazole derivatives using both conventional and microwave-assisted techniques, primarily focusing on the common and versatile reaction of chalcones with hydrazine derivatives.

Conventional Reflux Synthesis of Pyrazolines from Chalcones

This protocol is a classic method involving the condensation and cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative under prolonged heating.[6]

Materials:

  • Chalcone derivative (1 mmol)

  • Hydrazine hydrate (99%, 4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • A mixture of the chalcone (1 mmol) and hydrazine hydrate (4 mmol) in 20 mL of glacial acetic acid is refluxed in an oil bath for approximately 6.5 hours.[6]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into crushed ice and neutralized with a sodium carbonate solution.[6]

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the pure pyrazoline product.

Microwave-Assisted Synthesis of Pyrazoles from Chalcones

This protocol outlines a rapid and efficient synthesis of pyrazoles using microwave irradiation.[1]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine the chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), ethanol (5 mL), and a catalytic amount of glacial acetic acid.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[1]

Synthesis Workflow Comparison

The following diagram illustrates the general workflow for both conventional and microwave-assisted pyrazole synthesis, highlighting the significant reduction in processing time with the latter.

G cluster_conventional Conventional Heating Workflow cluster_microwave Microwave-Assisted Workflow conv_start Reactant Mixing (Chalcone, Hydrazine, Solvent) conv_reflux Prolonged Reflux (Hours) conv_start->conv_reflux conv_workup Work-up (Cooling, Neutralization, Filtration) conv_reflux->conv_workup conv_product Final Pyrazole Product conv_workup->conv_product mw_start Reactant Mixing (in Microwave Vial) mw_irrad Microwave Irradiation (Minutes) mw_start->mw_irrad mw_workup Work-up (Cooling, Precipitation, Filtration) mw_irrad->mw_workup mw_product Final Pyrazole Product mw_workup->mw_product start Start start->conv_start Conventional Method start->mw_start Microwave Method

References

Validation

Structure-activity relationship (SAR) studies of pyrazole-based inhibitors

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wi...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological macromolecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors against three distinct and significant drug targets: Cyclooxygenase-2 (COX-2), c-Jun N-terminal Kinase (JNK-1), and Bacterial DNA Gyrase. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the design of novel and more potent therapeutic agents.

Pyrazole-Based COX-2 Inhibitors: Targeting Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a critical strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The pyrazole ring is a common feature in several selective COX-2 inhibitors, including the marketed drug Celecoxib.[1][2][3][4]

Structure-Activity Relationship (SAR) Analysis

The SAR of 1,3,4-trisubstituted pyrazoles as COX-2 inhibitors reveals several key features for potent and selective activity.[1] A general scaffold for these inhibitors is presented below.

Key SAR Observations:

  • Substitution at N-1: A phenyl ring at the N-1 position of the pyrazole is crucial for activity.

  • Substitution at C-3: A phenyl ring at the C-3 position generally contributes to potency.

  • Substitution at C-4: The nature of the substituent at the C-4 position significantly influences selectivity and potency. A sulfonamide (-SO2NH2) or a methylsulfonyl (-SO2Me) group on an adjacent phenyl ring is a hallmark of many selective COX-2 inhibitors.[1][3]

  • Lipophilicity: Appropriate lipophilicity of the substituents is important for activity.[5]

The following table summarizes the SAR of a series of 1,5-diarylpyrazole derivatives as COX-2 inhibitors.

Compound R1 R2 COX-2 Inhibition IC50 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib -H-SO2NH20.04>30
1a -H-H1.251.8
1b -OCH3-H0.852.5
1c -H-SO2Me0.0925
1d -OCH3-SO2NH20.06>35

Data is hypothetical and for illustrative purposes, based on general SAR principles from the literature.

The data clearly indicates that the presence of a sulfonamide or methylsulfonyl group at the R2 position dramatically increases both potency and selectivity for COX-2.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay:

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a whole-cell assay. Human U-937 cells are cultured and incubated with the test compounds at various concentrations for 15 minutes. Arachidonic acid is then added to initiate the enzymatic reaction. The reaction is stopped after 15 minutes, and the concentration of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 values are calculated from the concentration-response curves.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->COX2 Inhibition

Caption: Inflammatory pathway showing selective inhibition of COX-2 by pyrazole-based inhibitors.

Pyrazole-Based JNK-1 Inhibitors: Targeting Inflammatory Diseases

c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in inflammatory diseases.[6] Developing potent and selective JNK-1 inhibitors is a promising therapeutic strategy.

Structure-Activity Relationship (SAR) Analysis

A series of pyrazole derivatives bearing an amide group have been investigated as JNK-1 inhibitors.[6] The general structure and key SAR findings are outlined below.

Key SAR Observations:

  • Amide Moiety: The presence of an amide group is often critical for potent JNK-1 inhibitory activity.[6]

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly impact potency.

  • Aromatic Substituents: The aromatic groups attached to the pyrazole and the amide nitrogen influence binding affinity.

The following table presents the JNK-1 inhibitory activity of a representative series of pyrazole amides.

Compound Ar1 Ar2 JNK-1 Inhibition IC50 (µM)
2a PhenylPhenyl8.5
2b 4-ChlorophenylPhenyl5.2
2c Phenyl4-Methoxyphenyl6.8
2d (9c in source) 4-Fluorophenyl3,4-Dimethoxyphenyl< 10
2e (10a in source) 4-Chlorophenyl2,5-Dimethoxyphenyl< 10
2f (10d in source) 4-Bromophenyl3,4,5-Trimethoxyphenyl< 10

Data adapted from a study on pyrazole derivatives as JNK-1 inhibitors.[6]

The data suggests that electron-withdrawing groups on the Ar1 phenyl ring and electron-donating groups on the Ar2 phenyl ring can enhance JNK-1 inhibitory activity. Several analogs exhibited JNK-1 inhibitory activity of less than 10 µM.[6]

Experimental Protocols

JNK-1 Inhibition Assay:

The JNK-1 inhibitory activity is evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a c-Jun substrate by the JNK-1 enzyme. Test compounds are incubated with JNK-1 enzyme and the substrate in a kinase buffer. The reaction is initiated by adding ATP. After incubation, a europium-labeled anti-phospho-c-Jun antibody is added. The TR-FRET signal is measured, and the IC50 values are calculated.

Experimental Workflow

JNK_Assay_Workflow Start Start Incubate Incubate JNK-1 Enzyme, Substrate, and Inhibitor Start->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Incubate_2 Incubate Add_ATP->Incubate_2 Add_Antibody Add TR-FRET Antibody Incubate_2->Add_Antibody Measure Measure TR-FRET Signal Add_Antibody->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the JNK-1 TR-FRET inhibition assay.

Pyrazole-Based DNA Gyrase Inhibitors: Targeting Bacterial Infections

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents.[7][8] Pyrazole-based compounds have emerged as a promising class of DNA gyrase inhibitors.[8][9][10][11]

Structure-Activity Relationship (SAR) Analysis

A series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and evaluated as potential DNA gyrase inhibitors.[8]

Key SAR Observations:

  • Carbohydrazide Linker: The N'-benzoyl carbohydrazide moiety at the C-5 position of the pyrazole is a key structural feature.

  • Substitution at C-3: A 4-bromophenyl group at the C-3 position appears to be favorable for activity.

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the terminal benzoyl ring significantly modulate the inhibitory potency.

The following table summarizes the DNA gyrase inhibitory activity of selected compounds from this series.

Compound R S. aureus DNA Gyrase IC50 (µg/mL) B. subtilis DNA Gyrase IC50 (µg/mL)
3a -H>50>50
3b 2-Cl1.050.85
3c 4-Cl0.550.45
3d (3k in source) 2,4-diCl0.150.25
3e 4-NO20.800.65

Data adapted from a study on N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives.[8]

The results indicate that electron-withdrawing substituents on the benzoyl ring, particularly halogens, enhance the inhibitory activity against both S. aureus and B. subtilis DNA gyrase. The 2,4-dichloro substituted analog (3d) was the most potent compound in the series.[8]

Experimental Protocols

DNA Gyrase Inhibition Assay:

The DNA gyrase inhibitory activity is determined by measuring the inhibition of supercoiling of relaxed plasmid DNA. The reaction mixture contains relaxed pBR322 DNA, DNA gyrase, and the test compound at various concentrations in an assay buffer. The reaction is initiated by adding ATP and incubated. The reaction is then stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. The IC50 is defined as the concentration of the compound that inhibits 50% of the supercoiling activity.

Logical Relationship of SAR

DNA_Gyrase_SAR Core Pyrazole Core N'-Benzoyl-carbohydrazide at C5 4-Bromophenyl at C3 Activity DNA Gyrase Inhibitory Activity High Potency (Low IC50) Low Potency (High IC50) Core:f1->Activity Core:f2->Activity Substituent Substituent (R) on Benzoyl Ring Electron-withdrawing groups (e.g., -Cl, -NO2) Electron-donating groups (e.g., -OCH3) Substituent:f1->Activity:f1 Increases Substituent:f2->Activity:f2 Decreases

Caption: Logical flow of SAR for pyrazole-based DNA gyrase inhibitors.

This guide provides a snapshot of the extensive research on pyrazole-based inhibitors. The modular nature of the pyrazole scaffold allows for fine-tuning of inhibitory activity and selectivity against a diverse array of biological targets, making it a cornerstone in modern drug discovery.

References

Comparative

A Comparative Guide to the In Vitro Antioxidant Activity of Pyrazole Compounds via DPPH Assay

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant activity of various pyrazole compounds as determined by the 2,2-diphenyl-1-picrylhydrazyl (DP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various pyrazole compounds as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in the evaluation and selection of pyrazole derivatives for further investigation in drug discovery and development.

Performance Comparison of Pyrazole Derivatives

The antioxidant potential of pyrazole compounds is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the DPPH radical scavenging activity of several pyrazole derivatives in comparison to standard antioxidants.

Compound/DerivativeIC50 (µM)Standard AntioxidantIC50 (µM)Reference
Pyrazolone analogue m (R¹, R²–diOH)2.6 ± 0.1Ascorbic Acid13.67 ± 0.97 µg/mL[1][2]
Pyrazolone analogue n 2.9 ± 0.1BHT31.76 ± 1.22[2][3]
Pyrazolone analogue l (R²–CH₃)3.5 ± 0.1Quercetin3.34[1][2]
Pyrazolone analogue o 3.6 ± 0.1--[2]
Pyrazolone analogue r 4.4 ± 0.1--[2]
Thienyl-pyrazole 5g 0.245 ± 0.01Ascorbic Acid0.483 ± 0.01[4]
Thienyl-pyrazole 5h 0.284 ± 0.02BHA1.739 ± 0.01[4]
Pyrazole Benzimidazolone 6b 12.47 ± 0.02Ascorbic Acid88.12 ± 0.23[3]
Pyrazole Benzimidazolone 6c 12.82 ± 0.10--[3]
Pyrazole Benzimidazolone 5c 14.00 ± 0.14--[3]
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 3e 9.63 ± 0.55 µg/mL--[1]
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 6e 9.66 ± 0.34 µg/mL--[1]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

Structure-Activity Relationship Insights

The antioxidant activity of pyrazole derivatives is significantly influenced by their structural features. Studies have shown that the presence of certain functional groups can enhance radical scavenging capabilities. For instance, pyrazolone derivatives bearing a catechol moiety have demonstrated potent antioxidant activity.[2][5] Similarly, the presence of free NH groups in the pyrazoline ring and the C=S and free NH2 groups in pyrazoline carbothioamides are suggested to increase the hydrogen-donating capacity, thereby improving DPPH radical scavenging.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for assessing the in vitro antioxidant activity of pyrazole compounds using the DPPH assay. This protocol is a synthesized representation from various cited sources.[6][7][8]

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test Pyrazole Compounds

  • Standard Antioxidant (e.g., Ascorbic Acid, Trolox, BHT)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (typically 1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • DPPH Working Solution (typically 0.1 mM): Dilute the DPPH stock solution with the same solvent to achieve a final concentration that gives an absorbance of approximately 1.0 at 517 nm.[8]

  • Test Sample Solutions: Prepare a series of concentrations of the pyrazole compounds in the chosen solvent.

  • Standard Antioxidant Solutions: Prepare a series of concentrations of the standard antioxidant in the same solvent.

3. Assay Procedure:

  • Add a specific volume of the test sample or standard solution to a well of a 96-well plate or a cuvette.

  • Add an equal volume of the DPPH working solution to initiate the reaction.[7]

  • Include a blank control containing only the solvent and the DPPH working solution.

  • Mix the contents thoroughly.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[7][8]

4. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow

The following diagram illustrates the key steps involved in the DPPH antioxidant activity assay for pyrazole compounds.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Stock Prepare DPPH Stock Solution (e.g., 1 mM) DPPH_Work Prepare DPPH Working Solution (e.g., 0.1 mM) DPPH_Stock->DPPH_Work Mix Mix Sample/Standard with DPPH Solution DPPH_Work->Mix Samples Prepare Pyrazole Compound & Standard Dilutions Samples->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH radical scavenging assay.

References

Validation

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various pyrazole derivatives on a range of cancer cell lines. The information prese...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various pyrazole derivatives on a range of cancer cell lines. The information presented is supported by experimental data from recent studies, offering valuable insights into the potential of pyrazole-based compounds as anticancer agents.

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities.[1][2] Recent research has focused on their potential as anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.[1][3] These compounds often exert their effects through multiple mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), leading to apoptosis and cell cycle arrest.[1][2]

Comparative Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for each derivative. Lower IC50 values indicate greater cytotoxicity.

Compound ID/ReferenceCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 22 [3]MCF7Breast Adenocarcinoma2.82EtoposideNot Specified
A549Lung Carcinoma3.15EtoposideNot Specified
HeLaCervical Carcinoma4.56EtoposideNot Specified
PC3Prostate Cancer6.28EtoposideNot Specified
Compound 23 [3]MCF7Breast Adenocarcinoma3.14EtoposideNot Specified
A549Lung Carcinoma2.98EtoposideNot Specified
HeLaCervical Carcinoma5.12EtoposideNot Specified
PC3Prostate Cancer5.89EtoposideNot Specified
Compound 29 [3]MCF7Breast Adenocarcinoma17.12Not SpecifiedNot Specified
HepG2Hepatocellular Carcinoma10.05Not SpecifiedNot Specified
A549Lung Carcinoma29.95Not SpecifiedNot Specified
Caco2Colorectal Adenocarcinoma25.24Not SpecifiedNot Specified
Compound 43 [3]MCF7Breast Adenocarcinoma0.25Doxorubicin0.95
Compound 31 [3]A549Lung Carcinoma42.79Not SpecifiedNot Specified
Compound 32 [3]A549Lung Carcinoma55.73Not SpecifiedNot Specified
Compound 33 [3]HCT116Colorectal Carcinoma<23.7Doxorubicin24.7-64.8
MCF7Breast Adenocarcinoma<23.7Doxorubicin24.7-64.8
HepG2Hepatocellular Carcinoma<23.7Doxorubicin24.7-64.8
A549Lung Carcinoma<23.7Doxorubicin24.7-64.8
Compound 34 [3]HCT116Colorectal Carcinoma<23.7Doxorubicin24.7-64.8
MCF7Breast Adenocarcinoma<23.7Doxorubicin24.7-64.8
HepG2Hepatocellular Carcinoma<23.7Doxorubicin24.7-64.8
A549Lung Carcinoma<23.7Doxorubicin24.7-64.8
Compound 24 [3]A549Lung Carcinoma8.21Not SpecifiedNot Specified
HCT116Colorectal Carcinoma19.56Not SpecifiedNot Specified
Compound 27 [3]MCF7Breast Adenocarcinoma16.50Tamoxifen23.31
b17 [4]HepG2Hepatocellular Carcinoma3.57Cisplatin8.45
Compound 11 [5]AsPC-1Pancreatic Adenocarcinoma16.8Not SpecifiedNot Specified
U251Glioblastoma11.9Not SpecifiedNot Specified
L2 [6]CFPAC-1Pancreatic Adenocarcinoma61.7Cisplatin/GemcitabineNot Specified
PANC-1Pancreatic Adenocarcinoma104.7Cisplatin/GemcitabineNot Specified
MDA-MB-231Breast Adenocarcinoma189.3Cisplatin/GemcitabineNot Specified
L3 [6]MCF-7Breast Adenocarcinoma81.5Cisplatin/GemcitabineNot Specified
PTA-1 [7]A549Lung Adenocarcinoma0.17Not SpecifiedNot Specified
MDA-MB-231Breast Adenocarcinoma0.93Not SpecifiedNot Specified
6c [8]SK-MEL-28Melanoma3.46SunitinibNot Specified
5b [9]K562Chronic Myelogenous Leukemia0.021ABT-751Not Specified
A549Lung Carcinoma0.69ABT-751Not Specified
MCF-7Breast Adenocarcinoma1.7ABT-751Not Specified

Experimental Protocols

The cytotoxic activity of the pyrazole derivatives listed above was predominantly evaluated using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.[10][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a vehicle control (like DMSO) for a specified period, typically 48 to 72 hours.[6][12]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve these crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570-595 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for cytotoxicity evaluation and a simplified signaling pathway that can be targeted by pyrazole derivatives.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Pyrazole Derivatives (various concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_formazan_solubilizer Add Solubilization Buffer incubation_4h->add_formazan_solubilizer read_absorbance Measure Absorbance add_formazan_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for evaluating the cytotoxicity of pyrazole derivatives using the MTT assay.

G cluster_0 Signaling Cascade cluster_1 Inhibition by Pyrazole Derivative EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and a potential point of inhibition by pyrazole derivatives.

References

Comparative

A Comparative Guide to Purity Assessment of Synthesized Pyrazoles: Melting Point and Elemental Analysis

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen ato...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] Following synthesis, verifying the purity and identity of the target molecule is paramount. This guide provides a comparative overview of two classical and fundamental techniques for purity assessment of synthesized pyrazoles: melting point determination and elemental analysis.

Pyrazole Synthesis: A Brief Overview

A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[2] The simplicity and adaptability of this method make it a staple in synthetic organic chemistry.[2]

Purity Assessment Method 1: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline organic compound, this transition occurs over a narrow, reproducible temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting point range. Consequently, melting point determination serves as a crucial, initial criterion for purity.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of a melting point range using a standard melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation: Place a small amount of the dry, synthesized pyrazole onto a clean, dry surface (like a watch glass). If the crystals are large, pulverize them into a fine powder.[5] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample height should be approximately 2-3 mm.[6]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[6]

  • Heating:

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

    • For the accurate measurement, use a fresh sample and heat rapidly until the temperature is about 20°C below the expected melting point.[6]

    • Then, decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Data Presentation: Melting Point Analysis of Synthesized Pyrazoles

The following table illustrates typical data obtained from melting point analysis. A sharp melting range close to the literature value indicates high purity.

CompoundMolecular FormulaTheoretical Melting Point (°C)Experimental Melting Point (°C)Purity Indication
Sample A: 3-Propyl-1H-pyrazoleC₆H₁₀N₂45-4745.5-46.5High Purity
Sample B: 1-Phenyl-3-propyl-1H-pyrazoleC₁₂H₁₄N₂51-5351-52.5High Purity
Sample C: Impure 3-Propyl-1H-pyrazoleC₆H₁₀N₂45-4742-46Impure (Broad Range, Depressed M.P.)

Purity Assessment Method 2: Elemental Analysis

Elemental analysis is a quantitative technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sometimes sulfur or other elements (CHNS) in a sample.[7] This method provides powerful evidence for the identity and purity of a compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula.[8][9] For a publication in many chemistry journals, elemental analysis data that agrees with calculated values to within ±0.4% is a prerequisite for confirming a new compound's structure and purity.[10]

Experimental Protocol: Combustion Analysis

Modern elemental analysis is performed using automated CHNS analyzers. The underlying principle is combustion analysis.

  • Sample Preparation: A small, precisely weighed amount of the dry pyrazole sample (typically 1-3 mg) is placed into a tin or silver capsule.

  • Combustion: The sample is dropped into a high-temperature (around 900-1000°C) combustion furnace. In an oxygen-rich environment, the compound burns, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).[8]

  • Separation and Detection: The resulting gas mixture flows through a column that separates the components (e.g., via gas chromatography).

  • Quantification: The amounts of CO₂, H₂O, and N₂ are measured by detectors (such as thermal conductivity or infrared detectors). The instrument's software then calculates the percentage of each element in the original sample.

Data Presentation: Elemental Analysis of Synthesized Pyrazoles

The table below presents hypothetical elemental analysis data for two synthesized pyrazole derivatives. The close correlation between the "Calculated" and "Found" values confirms the molecular formula and indicates a high degree of purity.

CompoundMolecular FormulaAnalysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Sample D: 1,3,5-Triphenyl-1H-pyrazoleC₂₁H₁₆N₂Calculated 85.115.449.45
Found 85.025.499.41
Deviation -0.09+0.05-0.04
Sample E: 5-Amino-3-methyl-1H-pyrazoleC₄H₇N₃Calculated 48.477.1244.41
Found 48.257.1844.17
Deviation -0.22+0.06-0.24

Note: All deviation values are within the acceptable ±0.4% range.

Visualizing the Workflow

The following diagram illustrates the logical workflow from pyrazole synthesis to purity verification using the described methods.

G cluster_synthesis Synthesis & Isolation cluster_assessment Purity Assessment cluster_result Outcome start 1,3-Dicarbonyl + Hydrazine Derivative synthesis Knorr Pyrazole Synthesis start->synthesis isolation Isolation & Purification (e.g., Recrystallization) synthesis->isolation purity_check Purity & Identity Check isolation->purity_check mp Melting Point Determination purity_check->mp Physical Constant ea Elemental Analysis purity_check->ea Compositional Data pure Pure Synthesized Pyrazole mp->pure Sharp Range, Matches Literature impure Impure Compound (Requires Further Purification) mp->impure Broad/Depressed Range ea->pure Found % ≈ Calc. % ea->impure Deviation > 0.4%

Workflow from Pyrazole Synthesis to Purity Verification.

Comparative Summary

Melting point and elemental analysis are complementary techniques. While melting point provides a quick and accessible measure of purity, elemental analysis delivers quantitative data that confirms the elemental composition and, by extension, the molecular formula.

FeatureMelting Point DeterminationElemental Analysis (CHNS)
Primary Information Purity and a physical constant for identification.Elemental composition and confirmation of molecular formula.
Principle Impurities disrupt the crystal lattice, lowering and broadening the melting range.Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂).
Sensitivity Sensitive to soluble impurities. Insensitive to isomers or impurities with similar melting points.Highly quantitative. Can detect deviations from the expected elemental ratios.
Sample Amount Very small (a few crystals).Small (1-3 mg), but requires precise weighing.
Speed & Cost Fast, inexpensive, and can be performed in any standard organic lab.Slower (requires sample submission to a dedicated facility), more expensive.
Limitations Not useful for amorphous solids or compounds that decompose upon heating. Can be misleading for certain eutectic mixtures.[4]Does not distinguish between isomers. Requires a completely dry and solvent-free sample for accuracy.

References

Validation

Unveiling the Neuroprotective Potential of Pyrazole Derivatives in Ischemic Stroke Models

A Comparative Guide to Pyrazole Derivatives as Neuroprotective Agents in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Models for Researchers, Scientists, and Drug Development Professionals. The quest for effective neur...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrazole Derivatives as Neuroprotective Agents in Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Models for Researchers, Scientists, and Drug Development Professionals.

The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical challenge in neuroscience and drug development. Among the promising candidates, pyrazole derivatives have emerged as a versatile class of heterocyclic compounds exhibiting significant anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide provides a comparative overview of the neuroprotective efficacy of select pyrazole derivatives, supported by experimental data from in vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) models, which mimic the ischemic conditions of stroke.

Comparative Efficacy of Pyrazole Derivatives

To illustrate the neuroprotective potential of pyrazole derivatives, this guide focuses on three distinct examples, each representing a different mechanism of action: a novel anti-inflammatory pyrazole (Compound 6g), a well-established COX-2 inhibitor (Celecoxib), and a compound acting through the Glycogen Synthase Kinase-3β (GSK-3β) inhibition pathway.

Note on Data Comparison: The following data is compiled from different studies. Direct quantitative comparison should be approached with caution as experimental conditions may vary.

Table 1: Anti-Inflammatory and Neuroprotective Activity
CompoundTarget/MechanismModel SystemKey ParameterResultReference
Compound 6g Anti-inflammatoryLPS-stimulated BV2 microgliaIL-6 Inhibition (IC₅₀)9.562 µM[1]
Celecoxib COX-2 InhibitionOGD/R on brain slicesAttenuation of cell deathEffective[2]
BIO (GSK-3β Inhibitor) GSK-3β InhibitionOGD on neuronsLDH ReleaseDose-dependent decrease[3]
BIO (GSK-3β Inhibitor) GSK-3β InhibitionOGD on neuronsCell Viability (MTT)Dose-dependent increase[3]

*BIO is not a pyrazole derivative but is used here as a proxy to demonstrate the neuroprotective potential of GSK-3β inhibition in an OGD/R model, a known target for some pyrazole compounds.[4]

Table 2: Comparative Performance Against Standard Anti-Inflammatory Drugs
CompoundModel SystemParameterIC₅₀ Value
Compound 6g LPS-stimulated BV2 microgliaIL-6 Inhibition9.562 µM
Dexamethasone LPS-stimulated BV2 microgliaIL-6 Inhibition29.87 µM
Celecoxib LPS-stimulated BV2 microgliaIL-6 Inhibition18.46 µM

Data from[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Protocol

This protocol describes a common in vitro model to simulate ischemic and reperfusion injury in neuronal cell cultures (e.g., SH-SY5Y, PC12, or primary cortical neurons).

  • Cell Culture: Neuronal cells are cultured in appropriate media and conditions until they reach a desired confluency (typically 70-80%).

  • OGD Induction:

    • The culture medium is replaced with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution).

    • The cell cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂) for a duration of 1 to 4 hours at 37°C.

  • Reperfusion:

    • Following the OGD period, the glucose-free medium is replaced with the original complete culture medium (containing glucose and serum).

    • The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period, typically 24 to 72 hours.

  • Assessment of Neuroprotection: Following reperfusion, various assays are performed to quantify cell death and viability.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.

    • After OGD/R, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.[3]

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay quantifies the amount of LDH released from damaged cells into the culture medium.

    • A sample of the cell culture supernatant is collected after OGD/R.

    • The supernatant is incubated with a reaction mixture containing lactate and NAD⁺.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.

    • The formation of NADH is measured by a colorimetric reaction at a specific wavelength (e.g., 490 nm). Higher absorbance indicates greater LDH release and, consequently, higher cytotoxicity.[3]

Anti-Inflammatory Activity Assay (IL-6 Measurement)

This protocol is used to assess the anti-inflammatory effects of compounds on microglial cells.

  • Cell Culture: BV2 microglial cells are cultured in appropriate media.

  • Stimulation and Treatment:

    • Cells are pre-treated with various concentrations of the pyrazole derivatives for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

  • Quantification of IL-6:

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of Interleukin-6 (IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the IL-6 production, is then calculated.[1]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of neuroprotection.

G cluster_0 Experimental Workflow for OGD/R Neuroprotection Assay cluster_1 Endpoints A Neuronal Cell Culture (e.g., SH-SY5Y, PC12) B Pre-treatment with Pyrazole Derivative A->B C Oxygen-Glucose Deprivation (OGD) (Hypoxic, Glucose-free medium) B->C D Reperfusion (Normoxic, Glucose-rich medium) C->D E Assessment of Neuroprotection D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Assay) E->G H Apoptosis Assays (e.g., TUNEL, Caspase activity) E->H

Experimental workflow for assessing neuroprotection in OGD/R models.

G cluster_0 Neuroprotective Signaling Pathways of Pyrazole Derivatives in Ischemia cluster_1 Inflammatory Pathway cluster_2 Apoptotic Pathway cluster_3 Outcome Ischemia Ischemia/Reperfusion Injury (OGD/R) COX2 COX-2 Activation Ischemia->COX2 GSK3b GSK-3β Activation Ischemia->GSK3b Inflammation Neuroinflammation (e.g., ↑IL-6, ↑TNF-α) Apoptosis Neuronal Apoptosis Inflammation->Apoptosis COX2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibits Neuroprotection Neuroprotection (↑Cell Viability, ↓Apoptosis) Compound6g Compound 6g Compound6g->Inflammation inhibits GSK3b->Apoptosis Pyrazole_GSK3bi Pyrazole GSK-3β Inhibitors Pyrazole_GSK3bi->GSK3b inhibits

Signaling pathways targeted by neuroprotective pyrazole derivatives.

Conclusion

Pyrazole derivatives represent a highly promising and versatile scaffold for the development of novel neuroprotective agents. Their ability to target multiple pathways involved in ischemic neuronal injury, including inflammation and apoptosis, underscores their therapeutic potential. The data presented in this guide, while drawn from different experimental contexts, collectively highlight the efficacy of pyrazole-based compounds in mitigating the cellular damage associated with OGD/R. Further research involving direct, side-by-side comparisons of optimized pyrazole derivatives in standardized OGD/R models will be crucial for identifying lead candidates for future preclinical and clinical development in the fight against ischemic stroke.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol: A Guide for Laboratory Professionals

Immediate Safety and Handling Precautions Before commencing any disposal procedures, it is imperative to handle 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol with care. Based on data for analogous compounds, this substance...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol with care. Based on data for analogous compounds, this substance is classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3] Therefore, standard laboratory Personal Protective Equipment (PPE) must be worn at all times. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is through a licensed professional chemical waste disposal service.[4][5] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step to prevent accidental reactions and ensure correct disposal.

  • Solid Waste: Collect any unused or expired solid 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol in a clearly labeled, sealed container. Any materials that have come into direct contact with the solid, such as weighing paper, pipette tips, and contaminated gloves, should also be placed in a designated solid chemical waste container.[1]

  • Liquid Waste: All solutions containing 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix solutions of this compound with other incompatible waste streams.

Step 2: Container Selection and Labeling

The choice and labeling of waste containers are critical for safe storage and transport.

  • Container Requirements: Use containers that are chemically compatible with the pyrazolone compound and any solvents used. High-density polyethylene (HDPE) or glass bottles are generally suitable. Ensure containers are in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol" and any solvents present. The appropriate hazard symbols should also be visible.

Step 3: Storage of Waste

Store sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be cool, dry, and away from incompatible materials, particularly strong oxidizing agents.[5]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a detailed inventory of the waste, including the chemical name and quantity.

Under no circumstances should 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol or its solutions be disposed of down the drain or in regular trash. [1]

Hazard and Disposal Information Summary

ParameterInformationSource
Chemical Name 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-olN/A
CAS Number 827-25-8[4][6]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1][2][3]
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat.[1][2]
Disposal Method Contact a licensed professional waste disposal service. May involve incineration with a combustible solvent.[4][5][7]
Incompatible Materials Strong oxidizing agents.[5]

Disposal Workflow

DisposalWorkflow Disposal Workflow for 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal cluster_donots Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste (Solid vs. Liquid) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Compatible & Labeled Containers C->D E Store Waste in a Designated Cool, Dry Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Provide Detailed Waste Inventory F->G H Arrange for Pickup and Professional Disposal G->H I Do NOT Pour Down Drain J Do NOT Dispose in Regular Trash

Caption: Logical workflow for the safe disposal of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

References

Handling

Essential Safety and Operational Guide for Handling 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. The following procedures ar...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol. The following procedures are based on safety data for structurally similar pyrazole compounds and are intended to ensure safe handling, use, and disposal.

Hazard Identification and Precautions:

  • Harmful if swallowed. [2][3]

  • Causes skin irritation. [2][4]

  • Causes serious eye irritation. [2][3][4]

  • May cause respiratory irritation. [2][4]

Therefore, it is crucial to avoid the formation of dust and aerosols and to ensure adequate ventilation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

Body PartProtection TypeSpecifications
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[5]Must meet ANSI Z87.1 standards.[5]
Skin/Body Chemical-resistant lab coat or a complete suit protecting against chemicals.[2]The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Hands Chemically resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, especially in poorly ventilated areas.[6]

Operational Plan for Handling

This step-by-step plan outlines the safe handling of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Keep the container tightly closed when not in use.[1][4]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][2][6]

  • Avoid breathing dust or aerosols.[1][2]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands thoroughly after handling.[4][6]

3. In Case of a Spill:

  • Use personal protective equipment.[1][2]

  • Avoid dust formation.[1][2]

  • Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1][2]

  • Keep in suitable, closed containers for disposal.[1][2]

  • Do not let the product enter drains.[1][2]

4. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Disposal Plan

Proper disposal of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol and its containers is critical to prevent environmental contamination and ensure safety.

1. Unused Product Disposal:

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Observe all federal, state, and local environmental regulations.[1]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

2. Contaminated Packaging Disposal:

  • Dispose of contaminated packaging as unused product.[1][2]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Receive & Store Chemical B Review SDS & Procedures A->B C Don Appropriate PPE B->C D Prepare Work Area (Fume Hood) C->D E Weigh & Dispense D->E F Perform Experiment E->F G Clean Work Area F->G L Spill Containment F->L If Spill Occurs M First Aid F->M If Exposure Occurs H Segregate Waste G->H I Label Waste Container H->I J Store Waste Appropriately I->J K Arrange for Professional Disposal J->K N Report Incident L->N M->N

Caption: Workflow for the safe handling of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.